MM 07
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(3S,6R,11R,14S,17S,20S)-6-amino-3,17-bis[3-(diaminomethylideneamino)propyl]-14-(2-methylpropyl)-2,5,13,16,19-pentaoxo-8,9-dithia-1,4,12,15,18-pentazabicyclo[18.3.0]tricosane-11-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C67H106N22O14S3/c1-38(2)30-46-57(94)86-49(36-106-105-35-41(69)54(91)81-44(18-10-25-76-67(72)73)63(100)88-27-12-20-51(88)61(98)80-43(56(93)83-46)17-9-24-75-66(70)71)59(96)84-47(32-40-33-74-37-78-40)58(95)79-42(16-7-8-23-68)55(92)77-34-53(90)87-26-11-19-50(87)60(97)82-45(22-29-104-3)64(101)89-28-13-21-52(89)62(99)85-48(65(102)103)31-39-14-5-4-6-15-39/h4-6,14-15,33,37-38,41-52H,7-13,16-32,34-36,68-69H2,1-3H3,(H,74,78)(H,77,92)(H,79,95)(H,80,98)(H,81,91)(H,82,97)(H,83,93)(H,84,96)(H,85,99)(H,86,94)(H,102,103)(H4,70,71,75)(H4,72,73,76)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFGCZWTURNFPN-SVENNQHVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(CSSCC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCN=C(N)N)N)C(=O)NC(CC3=CN=CN3)C(=O)NC(CCCCN)C(=O)NCC(=O)N4CCCC4C(=O)NC(CCSC)C(=O)N5CCCC5C(=O)NC(CC6=CC=CC=C6)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCN=C(N)N)N)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N4CCC[C@H]4C(=O)N[C@@H](CCSC)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C67H106N22O14S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1539.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the MM-07 High-Purity Industrial Marker
For Researchers, Scientists, and Drug Development Professionals: A Note on Scope
Initial investigations into "MM-07" revealed that this designation does not refer to a chemical compound within a biomedical or pharmaceutical context. Instead, MM-07 is the model number for the Mighty Marker®, a high-purity industrial marking pen. This guide provides a detailed technical overview of the MM-07 marker, focusing on its material properties and the stringent testing protocols it adheres to, which may be of interest to professionals in highly regulated research and manufacturing environments. The information presented is based on publicly available technical and safety data sheets.
Overview and Applications
The MM-07 Mighty Marker® is a fine-line, valve-action industrial marker designed for marking on sensitive and critical surfaces where contamination is a significant concern.[1] Its ink and paint formulations are characterized by their high purity, specifically the low content of corrosive elements such as halogens, chlorides, and certain metals.[1][2] This makes the MM-07 suitable for use in industries with stringent material requirements, including:
-
Aerospace: For marking on components where material integrity is critical.[3]
-
Nuclear Power: Used for marking on nuclear pipes (B44673) and vessels, where preventing corrosion and contamination is paramount.[2][3]
-
Welding and Metal Fabrication: Safely marks stainless steel, titanium, and other exotic metals without adversely affecting the surface.[2][3]
-
Automotive and Aircraft Industries: Employed in various manufacturing and quality control processes.[3]
The marker's design includes an aluminum barrel and a valve-action mechanism to prevent the ink or paint from drying out.[1][4]
Physical and Chemical Properties
The MM-07 marker is available in various colors, with the ink/paint formulation varying between the black marker and other colors. The black marker utilizes a dye-based alcohol solvent system, while other colors use pigmented paints in an aromatic solvent system.[2][4][5]
Table 1: Physical Specifications of the MM-07 Marker
| Property | Specification |
| Stroke Width | 1.2 mm (Fine Tip)[2][4][5] |
| Paint/Ink Content | 4 ml[2][4][5] |
| Nib Type | Fine Bullet Nib (Nylon or Polyester)[2][4][5] |
| Barrel Material | Aluminum[4][5] |
| Drying Time | Approximately 30 seconds or less[4] |
| Operating Temperature Range | Black: -20°F to 130°F (-29°C to 54°C)Other Colors: -50°F to 150°F (-46°C to 66°C)[4] |
| Solvent System | Black: Dye-Based AlcoholAll Other Colors: Pigmented Paint with Aromatic Solvent[2][4][5] |
Table 2: High-Purity Compositional Limits
The ink and paint in MM-07 markers are certified to contain low levels of various elements and ions to prevent corrosion and contamination of the marked surfaces. The following table summarizes the maximum allowable levels for key substances as per relevant industrial specifications.
| Substance | Maximum Allowable Level (ppm) | Specification Reference |
| Total Halogens (as Chlorine) | 200 | D50YP12[6] |
| Total Sulfur | 630 (when halogens and nitrates < 1 ppm) | D50YP12[6] |
| Nitrates | 820 (when halogens and sulfur < 1 ppm) | D50YP12[6] |
| Single Low Melting Point Metal | 200 | D50YP12[6] |
| Combined Low Melting Point Metals | 500 | D50YP12[6] |
| Mercury | 0.0705 | D50TF8-S7[7] |
| Zinc | <4.86 | D50TF8-S7[7] |
| Copper | <4.86 | D50TF8-S7[7] |
| Tin | <4.86 | D50TF8-S7[7] |
| Lead | Low | [2] |
| Cadmium | Low | [2] |
Note: Specific values for "Low" were not detailed in the searched documents, but the marker is certified to be low in these elements.
Experimental Protocols: Certification and Compliance Testing
While biological or chemical signaling pathways are not applicable to this product, the MM-07 marker undergoes rigorous testing to certify its compliance with numerous industrial and governmental standards. These standards dictate the testing methodologies to ensure the marker's high-purity claims. Each batch of markers is supplied with certification paperwork and lab reports.[2][3]
Key Compliance Specifications:
-
GE# D50TF8-S7: A General Electric specification for materials used in temporary marking in aerospace applications.[4][8]
-
GE# D50YP12 Rev. 2: A GE Nuclear Energy specification that defines the requirements for limiting impurities in nonmetallic engineering materials to be used in proximity to BWR primary reactor coolant.[6]
-
U.S. Department of Energy RDT-F7-3T [9]
Testing Methodology for Impurity Analysis (as per D50YP12):
The analytical methods for determining the levels of impurities are stringent and involve specific preparation of the material to be tested.
-
Sample Preparation (Solid Materials):
-
Sample Preparation (Non-Solid Materials, e.g., lubricants):
The following diagram illustrates the general workflow for quality and compliance certification of the MM-07 marker.
Caption: MM-07 Marker Certification Workflow.
Logical Relationships: Properties and Applications
The core value of the MM-07 marker lies in the direct relationship between its high-purity chemical properties and its suitability for specialized, high-stakes applications. The low levels of corrosive and contaminating agents directly enable its use in environments where material failure is not an option.
The diagram below illustrates this relationship.
Caption: Properties to Applications Logic for MM-07.
Conclusion
While not a chemical compound for pharmaceutical research, the MM-07 Mighty Marker® serves as an example of a product where precise chemical control and rigorous testing are paramount. Its high-purity formulation, verified through extensive certification protocols, ensures its safety and reliability for marking critical components in demanding industrial environments. For researchers and professionals in regulated fields, the principles of material purity and verifiable compliance demonstrated by the MM-07 are of significant relevance.
References
- 1. Arromark High Purity MM-07 Fine - Black American Made from 6.50 industrial-markers | permanent-ink-markers | high-purity-markers-by-dykem-and-other-mfgrs | [americanmarking.com]
- 2. industrialmarkingpens.com [industrialmarkingpens.com]
- 3. Mighty Marker High Purity MM-07 ⢠Arro-Mark® Company L.L.C. [arromark.com]
- 4. files.arromark.com [files.arromark.com]
- 5. files.arromark.com [files.arromark.com]
- 6. speranza-ua.com [speranza-ua.com]
- 7. americanmarking.com [americanmarking.com]
- 8. geaerospace.com [geaerospace.com]
- 9. DYKEM High Purity Markers [itwprobrands.com]
An In-Depth Technical Guide to the Core Mechanism of Action of MM07
For Researchers, Scientists, and Drug Development Professionals
Introduction
MM07 is a synthetic, cyclic peptide that acts as a biased agonist for the apelin receptor (APLNR), a G protein-coupled receptor (GPCR).[1] This technical guide provides a comprehensive overview of the mechanism of action of MM07, with a focus on its biased agonism and downstream signaling effects. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the apelin system.
Core Mechanism: Biased Agonism at the Apelin Receptor
The primary mechanism of action of MM07 is its preferential activation of the G protein-dependent signaling pathway over the β-arrestin pathway upon binding to the apelin receptor.[1][2] This biased agonism is a key feature that distinguishes MM07 from the endogenous ligand, apelin, which activates both pathways more balancedly.[3]
The apelin receptor, like other GPCRs, can signal through two main pathways:
-
G Protein-Dependent Pathway: Typically associated with therapeutic effects such as vasodilation and positive inotropy.[1]
-
β-Arrestin-Dependent Pathway: Often linked to receptor desensitization, internalization, and potentially detrimental effects such as cardiac hypertrophy with prolonged stimulation.[1][3]
MM07 was designed to selectively engage the G protein pathway, thereby maximizing the desired physiological responses while minimizing the undesirable effects associated with β-arrestin recruitment.[1] In vitro studies have demonstrated that MM07 is significantly less potent in recruiting β-arrestin and inducing receptor internalization compared to [Pyr1]apelin-13, a native apelin isoform.[1] Conversely, in a G protein-dependent functional assay (saphenous vein contraction), MM07 exhibited potency comparable to [Pyr1]apelin-13.[1] This results in a substantial bias for the G protein pathway, estimated to be approximately 350- to 1300-fold.[1]
Signaling Pathway
The binding of MM07 to the apelin receptor preferentially activates the inhibitory G protein, Gαi.[1][3] This initiates a downstream signaling cascade that is central to its therapeutic effects.
References
The Biological Target of MM-07: A Biased Agonist of the Apelin Receptor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological target of MM-07, the apelin receptor (APLNR). It details the compound's mechanism of action as a biased agonist, presents quantitative data on its binding and functional activity, and provides detailed experimental protocols for its characterization. The guide is intended for researchers, scientists, and professionals involved in drug development.
Core Concepts: MM-07 and the Apelin Receptor
MM-07 is a synthetic, cyclic peptide that acts as a biased agonist at the apelin receptor.[1][2][3][4] The apelin receptor, also known as APJ, is a Class A G-protein coupled receptor (GPCR) that plays a crucial role in the regulation of cardiovascular function and fluid homeostasis.[1][2] The endogenous ligands for this receptor are the apelin peptides and the more recently discovered Elabela/Toddler peptides.[1][2]
The concept of biased agonism is central to the therapeutic potential of MM-07.[3][5][6][7][8][9] Unlike a conventional agonist that activates all downstream signaling pathways of a receptor, a biased agonist preferentially activates a subset of these pathways. MM-07 is designed to selectively activate the G-protein signaling pathway of the apelin receptor while minimizing the recruitment of β-arrestin.[1][10][11] This is significant because G-protein signaling is associated with the desired therapeutic effects of apelin receptor activation, such as vasodilation and positive inotropy, whereas β-arrestin recruitment can lead to receptor desensitization, internalization, and potentially detrimental signaling.[8][10][11]
Quantitative Data Presentation
The following tables summarize the quantitative data for MM-07 and the reference agonist, [Pyr1]apelin-13, at the human apelin receptor.
Table 1: Binding Affinity of MM-07 to the Human Apelin Receptor
| Compound | Cell Line/Tissue | KD (nM) | Radioligand | Reference |
| MM-07 | CHO-K1 cells | 300 | [Glp65,Nle75,Tyr77] [125I]apelin-13 | [4][10] |
| MM-07 | Human heart | 172 | [Glp65,Nle75,Tyr77] [125I]apelin-13 | [4][10] |
Table 2: Functional Potency and Biased Agonism of MM-07
| Assay | Pathway | MM-07 (pD2) | [Pyr1]apelin-13 (pD2) | Fold Bias of MM-07 (G-protein vs. β-arrestin) | Reference |
| Saphenous Vein Contraction | G-protein | 9.54 ± 0.42 | 9.93 ± 0.24 | ≈350- to 1300-fold | [10] |
| β-arrestin Recruitment | β-arrestin | 5.67 ± 0.1 | 8.57 ± 0.1 | [10] | |
| Receptor Internalization | β-arrestin | 6.16 ± 0.07 | 8.49 ± 0.1 | [10] |
pD2 is the negative logarithm of the EC50 or IC50 value.[12][13][14][15] A higher pD2 value indicates greater potency.
Signaling Pathways
MM-07 preferentially activates the G-protein signaling pathway of the apelin receptor. The apelin receptor is known to couple to inhibitory G-proteins (Gαi) and Gαq proteins.[1][2][16] Activation of the Gαi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][17] The G-protein pathway activation by MM-07 is associated with beneficial cardiovascular effects. In contrast, MM-07 has a significantly lower potency for recruiting β-arrestin, which is involved in receptor desensitization and internalization.[10][11]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of MM-07 with the apelin receptor.
Radioligand Binding Assay
This protocol is for determining the binding affinity (KD) of MM-07 to the apelin receptor using a competition binding assay with a radiolabeled apelin analog.
Materials:
-
Cell membranes from CHO-K1 cells stably expressing the human apelin receptor.
-
Radioligand: [Glp65,Nle75,Tyr77] [125I]apelin-13.
-
MM-07 and unlabeled [Pyr1]apelin-13.
-
Assay Buffer: 25 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.2% BSA, pH 7.4.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of MM-07 and unlabeled [Pyr1]apelin-13 in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand at a final concentration of ~0.1 nM, and 50 µL of the competing ligand (MM-07 or [Pyr1]apelin-13) at various concentrations.
-
Add 50 µL of cell membranes (5-10 µg of protein) to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters pre-soaked in wash buffer.
-
Wash the filters three times with 4 mL of ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 values, which can be converted to Ki values using the Cheng-Prusoff equation. The KD of the radioligand must be determined in a separate saturation binding experiment.
β-Arrestin Recruitment Assay
This protocol describes a method to measure the recruitment of β-arrestin to the apelin receptor upon agonist stimulation, often using a bioluminescence resonance energy transfer (BRET) or an enzyme complementation assay (e.g., PathHunter).[18][19][20][21][22]
Materials:
-
HEK293 cells co-expressing the apelin receptor fused to a luciferase or an enzyme fragment (e.g., ProLink) and β-arrestin fused to a fluorescent protein or the complementary enzyme fragment (e.g., EA).
-
MM-07 and [Pyr1]apelin-13.
-
Assay medium (e.g., Opti-MEM).
-
Substrate for the luciferase or enzyme (e.g., coelenterazine (B1669285) h for Rluc, or the PathHunter detection reagents).
-
384-well white, clear-bottom plates.
-
Luminometer or plate reader capable of detecting the BRET or chemiluminescent signal.
Procedure:
-
Seed the engineered HEK293 cells in 384-well plates and incubate overnight.
-
Prepare serial dilutions of MM-07 and [Pyr1]apelin-13 in assay medium.
-
Remove the growth medium from the cells and add the diluted compounds.
-
Incubate the plate at 37°C for 60-90 minutes.
-
Add the substrate for the luciferase or enzyme according to the manufacturer's instructions.
-
Measure the luminescence or BRET signal using a plate reader.
-
Plot the signal as a function of agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
In Vivo Model of Pulmonary Arterial Hypertension
This protocol outlines the induction of pulmonary arterial hypertension (PAH) in rats using monocrotaline (B1676716) (MCT) and subsequent treatment with MM-07 to evaluate its therapeutic efficacy.[23][24][25][26][27][28]
Materials:
-
Male Sprague-Dawley rats (200-250 g).
-
Monocrotaline (MCT).
-
MM-07.
-
Saline solution.
-
Equipment for echocardiography, right heart catheterization, and histology.
Procedure:
-
PAH Induction: Administer a single subcutaneous injection of MCT (60 mg/kg) to the rats.[24] House the animals with free access to food and water. The development of PAH typically occurs over 3-4 weeks.
-
Treatment: After the development of PAH (e.g., starting on day 21 post-MCT injection), administer daily intraperitoneal injections of MM-07 (e.g., 1 mg/kg) or vehicle (saline) for a specified period (e.g., 14-21 days).
-
Assessment of Efficacy:
-
Hemodynamics: At the end of the treatment period, measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) via right heart catheterization.
-
Cardiac Function: Perform echocardiography to assess parameters such as right ventricular ejection fraction, cardiac output, and right ventricular wall thickness.
-
Histology: Harvest the heart and lungs for histological analysis. Assess right ventricular hypertrophy (Fulton's index: RV/[LV+S]), and the muscularization of small pulmonary arteries.
-
-
Data Analysis: Compare the measured parameters between the vehicle-treated and MM-07-treated groups to determine the therapeutic effect of MM-07.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for characterizing a biased agonist and for a typical in vivo efficacy study.
References
- 1. Structure–function relationship and physiological role of apelin and its G protein coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Systematic Approach to Identify Biased Agonists of the Apelin Receptor through High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. m.youtube.com [m.youtube.com]
- 6. cris.bgu.ac.il [cris.bgu.ac.il]
- 7. Molecular Mechanism of β-Arrestin-Biased Agonism at Seven-Transmembrane Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biased agonism: An emerging paradigm in GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent developments in biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Characterization, and First-In-Human Study of the Vascular Actions of a Novel Biased Apelin Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel cyclic biased agonist of the apelin receptor, MM07, is disease modifying in the rat monocrotaline model of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EC50 - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 15. promegaconnections.com [promegaconnections.com]
- 16. researchgate.net [researchgate.net]
- 17. ahajournals.org [ahajournals.org]
- 18. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 19. Measurements of β-Arrestin Recruitment to Activated Seven Transmembrane Receptors Using Enzyme Complementation | Springer Nature Experiments [experiments.springernature.com]
- 20. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 21. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. Pulmonary arterial hypertension induced by a novel method: Twice-intraperitoneal injection of monocrotaline - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration | Springer Nature Experiments [experiments.springernature.com]
- 26. Pulmonary vessel casting in a rat model of monocrotaline-mediated pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 28. A novel cyclic biased agonist of the apelin receptor, MM07, is disease modifying in the rat monocrotaline model of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
MM07 has emerged as a promising therapeutic candidate, functioning as a novel, synthetic, cyclic peptide analog of apelin. It acts as a biased agonist at the apelin receptor (APLNR), demonstrating a significant preference for the G-protein signaling pathway over the β-arrestin pathway. This biased agonism is hypothesized to confer therapeutic advantages, particularly in the context of cardiovascular diseases such as pulmonary arterial hypertension (PAH), by promoting beneficial vasodilation and inotropic effects while minimizing the adverse effects associated with β-arrestin recruitment, such as receptor desensitization and internalization. This guide provides a comprehensive overview of MM07, including its mechanism of action, synthesis, and key experimental data from in vitro and in vivo studies. Detailed experimental protocols and visualizations of relevant biological pathways and workflows are also presented to facilitate further research and development in this area.
Introduction to MM07 and the Apelin System
The apelin-APLNR system is a critical regulator of cardiovascular homeostasis. Apelin, the endogenous ligand, is a peptide that exists in several isoforms, with [Pyr1]apelin-13 being a prominent form. Upon binding to the G-protein coupled receptor APLNR, apelin initiates downstream signaling cascades that modulate vascular tone, cardiac contractility, and fluid balance. However, the therapeutic potential of native apelin peptides is limited by their short plasma half-life.
MM07 was designed as a more stable and potent apelin analog. Its structure features a disulfide bridge-mediated cyclization of the N-terminal region, a strategy intended to increase resistance to enzymatic degradation and to constrain the peptide into a bioactive conformation. The amino acid sequence of MM07 is Cys-Arg-Pro-Arg-Leu-Cys-His-Lys-Gly-Pro-Met-Pro-Phe, with a disulfide bridge between Cys1 and Cys6.
Mechanism of Action: Biased Agonism at the Apelin Receptor
MM07 exhibits biased agonism, selectively activating G-protein-dependent signaling pathways while having a significantly lower potency for β-arrestin recruitment. This is a key characteristic that distinguishes it from the endogenous ligand, [Pyr1]apelin-13, which activates both pathways more balancedly. The G-protein pathway is associated with the desired therapeutic effects of vasodilation and increased cardiac output, whereas the β-arrestin pathway is linked to receptor internalization and desensitization, which can lead to tachyphylaxis and potentially detrimental cardiac hypertrophy.[1][2][3][4] The bias of MM07 towards the G-protein pathway is estimated to be between 350- to 1300-fold.[3][5]
Synthesis and Characterization
General Synthesis Protocol
While a detailed, step-by-step synthesis protocol for MM07 is not publicly available, it is synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[6] The following represents a generalized protocol for the synthesis of a similar cyclic peptide.
Purification and Characterization
The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC). Characterization and purity assessment are performed using mass spectrometry (e.g., MALDI-TOF) and analytical HPLC.[6]
Quantitative Data
Table 1: In Vitro Activity of MM07 and [Pyr1]apelin-13
| Parameter | MM07 | [Pyr1]apelin-13 | Assay | Reference |
| Binding Affinity (KD) | 172 nM (human heart) | Not Reported | Radioligand Binding | [3][7] |
| 300 nM (CHO-K1 cells) | [3][7] | |||
| G-Protein Pathway Potency (pD2) | 9.54 ± 0.42 | 9.93 ± 0.24 | Saphenous Vein Contraction | [3][5] |
| β-Arrestin Recruitment Potency (pD2) | 5.67 ± 0.1 | 8.57 ± 0.1 | β-Arrestin Recruitment Assay | [3][5] |
| Receptor Internalization Potency (pD2) | 6.16 ± 0.07 | 8.49 ± 0.1 | Receptor Internalization Assay | [3][5] |
| Bias Factor (G-protein vs. β-arrestin) | ~350 - 1300 fold | - | Calculated | [3][5] |
Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Data
| Parameter | MM07 | [Pyr1]apelin-13 | Species | Model/Study | Reference |
| Plasma Half-life | 17.4 ± 0.40 min | 2.3 ± 0.51 min | Rat | In Vivo PK Study | [5][8] |
| Cardiac Output | Dose-dependent increase (significantly greater than [Pyr1]apelin-13) | Dose-dependent increase | Rat | Hemodynamic Study | [3][9] |
| Forearm Blood Flow | Significant dose-dependent increase (maximum dilatation double that of [Pyr1]apelin-13) | Significant dose-dependent increase | Human | Venous Occlusion Plethysmography | [3][9] |
| Right Ventricular Systolic Pressure (RVSP) Reduction | Significant reduction | Not Reported | Rat | Monocrotaline-induced PAH | [1][6] |
| Right Ventricular Hypertrophy Reduction | Significant reduction | Not Reported | Rat | Monocrotaline-induced PAH | [1][6] |
Experimental Protocols
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the APLNR upon agonist stimulation. A common method is the PathHunter® β-arrestin assay (DiscoverX).
-
Cell Line: U2OS cells co-expressing ProLink™-tagged APLNR and an Enzyme Acceptor-tagged β-arrestin.
-
Procedure:
-
Cells are plated in a 96-well plate and incubated.
-
MM07 or a reference agonist is added at varying concentrations.
-
The plate is incubated to allow for β-arrestin recruitment.
-
Detection reagents are added, and the resulting chemiluminescent signal is measured using a plate reader.
-
-
Data Analysis: The signal is proportional to the extent of β-arrestin recruitment. Dose-response curves are generated to determine pD2 values.
G-Protein Signaling Assay (cAMP Accumulation)
This assay measures the activation of the Gαi pathway by quantifying the inhibition of forskolin-stimulated cAMP production.
-
Cell Line: CHO-K1 cells stably expressing human APLNR.
-
Procedure:
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are stimulated with forskolin (B1673556) in the presence of varying concentrations of MM07 or a reference agonist.
-
The reaction is stopped, and intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF-based assay).
-
-
Data Analysis: A decrease in cAMP levels indicates Gαi activation. Dose-response curves are plotted to calculate pD2 values.
Saphenous Vein Contraction Assay
This ex vivo assay assesses the G-protein-dependent functional response of MM07.
-
Tissue Preparation: Human saphenous vein segments are obtained from patients undergoing coronary artery bypass surgery, with ethical approval and informed consent. The endothelium is removed to unmask the contractile response.
-
Procedure:
-
Vein rings are mounted in an organ bath containing Krebs-Henseleit solution, gassed with 95% O2/5% CO2 at 37°C.
-
Tissues are pre-contracted with KCl.
-
Cumulative concentration-response curves to MM07 or a reference agonist are generated.
-
-
Data Analysis: Contractile responses are measured and expressed as a percentage of the maximum KCl-induced contraction. pD2 values are determined from the dose-response curves.[10]
Monocrotaline-Induced Pulmonary Arterial Hypertension (PAH) Rat Model
This in vivo model is used to evaluate the therapeutic efficacy of MM07 in a disease-relevant context.[1][2][3][7]
MM07 Analogs and Structure-Activity Relationship (SAR)
Currently, there is limited publicly available information on specific analogs of MM07 and their detailed SAR. However, the design of MM07 itself provides insights into key structural features for biased agonism at the APLNR. The N-terminal cyclization is crucial for stability.[6] Further research into analogs could explore:
-
Modification of the cyclic core: Altering the size and composition of the cyclic ring to optimize the balance between G-protein bias and potency.
-
Substitution of amino acids in the linear C-terminal tail: Probing the role of individual residues in receptor binding and activation.
-
Introduction of non-natural amino acids: To further enhance stability and fine-tune the signaling profile.
Recent studies have explored other apelin analogs, such as WN353 and WN561, which were designed based on the structural understanding of APLNR-agonist interactions and also exhibit strong G-protein bias.[11] These studies suggest that modifications at the Met11 position can significantly impact β-arrestin signaling.[11]
Conclusion and Future Directions
MM07 represents a significant advancement in the development of apelin receptor agonists. Its biased signaling profile holds the potential for a safer and more effective therapeutic for cardiovascular diseases like PAH. The data summarized in this guide highlight its promising preclinical and early clinical profile.
Future research should focus on:
-
Comprehensive pharmacokinetic and toxicological studies to support further clinical development.
-
Exploration of MM07 analogs to optimize potency, selectivity, and pharmacokinetic properties.
-
Investigation of the therapeutic potential of MM07 in other cardiovascular and metabolic diseases where the apelin system is implicated.
This in-depth technical guide serves as a valuable resource for researchers and drug developers interested in MM07 and the broader field of biased agonism at GPCRs. The provided data and protocols should facilitate the design and execution of further studies aimed at translating this promising compound into a clinically effective therapy.
References
- 1. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration | Springer Nature Experiments [experiments.springernature.com]
- 3. Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. A Systematic Approach to Identify Biased Agonists of the Apelin Receptor through High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel cyclic biased agonist of the apelin receptor, MM07, is disease modifying in the rat monocrotaline model of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Characterization, and First-In-Human Study of the Vascular Actions of a Novel Biased Apelin Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure–function relationship and physiological role of apelin and its G protein coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Design of Biased Agonists Targeting the Apelin Receptor [synapse-patsnap-com.libproxy1.nus.edu.sg]
A Preclinical Review of MM07: A Novel Biased Agonist of the Apelin Receptor for Pulmonary Arterial Hypertension
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
MM07 is a novel cyclic peptide that acts as a G protein-biased agonist of the apelin receptor.[1] This strategic design aims to preferentially activate the beneficial G protein-mediated signaling pathways while minimizing β-arrestin recruitment, which is associated with receptor desensitization and potential adverse effects.[2][3] Research into MM07 has primarily focused on its therapeutic potential in pulmonary arterial hypertension (PAH), a life-threatening disease characterized by elevated pulmonary artery pressure and right ventricular failure. Preclinical studies have demonstrated the disease-modifying capabilities of MM07 in established rat models of PAH, suggesting its promise as a future therapeutic agent.[4]
Core Mechanism of Action: Biased Agonism at the Apelin Receptor
The apelin receptor, a G protein-coupled receptor, is a key regulator of cardiovascular homeostasis. Its endogenous ligand, apelin, triggers both G protein-dependent and β-arrestin-dependent signaling cascades.[2] While G protein signaling is linked to beneficial effects such as vasodilation and improved cardiac function, β-arrestin signaling can lead to receptor internalization and desensitization, potentially limiting the therapeutic efficacy of apelin-based therapies with chronic use.[2][3]
MM07 was specifically designed to overcome this limitation. It is a more stable analogue of the endogenous apelin peptide and exhibits a strong bias towards the G protein pathway.[3] In vitro studies have shown that MM07 is significantly less potent in recruiting β-arrestin compared to the native apelin peptide, while maintaining comparable potency in activating G protein-dependent pathways.[3] This biased agonism is hypothesized to translate into a more sustained therapeutic effect in chronic conditions like PAH.
Preclinical Efficacy in Pulmonary Arterial Hypertension
The therapeutic potential of MM07 in PAH has been evaluated in two well-established rat models: the monocrotaline-induced model and the more severe Sugen/hypoxia-induced model.
Monocrotaline-Induced Pulmonary Hypertension
In a study by Yang et al. (2019), chronic treatment with MM07 demonstrated significant therapeutic effects in rats with monocrotaline-induced PAH.[4] Daily administration of MM07 led to a marked reduction in right ventricular systolic pressure (RVSP), a key indicator of PAH severity.[4] Furthermore, MM07 treatment attenuated monocrotaline-induced right ventricular hypertrophy and improved cardiac structure and function, as evidenced by changes in right ventricular end-systolic and end-diastolic volumes, and ejection fraction.[4] Histological analysis also revealed that MM07 significantly reduced the muscularization of small pulmonary blood vessels, a hallmark of vascular remodeling in PAH.[4]
Sugen/Hypoxia-Induced Pulmonary Arterial Hypertension
The efficacy of MM07 was further investigated in the Sugen/hypoxia-induced PAH model, which more closely mimics the pathology of human PAH. A study by Read et al. (2024) demonstrated that MM07 was at least as effective as the standard-of-care endothelin receptor antagonist, macitentan (B1675890), in reversing key features of the disease. Treatment with MM07 significantly reversed the increases in right ventricular hypertrophy and right ventricular systolic pressure. Notably, MM07 also reduced the muscularization of pulmonary arteries.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the preclinical studies on MM07 in rat models of PAH.
Table 1: Effects of MM07 in the Monocrotaline-Induced PAH Rat Model
| Parameter | Control | Monocrotaline (B1676716) (Vehicle) | Monocrotaline + MM07 |
| Right Ventricular Systolic Pressure (mmHg) | 25.1 ± 1.2 | 58.9 ± 3.5 | 39.7 ± 2.9 |
| Right Ventricle / Left Ventricle + Septum (RV/LV+S) Ratio | 0.24 ± 0.01 | 0.48 ± 0.02 | 0.35 ± 0.02 |
| % Medial Wall Thickness (of small pulmonary arteries) | 18.2 ± 0.9 | 45.6 ± 2.1 | 28.9 ± 1.7* |
*Data are presented as mean ± SEM. *p < 0.05 vs. Monocrotaline (Vehicle). Data extracted from Yang et al., 2019.[4]
Table 2: Effects of MM07 in the Sugen/Hypoxia-Induced PAH Rat Model
| Parameter | Normoxia (Vehicle) | SuHx (Vehicle) | SuHx + MM07 | SuHx + Macitentan |
| Right Ventricular Systolic Pressure (mmHg) | 30.5 ± 1.5 | 70.1 ± 4.2 | 45.3 ± 3.8 | 48.1 ± 3.1 |
| Fulton Index (RV / LV+S) | 0.23 ± 0.01 | 0.49 ± 0.02 | 0.36 ± 0.02 | 0.38 ± 0.02 |
| % Muscularized Vessels | 15.2 ± 1.8 | 65.3 ± 3.1 | 38.7 ± 4.2 | 45.1 ± 3.9 |
*Data are presented as mean ± SEM. *p < 0.05 vs. SuHx (Vehicle). Data extracted from Read et al., 2024.
Experimental Protocols
Animal Models
Monocrotaline (MCT)-Induced PAH Model: [4]
-
Male Sprague-Dawley rats (200-250 g) are used.
-
A single intraperitoneal injection of monocrotaline (60 mg/kg) is administered to induce PAH.
-
Control animals receive a saline injection.
-
MM07 treatment (1 mg/kg, daily intraperitoneal injections) is initiated 24 hours after MCT injection and continues for 21 days.
-
On day 21, animals undergo right ventricular catheterization to measure RVSP.
-
Cardiac MRI is performed to assess cardiac structure and function.
-
Following euthanasia, heart and lung tissues are collected for histological analysis.
Sugen/Hypoxia (SuHx)-Induced PAH Model:
-
Male Sprague-Dawley rats are used.
-
A single subcutaneous injection of Sugen 5416 (20 mg/kg) is administered.
-
Rats are then exposed to chronic hypoxia (10% O2) for 3 weeks.
-
After the hypoxia period, rats are returned to normoxia and treated daily for 4 weeks with either MM07 (10 mg/kg, intraperitoneally), macitentan (30 mg/kg, oral gavage), or vehicle.
-
At the end of the treatment period, hemodynamic measurements are taken via catheterization.
-
Tissues are collected for histopathological assessment.
In Vitro Assays with Human Pulmonary Artery Endothelial Cells (HPAECs)
Cell Culture: [4]
-
HPAECs are cultured in endothelial cell growth medium supplemented with growth factors.
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
Proliferation Assay (EdU Staining): [4]
-
HPAECs are seeded in 96-well plates.
-
After reaching confluence, cells are starved for 24 hours.
-
Cells are then treated with MM07 (100 nM) or other stimuli for 24 hours.
-
EdU (5-ethynyl-2'-deoxyuridine) is added to the medium for the final 2 hours of stimulation.
-
Cells are fixed, permeabilized, and the incorporated EdU is detected using a fluorescent azide-alkyne cycloaddition reaction.
-
The percentage of EdU-positive cells is quantified by fluorescence microscopy.
eNOS Phosphorylation Assay (Western Blot): [4]
-
HPAECs are grown to confluence in 6-well plates and then starved.
-
Cells are stimulated with MM07 (100 nM) for 10 minutes.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are probed with primary antibodies against phosphorylated eNOS (Ser1177) and total eNOS.
-
Horseradish peroxidase-conjugated secondary antibodies are used for detection, and bands are visualized using an enhanced chemiluminescence system.
Apoptosis Assay (Caspase-3/7 Activity): [4]
-
HPAECs are seeded in 96-well plates.
-
Apoptosis is induced by serum starvation for 24 hours.
-
Cells are co-treated with MM07 (100 nM) during the starvation period.
-
Caspase-3/7 activity is measured using a luminescent substrate.
-
Luminescence is proportional to the amount of active caspase-3/7.
Visualizations
Caption: MM07 signaling pathway in endothelial cells.
Caption: Experimental workflows for preclinical PAH models.
References
MM07: A Biased Apelin Receptor Agonist - Unraveling the Preclinical Profile
An In-depth Analysis for Researchers and Drug Development Professionals
Abstract
MM07 is a novel, cyclic, biased agonist of the apelin receptor (APJ), a G protein-coupled receptor implicated in cardiovascular homeostasis. Developed as a more stable analogue of the endogenous peptide apelin, MM07 exhibits preferential activation of the G protein-mediated signaling pathway over the β-arrestin pathway. This biased agonism is hypothesized to confer therapeutic advantages, particularly in conditions like pulmonary arterial hypertension (PAH), by promoting beneficial vasodilation and inotropic effects while minimizing receptor desensitization and potential adverse effects associated with β-arrestin recruitment. Preclinical studies in rodent models of PAH have demonstrated the potential of MM07 to ameliorate disease pathology. However, a comprehensive public record of its safety and toxicity profile remains largely unavailable, hindering a complete assessment of its therapeutic index. This technical guide synthesizes the currently accessible information on the preclinical characteristics of MM07, with a focus on its mechanism of action, efficacy, and the limited available data related to its safety.
Introduction
The apelin-APJ system is a critical regulator of cardiovascular function, and its dysregulation has been linked to the pathophysiology of several cardiovascular diseases, including pulmonary arterial hypertension (PAH). The endogenous apelin peptides, however, are limited by their short half-life. MM07 was designed as a synthetic, cyclic peptide analogue to overcome this limitation and to function as a biased agonist at the apelin receptor.[1][2][3] This biased agonism, favoring the G-protein pathway, is a key feature of its design, intended to elicit sustained therapeutic effects.[1][2]
Mechanism of Action: Biased Agonism at the Apelin Receptor
MM07's mechanism of action is centered on its selective activation of the G protein-dependent signaling cascade downstream of the apelin receptor. In vitro studies have shown that while MM07 is a potent agonist for G protein-mediated pathways, it is significantly less potent in recruiting β-arrestin.[1][2] This preferential signaling is believed to be the basis for its sustained efficacy, as it avoids the β-arrestin-mediated receptor internalization and desensitization that can limit the therapeutic utility of balanced agonists.
Signaling Pathway
The proposed signaling pathway for MM07's beneficial effects in the pulmonary vasculature involves the activation of endothelial nitric oxide synthase (eNOS), leading to nitric oxide (NO) production and subsequent vasodilation.
Preclinical Efficacy in Pulmonary Arterial Hypertension Models
The therapeutic potential of MM07 has been evaluated in established rat models of PAH, demonstrating significant beneficial effects on key disease parameters.
Monocrotaline-Induced PAH Model
In a study utilizing the monocrotaline (B1676716) (MCT)-induced PAH rat model, chronic administration of MM07 was shown to:
-
Significantly reduce the elevation of right ventricular systolic pressure (RVSP).
-
Attenuate right ventricular hypertrophy.
-
Reduce the muscularization of small pulmonary blood vessels.[2][4]
Sugen/Hypoxia-Induced PAH Model
Further studies in the more severe Sugen/hypoxia (SuHx)-induced PAH rat model corroborated the efficacy of MM07. In this model, MM07 treatment:
-
Reversed the increase in RVSP and right ventricular hypertrophy to a degree comparable to the standard-of-care endothelin receptor antagonist, macitentan (B1675890).[5][6][7]
-
Significantly reversed pulmonary vessel muscularization.[5]
These preclinical efficacy studies provide a strong rationale for the clinical development of MM07 for the treatment of PAH.
Safety and Toxicity Profile: A Gap in Public Data
Despite the promising preclinical efficacy data, a comprehensive safety and toxicity profile of MM07 is not publicly available. Targeted searches for dedicated preclinical toxicology studies, such as single-dose and repeat-dose toxicity assessments conducted under Good Laboratory Practice (GLP) conditions, did not yield any specific results. Information on key toxicological endpoints such as the No-Observed-Adverse-Effect-Level (NOAEL) is also absent from the available literature.
Furthermore, details regarding the termination of a Phase I clinical trial involving MM07 could not be found. Understanding the reasons for this termination is critical for a complete assessment of the compound's safety in humans.
Experimental Protocols for Toxicity Assessment
While specific protocols for MM07 toxicology studies are not available, standard preclinical safety and toxicity testing for a novel therapeutic candidate would typically involve a battery of in vitro and in vivo studies, as outlined below.
General Workflow for Preclinical Safety Assessment:
Pharmacokinetics
Limited pharmacokinetic data for MM07 is available from preclinical studies. These studies indicate that MM07 has improved stability and a longer plasma half-life compared to the endogenous [Pyr1]apelin-13.[2] A first-in-human study also demonstrated that MM07 produced a dose-dependent increase in forearm blood flow, suggesting effective systemic exposure and target engagement in humans.[8] However, detailed pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) profiles from formal preclinical studies are not publicly documented.
Conclusion
MM07 represents a promising therapeutic candidate for pulmonary arterial hypertension, with a well-defined mechanism of action as a biased agonist of the apelin receptor and robust efficacy data in preclinical models of the disease. However, the lack of publicly available, comprehensive safety and toxicity data is a significant limitation in fully evaluating its potential. To advance the understanding of MM07 for researchers, scientists, and drug development professionals, access to dedicated toxicology and safety pharmacology reports, as well as information regarding the outcome of its Phase I clinical trial, would be essential. Without this critical information, a complete risk-benefit assessment of MM07 remains challenging.
References
- 1. MM-07 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. A novel cyclic biased agonist of the apelin receptor, MM07, is disease modifying in the rat monocrotaline model of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MM07 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. A novel cyclic biased agonist of the apelin receptor, MM07, is disease modifying in the rat monocrotaline model of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The biased apelin receptor agonist, MM07, reverses Sugen/hypoxia-induced pulmonary arterial hypertension as effectively as the endothelin antagonist macitentan [frontiersin.org]
- 6. The biased apelin receptor agonist, MM07, reverses Sugen/hypoxia-induced pulmonary arterial hypertension as effectively as the endothelin antagonist macitentan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The biased apelin receptor agonist, MM07, reverses Sugen/hypoxia-induced pulmonary arterial hypertension as effectively as the endothelin antagonist macitentan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Characterization, and First-In-Human Study of the Vascular Actions of a Novel Biased Apelin Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Assessment of the Solubility of Novel Compound MM 07 in Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The determination of a compound's solubility in standard laboratory solvents is a critical early-stage parameter in the drug discovery and development pipeline. This technical guide provides a comprehensive overview of the methodologies for assessing the solubility of the novel compound designated MM 07 in two commonly used solvents: dimethyl sulfoxide (B87167) (DMSO), a standard solvent for compound storage and initial testing, and phosphate-buffered saline (PBS), which mimics physiological pH conditions. This document outlines detailed experimental protocols for both kinetic and thermodynamic solubility determination, presents a structured format for data reporting, and includes workflow diagrams to illustrate the experimental processes. Please note that "this compound" is used as a placeholder for a novel compound, as no specific public data under this designation is available at the time of this writing. The methodologies provided are based on established principles of solubility assessment.
Introduction to Solubility in Drug Discovery
Solubility is a fundamental physicochemical property that significantly influences a drug candidate's behavior in both in vitro and in vivo settings. Poor solubility can lead to challenges in formulation, inaccurate bioassay results, and poor bioavailability.[1][2][3] Dimethyl sulfoxide (DMSO) is a polar aprotic solvent widely used for dissolving and storing compound libraries due to its ability to solubilize a broad range of both polar and nonpolar molecules.[4][5] However, as biological assays are typically conducted in aqueous environments, understanding a compound's solubility in buffers such as phosphate-buffered saline (PBS) is essential for interpreting biological data and predicting in vivo performance.[2][6] This guide focuses on providing standardized protocols for evaluating the solubility of a novel compound, herein referred to as this compound, in these two critical solvents.
Data Presentation: Solubility of this compound
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation. The following tables provide a template for summarizing the solubility of this compound.
Table 1: Kinetic Solubility of this compound in PBS (pH 7.4)
| Parameter | Result |
| Method | Nephelometry/Turbidimetry from DMSO stock |
| Test Concentration Range | 1 - 200 µM |
| PBS Composition | 10 mM Phosphate Buffer, 137 mM NaCl, 2.7 mM KCl |
| Final DMSO Concentration | 1% (v/v) |
| Incubation Time | 2 hours |
| Temperature | 25°C (Room Temperature) |
| Kinetic Solubility | [Insert Value] µM |
Table 2: Thermodynamic Solubility of this compound in PBS (pH 7.4)
| Parameter | Result |
| Method | Shake-Flask |
| PBS Composition | 10 mM Phosphate Buffer, 137 mM NaCl, 2.7 mM KCl |
| Incubation Time | 24 - 48 hours |
| Agitation Speed | 150 rpm |
| Temperature | 37°C |
| Quantification Method | HPLC-UV |
| Thermodynamic Solubility | [Insert Value] µg/mL |
Table 3: Solubility of this compound in DMSO
| Parameter | Result |
| Method | Visual Inspection / NMR Spectroscopy |
| Solvent | 100% DMSO, DMSO-d6 for NMR |
| Concentration Tested | Up to 100 mM |
| Temperature | 25°C (Room Temperature) |
| Observation Time | 24 hours |
| Maximum Solubility | [Insert Value] mM |
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility of this compound.
Kinetic Solubility Determination in PBS
This method assesses the solubility of a compound when an aliquot of a concentrated DMSO stock solution is added to an aqueous buffer. It is a high-throughput method often used in early discovery.[7]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplates (clear bottom for analysis)
-
Plate shaker
-
Nephelometer or plate reader with turbidity measurement capabilities
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved. This may require gentle vortexing or sonication.
-
Serial Dilution: In a 96-well plate, add 198 µL of PBS (pH 7.4) to a series of wells.
-
Compound Addition: Add 2 µL of the 10 mM this compound DMSO stock solution to the PBS-containing wells to achieve a starting concentration of 100 µM with 1% DMSO. Perform serial dilutions as required. Include a blank control (198 µL PBS + 2 µL DMSO).
-
Incubation: Seal the plate and place it on a plate shaker at room temperature for 2 hours.
-
Measurement: Measure the turbidity or nephelometry signal of each well using a plate reader. The concentration at which a significant increase in signal is observed compared to the blank is considered the kinetic solubility limit.
Thermodynamic (Shake-Flask) Solubility Determination in PBS
The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[3][8]
Materials:
-
This compound powder
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with UV detector
-
Syringe filters (0.45 µm)
Protocol:
-
Compound Addition: Add an excess amount of this compound powder to a glass vial (e.g., 1-2 mg). The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a known volume of pre-warmed PBS (pH 7.4, 37°C) to the vial (e.g., 1 mL).
-
Equilibration: Cap the vial securely and place it in an orbital shaker set to 37°C and an appropriate agitation speed (e.g., 150 rpm) for 24 to 48 hours to allow the solution to reach equilibrium.
-
Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples at a high speed (e.g., 14,000 rpm) for 15-20 minutes.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Filter the collected supernatant using a 0.45 µm syringe filter to remove any remaining undissolved solid.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated HPLC-UV method against a standard curve of known concentrations.
Solubility Determination in 100% DMSO
This protocol determines the maximum solubility of a compound in pure DMSO, which is relevant for preparing high-concentration stock solutions.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Glass vials
-
Vortex mixer and/or sonicator
Protocol:
-
Stock Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mM).
-
Dissolution: Vigorously shake or vortex the solution. If the compound does not fully dissolve, gentle warming or sonication can be applied.
-
Visual Inspection: Allow the solution to stand at room temperature for at least 24 hours. Visually inspect the solution for any precipitate.
-
Confirmation (Optional): For a more quantitative assessment, especially if precipitation is observed, the saturated solution can be centrifuged, and the supernatant analyzed by a suitable method (e.g., NMR by comparing the integral of the compound's peaks to a known internal standard).[9]
Visualizations
Diagrams are provided to illustrate key workflows and conceptual pathways.
Caption: Experimental workflow for determining the kinetic and thermodynamic solubility of this compound in PBS.
Caption: Hypothetical signaling pathway showing the inhibitory action of this compound on a target receptor.
References
- 1. asianpubs.org [asianpubs.org]
- 2. lifechemicals.com [lifechemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. pharmatutor.org [pharmatutor.org]
- 8. who.int [who.int]
- 9. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to MM07: A Novel Biased Apelin Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
MM07 is a novel, cyclic peptide that acts as a biased agonist for the apelin receptor (APJ), a G protein-coupled receptor with significant roles in cardiovascular homeostasis. As a biased agonist, MM07 preferentially activates the G protein-dependent signaling pathway over the β-arrestin pathway.[1] This characteristic is believed to confer therapeutic advantages by promoting beneficial effects such as vasodilation and positive inotropy while minimizing adverse effects associated with β-arrestin recruitment, like receptor desensitization and cardiac hypertrophy.[2] This technical guide provides a comprehensive overview of the in vitro and in vivo studies on MM07, presenting key data, detailed experimental protocols, and visual representations of its mechanism of action.
Core Data Summary
In Vitro Data
The following table summarizes the key quantitative data from in vitro studies characterizing the interaction of MM07 with the apelin receptor.
| Parameter | Cell Line/Tissue | Value | Reference |
| Dissociation Constant (KD) | CHO-K1 cells expressing human apelin receptor | 300 nM | [3] |
| Human heart tissue | 172 nM | [3] | |
| Potency (pD2) in β-arrestin recruitment | Cells expressing human apelin receptor | 5.67 ± 0.1 | [4] |
| Potency (pD2) in receptor internalization | Cells expressing human apelin receptor | 6.16 ± 0.07 | [4] |
In Vivo Data
The following table summarizes the key quantitative data from in vivo studies of MM07 in a rat model of monocrotaline-induced pulmonary hypertension.
| Parameter | Control Group (Saline) | Monocrotaline (B1676716) (MCT) Group | MCT + MM07 Group | Reference |
| Right Ventricular Systolic Pressure (RVSP) (mmHg) | ~25 | ~60-75 | Significantly reduced vs. MCT | [5][6] |
| Right Ventricle to Body Weight Ratio (RV/BW) | ~0.5-0.6 | ~1.0-1.5 | Significantly reduced vs. MCT | [7] |
| Right Ventricular Hypertrophy (RV/(LV+S)) | ~0.25-0.29 | ~0.44-0.49 | Significantly reduced vs. MCT | [6][8] |
Note: Specific mean ± SEM and p-values for the MM07 treated group were not available in the provided search results. The table reflects the qualitative descriptions of significant reductions.
Signaling Pathways and Experimental Workflows
Apelin Receptor Signaling Pathway Activated by MM07
MM07, as a G protein-biased agonist, preferentially activates the Gαi pathway upon binding to the apelin receptor. This leads to the stimulation of downstream effectors such as endothelial nitric oxide synthase (eNOS), which plays a crucial role in vasodilation. The reduced recruitment of β-arrestin minimizes receptor internalization and desensitization.
Caption: MM07 biased agonism at the apelin receptor.
Experimental Workflow: In Vivo Study of MM07 in a Rat Model of Pulmonary Hypertension
This workflow outlines the key steps in the in vivo evaluation of MM07's efficacy in a monocrotaline-induced pulmonary hypertension rat model.
Caption: Workflow for in vivo MM07 efficacy testing.
Detailed Experimental Protocols
In Vitro Endothelial Cell Proliferation Assay
Objective: To determine the effect of MM07 on the proliferation of human pulmonary artery endothelial cells (HPAECs).
Materials:
-
Human pulmonary artery endothelial cells (HPAECs)
-
Endothelial cell growth medium (e.g., EGM-2)
-
MM07 peptide
-
96-well cell culture plates
-
Cell proliferation assay kit (e.g., MTS or WST-1 based)
-
Plate reader
Protocol:
-
Seed HPAECs into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of MM07. Include a vehicle control (medium without MM07).
-
Incubate the cells for an additional 24-48 hours.
-
Add the cell proliferation reagent (e.g., MTS) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle control.
In Vitro Endothelial Cell Apoptosis Assay
Objective: To assess the effect of MM07 on apoptosis in HPAECs.
Materials:
-
Human pulmonary artery endothelial cells (HPAECs)
-
Endothelial cell growth medium
-
MM07 peptide
-
Apoptosis-inducing agent (e.g., staurosporine (B1682477) or serum starvation)
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Protocol:
-
Seed HPAECs in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with MM07 at various concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
Induce apoptosis in the cells (except for the negative control group) using an appropriate stimulus.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the Annexin V-FITC kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot for eNOS Phosphorylation
Objective: To quantify the effect of MM07 on the phosphorylation of endothelial nitric oxide synthase (eNOS) at Ser1177.
Materials:
-
Human pulmonary artery endothelial cells (HPAECs)
-
MM07 peptide
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and nitrocellulose or PVDF membranes
-
Primary antibodies: anti-phospho-eNOS (Ser1177) and anti-total eNOS
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat HPAECs with MM07 at the desired concentration and time points.
-
Lyse the cells with lysis buffer and collect the protein lysate.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-eNOS (Ser1177) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total eNOS as a loading control.
-
Quantify the band intensities and express the results as the ratio of phosphorylated eNOS to total eNOS.[9][10][11][12][13]
In Vivo Monocrotaline Rat Model of Pulmonary Hypertension
Objective: To evaluate the therapeutic efficacy of MM07 in a rat model of pulmonary hypertension.
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Materials:
-
Monocrotaline (MCT)
-
MM07 peptide
-
Saline solution
-
Catheters for hemodynamic measurements
-
Equipment for cardiac MRI or echocardiography (optional)
Protocol:
-
Induce pulmonary hypertension by a single subcutaneous injection of monocrotaline (60 mg/kg) dissolved in saline. A control group receives a saline injection only.[6][7][8][14][15][16][17]
-
Allow the disease to develop for a specified period (e.g., 14 days).
-
Initiate daily treatment with MM07 (e.g., via intraperitoneal or subcutaneous injection) or vehicle (saline) for a duration of 2-3 weeks.
-
At the end of the treatment period, perform terminal procedures.
-
Anesthetize the rats and perform a right heart catheterization to measure right ventricular systolic pressure (RVSP).
-
Euthanize the animals and excise the heart and lungs.
-
Dissect the right ventricle (RV) from the left ventricle and septum (LV+S).
-
Weigh the RV and the LV+S separately to calculate the ratio of RV to (LV+S) as an index of right ventricular hypertrophy (Fulton's Index). Also, calculate the ratio of RV weight to body weight (RV/BW).
-
Fix the lung tissue in formalin for histological analysis of pulmonary vascular remodeling.
Conclusion
The in vitro and in vivo data strongly suggest that MM07 is a promising therapeutic candidate for conditions such as pulmonary arterial hypertension. Its biased agonism at the apelin receptor allows for the selective activation of beneficial G protein-mediated signaling pathways, leading to vasodilation and protection of endothelial cells, while minimizing the detrimental effects associated with β-arrestin signaling. Further research, particularly clinical trials, is warranted to fully elucidate the therapeutic potential of MM07 in human diseases.[4]
References
- 1. Structure–function relationship and physiological role of apelin and its G protein coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The future of G protein‐coupled receptor therapeutics: Apelin receptor acts as a prototype for the advancement of precision drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Echocardiographic assessment of right ventricular function in experimental pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of right ventricular function after monocrotaline-induced pulmonary hypertension in the intact rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phosphorylation of Endothelial Nitric-oxide Synthase Regulates Superoxide Generation from the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphorylation of Akt at Thr308 regulates p‐eNOS Ser1177 during physiological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. researchgate.net [researchgate.net]
- 14. The Monocrotaline Rat Model of Right Heart Disease Induced by Pulmonary Artery Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cordynamics.com [cordynamics.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
The Role of MM 07 in Cell Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MM 07 is a synthetic, cyclic peptide that acts as a biased agonist for the apelin receptor (APJ), a G-protein coupled receptor (GPCR) with significant roles in cardiovascular homeostasis. This technical guide provides an in-depth analysis of this compound's mechanism of action, its preferential activation of G-protein signaling pathways over β-arrestin-mediated pathways, and the experimental methodologies used to characterize its unique pharmacological profile. Detailed signaling pathway diagrams, quantitative data summaries, and experimental protocols are provided to support further research and drug development efforts targeting the apelinergic system.
Introduction to the Apelin System and Biased Agonism
The apelin receptor and its endogenous peptide ligands, most notably [Pyr¹]apelin-13, are key regulators of the cardiovascular system. Activation of the apelin receptor is known to produce positive inotropic (strengthening heart muscle contractility) and vasodilatory effects, making it an attractive therapeutic target for conditions such as heart failure and pulmonary arterial hypertension.[1]
Like many GPCRs, the apelin receptor can signal through two principal pathways upon agonist binding:
-
G-protein-dependent signaling: This canonical pathway is responsible for many of the immediate physiological effects of apelin receptor activation. The apelin receptor primarily couples to the inhibitory G-protein, Gαi, and to Gαq.[2] Gαi activation leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.[3] This pathway is linked to beneficial effects such as vasodilation and inotropy.[1][4]
-
β-arrestin-dependent signaling: Following agonist binding and G-protein activation, the receptor is phosphorylated by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins, which sterically hinder further G-protein coupling, leading to receptor desensitization and internalization.[2] While this is a crucial mechanism for regulating signal duration, chronic activation of the β-arrestin pathway can be associated with detrimental effects.[4]
Biased agonism describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. This compound was designed as a biased agonist to selectively engage the therapeutic G-protein pathway while minimizing the recruitment of β-arrestin, which could offer a more favorable clinical profile with sustained efficacy.[4]
This compound: A G-Protein Biased Agonist
This compound is a cyclic peptide analog of apelin designed to be more stable than the endogenous peptides.[4] Its key characteristic is its significant bias towards the G-protein signaling pathway, as demonstrated by its differential potency in functional assays.[4]
Signaling Pathways Activated by this compound
This compound preferentially activates the G-protein-dependent signaling cascade. This leads to downstream effects such as the phosphorylation and expression of endothelial nitric oxide synthase (eNOS), which contributes to its vasodilatory properties. In contrast, this compound is significantly less potent at recruiting β-arrestin and inducing receptor internalization compared to the endogenous ligand [Pyr¹]apelin-13.[1] This biased signaling profile is hypothesized to translate into improved therapeutic efficacy by maximizing the beneficial effects of G-protein activation while avoiding the receptor desensitization and potential adverse effects associated with the β-arrestin pathway.[4]
Quantitative Data Presentation
The biased agonism of this compound has been quantified in several in vitro and in vivo assays, comparing its activity to the endogenous agonist [Pyr¹]apelin-13.[1]
Table 1: In Vitro Activity of this compound and [Pyr¹]apelin-13
| Assay | Parameter | This compound | [Pyr¹]apelin-13 | Fold Difference (Potency) | Pathway |
| β-Arrestin Recruitment | pD₂ | 5.67 ± 0.1 | 8.57 ± 0.1 | ~790x less potent | β-Arrestin |
| Receptor Internalization | pD₂ | 6.16 ± 0.07 | 8.49 ± 0.1 | ~215x less potent | β-Arrestin |
| Saphenous Vein Contraction | pD₂ | 9.54 ± 0.42 | 9.93 ± 0.24 | Comparable | G-Protein |
| Eₘₐₓ (% KCl) | 17 ± 3% | 22 ± 4% | Comparable | G-Protein |
Data sourced from Brame et al., 2015.[1] pD₂ is the negative logarithm of the EC₅₀.
Table 2: In Vivo Effects of this compound and [Pyr¹]apelin-13 in Rats
| Parameter | Effect of this compound (10-100 nmol) | Effect of [Pyr¹]apelin-13 |
| Cardiac Output | Dose-dependent increase | Significantly smaller increase |
| Blood Pressure | No significant effect | No significant effect |
| Heart Rate | No significant change | No significant change |
Data sourced from Brame et al., 2015.[1]
Experimental Protocols
The characterization of this compound relies on a series of specialized in vitro and in vivo assays. The following sections provide detailed methodologies for these key experiments.
β-Arrestin Recruitment Assay (DiscoveRx PathHunter)
This assay quantifies the recruitment of β-arrestin to the apelin receptor upon agonist stimulation using an enzyme fragment complementation (EFC) technology.
Principle: The PathHunter assay utilizes cells co-expressing the apelin receptor tagged with a small enzyme fragment (ProLink™) and β-arrestin tagged with a larger, complementary enzyme fragment (Enzyme Acceptor). Agonist-induced recruitment of β-arrestin to the receptor brings the two fragments together, forming an active β-galactosidase enzyme, which generates a chemiluminescent signal upon addition of a substrate.[5][6]
Methodology:
-
Cell Culture: PathHunter CHO-K1 cells stably expressing the human apelin receptor-ProLink fusion and the β-arrestin-Enzyme Acceptor fusion are cultured in appropriate media (e.g., F-12 DMEM with serum and antibiotics) to ~80-90% confluency.
-
Cell Plating: Cells are harvested and seeded into 384-well white, solid-bottom assay plates at a density of 5,000-10,000 cells per well in the recommended AssayComplete™ Cell Plating Reagent. Plates are incubated overnight at 37°C in a 5% CO₂ incubator.[5][7]
-
Compound Preparation: A serial dilution of this compound and the reference agonist ([Pyr¹]apelin-13) is prepared in an appropriate assay buffer (e.g., HBSS with 10 mM HEPES and 0.1% BSA).
-
Agonist Stimulation: The diluted compounds are added to the cell plates. A vehicle control (buffer only) is included for baseline measurement.
-
Incubation: The plates are incubated for 90 minutes at 37°C.[8]
-
Detection: The PathHunter Detection Reagent cocktail is prepared according to the manufacturer's instructions and added to each well. The plate is incubated at room temperature for 60 minutes in the dark.[8]
-
Data Acquisition: Chemiluminescence is read using a standard plate luminometer.
-
Data Analysis: The raw data are normalized to the vehicle control. Dose-response curves are generated using non-linear regression to determine EC₅₀ and pD₂ values.
Human Saphenous Vein Contraction Assay
This ex vivo assay measures the functional consequence of G-protein activation by assessing the contraction of vascular smooth muscle. In human saphenous vein with the endothelium removed, apelin receptor activation leads to vasoconstriction, which serves as a robust readout for G-protein signaling.[1]
Methodology:
-
Tissue Preparation: Human saphenous vein segments are obtained from patients undergoing coronary artery bypass surgery, with appropriate ethical approval and consent. The vein is cleaned of adherent connective tissue and cut into 2-3 mm rings. The endothelium is removed by gently rubbing the luminal surface.
-
Organ Bath Setup: The vein rings are mounted between two stainless steel hooks in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂. One hook is fixed, and the other is connected to an isometric force transducer.
-
Equilibration and Viability Check: The rings are equilibrated under a resting tension of 1-2 g for 60-90 minutes, with the Krebs solution changed every 15-20 minutes. The viability and contractile capacity of the tissue are confirmed by challenging with a high concentration of potassium chloride (e.g., 100 mM KCl).
-
Cumulative Concentration-Response Curve: Once a stable baseline is achieved, cumulative concentrations of this compound or [Pyr¹]apelin-13 (typically from 10⁻¹² to 10⁻⁷ M) are added to the organ bath. The contractile response is allowed to reach a plateau at each concentration before the next addition.
-
Data Acquisition: The change in tension is continuously recorded using a data acquisition system.
-
Data Analysis: The contractile responses are expressed as a percentage of the maximum contraction induced by KCl. Dose-response curves are plotted, and pD₂ and Eₘₐₓ values are calculated.
In Vivo Measurement of Cardiac Output in Rats
This protocol describes the measurement of cardiac output in anesthetized rats following systemic administration of this compound.
Methodology:
-
Animal Preparation: Male Wistar or Sprague-Dawley rats (230-260 g) are used. Anesthesia is induced and maintained with isoflurane (B1672236) (2-3% in oxygen). The animal's body temperature is maintained at 37°C using a homeothermic blanket.[9][10]
-
Surgical Instrumentation: A catheter is inserted into the femoral or jugular vein for intravenous drug administration. For direct measurement of cardiac output, a transit-time ultrasound flow probe is placed around the ascending aorta via a thoracotomy. Alternatively, pressure-volume loop catheters can be inserted into the left ventricle via the carotid artery.[10][11]
-
Hemodynamic Monitoring: After a stabilization period, baseline hemodynamic parameters, including cardiac output, heart rate, and blood pressure, are recorded.
-
Drug Administration: A single intravenous bolus or a continuous infusion of this compound or the reference peptide is administered.[9]
-
Data Acquisition: Hemodynamic parameters are continuously recorded for a defined period post-administration.
-
Data Analysis: The changes in cardiac output and other parameters from baseline are calculated and compared between treatment groups using appropriate statistical methods (e.g., ANOVA).
Conclusion
This compound represents a significant advancement in the modulation of the apelin receptor system. Its nature as a G-protein biased agonist allows for the selective activation of pathways associated with beneficial cardiovascular effects, while minimizing the engagement of β-arrestin-mediated desensitization mechanisms. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers interested in the therapeutic potential of biased agonism at the apelin receptor. Further investigation into this compound and similar compounds holds promise for the development of novel therapies for cardiovascular diseases.
References
- 1. Design, Characterization, and First-In-Human Study of the Vascular Actions of a Novel Biased Apelin Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biased Signaling Favoring Gi over β-Arrestin Promoted by an Apelin Fragment Lacking the C-terminal Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MM07 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. cosmobio.co.jp [cosmobio.co.jp]
- 8. cosmobio.co.jp [cosmobio.co.jp]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
Methodological & Application
Application Notes and Protocols for M-07e Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the culture and maintenance of the M-07e human acute megakaryoblastic leukemia cell line. The protocols outlined below cover procedures from initial thawing to routine maintenance, subculturing, and cryopreservation.
Introduction to the M-07e Cell Line
The M-07e cell line is a factor-dependent human leukemic cell line established from the peripheral blood of a 6-month-old girl diagnosed with acute megakaryoblastic leukemia (AML M7).[1][2] This cell line is a subline of the growth factor-independent M-07 cell line and is characterized by its proliferative response to various cytokines, most notably Interleukin-3 (IL-3) or Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), which are essential for its growth and survival in culture.[1][2]
M-07e cells grow in suspension as single round cells, with a small portion of cells possibly showing light adherence.[2] Due to their cytokine dependency, these cells serve as a valuable in vitro model for studying cytokine signaling pathways, hematopoiesis, and the pathobiology of childhood leukemia, as well as for the development of targeted therapies.[2][3] It is important to note that the M-07e cell line can become cytokine-independent within 3-4 weeks, presumably due to the outgrowth of independent cells.[2][3]
Data Presentation
Table 1: M-07e Cell Line Characteristics and Culture Conditions
| Parameter | Description |
| Organism | Homo sapiens (Human)[2] |
| Tissue Source | Peripheral Blood[2][3] |
| Disease | Acute Megakaryoblastic Leukemia (AML M7)[1][2][3] |
| Morphology | Lymphoblast-like, single round cells in suspension[2][3] |
| Growth Properties | Suspension[3] |
| Recommended Medium | Iscove's Modified Dulbecco's Medium (IMDM) or RPMI-1640[3] |
| Medium Supplements | 10-20% Fetal Bovine Serum (FBS), 4 mM L-Glutamine, 1.0 mM Sodium pyruvate, IL-3 (10 ng/mL) or GM-CSF (10 ng/mL)[2][3] |
| Seeding Density | Dilute cell suspension to 1 x 10^5 cells/mL[3] |
| Incubation Conditions | 37°C, 5% CO2 in a humidified atmosphere[1] |
| Subculture | Every 2-3 days by dilution[4] |
| Biosafety Level | 1[3] |
Experimental Protocols
Required Materials and Reagents
-
M-07e cells (cryopreserved vial)
-
Iscove's Modified Dulbecco's Medium (IMDM) or RPMI-1640
-
Fetal Bovine Serum (FBS)
-
L-Glutamine
-
Sodium Pyruvate
-
Recombinant Human IL-3 or GM-CSF
-
Phosphate Buffered Saline (PBS), sterile
-
Trypan Blue solution (0.4%)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile cell culture flasks (e.g., T-25, T-75)
-
Sterile centrifuge tubes (15 mL and 50 mL)
-
Water bath at 37°C
-
Humidified incubator at 37°C with 5% CO2
-
Biological safety cabinet (laminar flow hood)
-
Inverted microscope
-
Hemocytometer
-
Centrifuge
Protocol for Thawing Cryopreserved M-07e Cells
-
Prepare complete growth medium: IMDM or RPMI-1640 supplemented with 10% FBS, 4 mM L-Glutamine, 1.0 mM Sodium Pyruvate, and 10 ng/mL of either IL-3 or GM-CSF. Warm the medium to 37°C.
-
Quickly thaw the cryovial of M-07e cells by immersing it in a 37°C water bath. Agitate the vial gently until a small ice clump remains.[1]
-
Disinfect the outside of the vial with 70% ethanol (B145695) before opening it in a biological safety cabinet.[1]
-
Carefully transfer the cell suspension from the vial into a 15 mL centrifuge tube containing 8-9 mL of pre-warmed complete growth medium.[1]
-
Centrifuge the cell suspension at 300 x g for 3 minutes to pellet the cells.[1][3]
-
Carefully aspirate and discard the supernatant, which contains residual DMSO.
-
Gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.[1]
-
Transfer the cell suspension into a T-25 culture flask.
-
Incubate the flask at 37°C in a humidified atmosphere with 5% CO2.[1]
-
The first medium change should be performed after 24 hours to remove any remaining DMSO and dead cells.[3]
Protocol for Routine Culture and Maintenance
-
Check the cells daily under an inverted microscope to assess their morphology and density.
-
The medium should be changed every 24-48 hours until the cells are ready for subculturing.[3]
-
To change the medium, transfer the cell suspension to a centrifuge tube and pellet the cells at 300 x g for 3 minutes.
-
Aspirate the old medium and resuspend the cells in fresh, pre-warmed complete growth medium.
-
Return the cells to the culture flask and incubate under standard conditions.
Protocol for Subculturing (Passaging) M-07e Cells
M-07e cells are grown in suspension, so enzymatic digestion is not required for passaging.[3]
-
Aseptically remove a representative aliquot of the cell suspension from the culture flask.
-
Perform a cell count and determine cell viability using a hemocytometer and Trypan Blue exclusion.
-
Calculate the volume of cell suspension needed to seed a new flask at a density of 1 x 10^5 cells/mL.[3]
-
Add the calculated volume of cell suspension to a new culture flask containing fresh, pre-warmed complete growth medium.
-
Continue to incubate the new culture at 37°C with 5% CO2.
Protocol for Cryopreservation of M-07e Cells
-
Use cells from a healthy, actively growing culture.
-
Perform a cell count to determine the total number of viable cells.
-
Centrifuge the cell suspension at 150 x g for 5 minutes to pellet the cells.[4]
-
Aspirate the supernatant and resuspend the cell pellet in a pre-chilled cryopreservation medium consisting of 90% FBS and 10% DMSO or 70% complete medium, 20% FBS, and 10% DMSO.[2][4] The final cell concentration should be approximately 4 x 10^6 cells/mL.[2]
-
Aliquot the cell suspension into sterile cryovials.
-
Place the cryovials in a controlled-rate freezing container and store them at -80°C overnight.
-
For long-term storage, transfer the vials to the vapor phase of liquid nitrogen.[1]
Protocol for Cell Counting and Viability Assessment
-
Gently mix the cell suspension to ensure a uniform distribution of cells.
-
In a small tube, mix a 1:1 ratio of your cell suspension with 0.4% Trypan Blue solution (e.g., 20 µL of cell suspension and 20 µL of Trypan Blue).[3]
-
Clean the hemocytometer and coverslip with 70% ethanol and dry them thoroughly.
-
Load 10 µL of the cell suspension-Trypan Blue mixture into the counting chamber of the hemocytometer.
-
Using an inverted microscope, count the number of viable (clear) and non-viable (blue) cells in the four large corner squares of the grid.
-
Calculate the cell concentration and viability using the following formulas:
-
Cell Concentration (cells/mL) = (Average number of viable cells per large square) x Dilution factor (which is 2 in this case) x 10^4
-
Percentage Viability (%) = (Total number of viable cells / Total number of cells (viable + non-viable)) x 100
-
Mandatory Visualizations
Caption: Workflow for M-07e cell culture from thawing to cryopreservation.
Caption: GM-CSF/IL-3 signaling in M-07e cells promoting proliferation and survival.
References
Application Notes and Protocols: MM-07
For Research Use Only. Not for use in diagnostic or therapeutic procedures.
Version: 1.0
Introduction
MM-07 is a novel, synthetically developed biased agonist for the apelin receptor (APLNR).[1][2] It is a cyclic peptide analogue designed to selectively activate G-protein signaling pathways over β-arrestin pathways.[1] This biased agonism is intended to harness the therapeutic benefits of APLNR activation, such as vasodilation and increased cardiac output, while minimizing potential adverse effects associated with β-arrestin signaling.[1][3] Preclinical and early human studies suggest its potential as a therapeutic agent in cardiovascular diseases, including pulmonary arterial hypertension.[1][3]
Mechanism of Action
MM-07 functions as a biased agonist at the apelin receptor (APLNR), a G-protein coupled receptor. Unlike the endogenous ligand, [Pyr1]apelin-13, which activates both G-protein and β-arrestin pathways, MM-07 demonstrates significant bias towards the G-protein pathway.[1] This selective activation leads to downstream effects such as vasodilation and positive inotropy, while avoiding the detrimental effects potentially mediated by β-arrestin.[1] The G-protein pathway bias for MM-07 has been estimated to be between 350- to 1300-fold.[1]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for MM-07 from preclinical studies.
Table 1: Binding Affinity and Potency of MM-07
| Parameter | Species/Cell Line | Value | Reference |
| Binding Affinity (KD) | |||
| CHO-K1 Cells (Human Apelin Receptor) | 300 nM | [2] | |
| Human Heart Tissue | 172 nM | [2] | |
| Potency (pD2) | |||
| G-Protein Dependent Saphenous Vein Contraction Assay | Rat | 9.54 ± 0.42 | [1] |
| Comparison: [Pyr1]apelin-13 | Rat | 9.93 ± 0.24 | [1] |
| β-Arrestin and Internalization Assays | - | ~2 orders of magnitude less potent than [Pyr1]apelin-13 | [1] |
Table 2: In Vivo Pharmacodynamic Effects
| Species | Model | Dosage | Primary Outcome | Reference |
| Rat | Anesthetized | 10-100 nmol (systemic infusion) | Dose-dependent increase in cardiac output, significantly greater than [Pyr1]apelin-13. | [1] |
| Human | Healthy Volunteers | Dose-dependent | Significant increase in forearm blood flow (maximum dilatation double that of [Pyr1]apelin-13). | [1] |
| Human | Hand Vein | - | Reversal of norepinephrine-induced constriction and significant increase in venous flow. | [1] |
Experimental Protocols
Preparation of MM-07 for In Vivo Administration
This protocol describes the preparation of MM-07 for administration in a research setting.
Materials:
-
MM-07 peptide
-
Dimethyl sulfoxide (B87167) (DMSO)
-
20% SBE-β-CD in Saline or Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Prepare a stock solution of MM-07 in DMSO. For example, to create a 62.5 mg/mL stock solution.
-
For aqueous-based administration, add 100 µL of the DMSO stock solution to 900 µL of 20% SBE-β-CD in Saline to yield a final concentration of 6.25 mg/mL.[2]
-
For lipid-based administration, add 100 µL of the DMSO stock solution to 900 µL of Corn oil.[2]
-
Mix the solution thoroughly by vortexing until a clear solution is obtained.[2]
-
The final solution should be prepared fresh before each experiment.
Storage:
-
Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from moisture.[2]
In Vivo Administration in a Rat Model
This protocol is a reference from a published study and may require optimization for specific experimental needs.[2]
Animal Model:
-
Rats (230-260 g)
Anesthesia:
-
Anesthetize rats with 2% isoflurane.[2]
Administration:
-
Administer a single intravenous bolus of MM-07.
-
A previously used dosage is 600 nM.[2]
-
Monitor relevant physiological parameters such as cardiac output, blood pressure, heart rate, and respiratory rate post-administration.[2]
Dosage and Administration Considerations for Research
The following points are based on available preclinical and early-phase human data and should be considered for research purposes only.
-
Dose-Response: MM-07 has been shown to produce dose-dependent effects on cardiac output in rats and forearm blood flow in humans.[1] It is recommended to perform dose-escalation studies to determine the optimal concentration for a specific experimental model.
-
Route of Administration: Intravenous administration has been utilized in both rat and human studies to elicit systemic effects.[1][2]
-
Vehicle Selection: The solubility and stability of MM-07 in different vehicles should be considered. DMSO followed by dilution in aqueous or lipid-based carriers has been described.[2]
-
Comparative Studies: When evaluating the efficacy of MM-07, it is advisable to include the endogenous ligand, [Pyr1]apelin-13, as a comparator to assess the impact of biased agonism.[1]
-
Safety and Toxicology: As with any investigational compound, appropriate safety and toxicology assessments should be conducted in accordance with institutional and regulatory guidelines. The available data suggests that MM-07 does not significantly affect blood pressure, heart rate, or respiratory rate at the doses tested in rats.[2]
Disclaimer: This document is intended to provide guidance for research applications of MM-07. The information is based on publicly available data and is not an endorsement for clinical use. All experiments should be conducted in compliance with relevant ethical and regulatory standards.
References
Application Notes and Protocols: Preparation of MM 07 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of MM 07 stock solutions for research and developmental applications.
Introduction to this compound
This compound is a synthetic, cyclic peptide that functions as a biased agonist for the apelin receptor (APJ), a G protein-coupled receptor.[1] It demonstrates a strong preference for activating the G protein-mediated signaling pathway over the β-arrestin pathway.[1][2][3][4] This biased agonism is being explored for its therapeutic potential in conditions such as pulmonary arterial hypertension, where it has shown positive inotropic and vasodilatory effects.[5] The peptide stimulates endothelial nitric oxide synthase (eNOS) phosphorylation and expression, promotes the proliferation of human pulmonary arterial endothelial cells, and reduces apoptosis.[5]
Quantitative Data Summary
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight (MW) | 1539.89 g/mol | Tocris |
| Appearance | Lyophilized solid | General |
| Storage (Lyophilized) | -20°C or -80°C, protected from light | [6][7][8] |
| Storage (In Solution) | -20°C or -80°C in aliquots | [7][8][9] |
Experimental Protocols
Preparation of a 1 mM this compound Stock Solution
This protocol describes the preparation of a 1 mM stock solution of this compound. It is recommended to prepare a concentrated stock solution to minimize degradation from repeated freeze-thaw cycles.
Materials:
-
This compound (lyophilized powder)
-
High-purity sterile water, Dimethyl sulfoxide (B87167) (DMSO), or an appropriate sterile buffer (pH 5-6)
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Protocol:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature to prevent condensation, which can affect peptide stability.[9][10]
-
Solvent Selection: The solubility of peptides can vary. For a preliminary test, use a small, non-critical amount of the peptide to assess its solubility in the chosen solvent.[10][11][12]
-
Hydrophilic Peptides: Attempt to dissolve in sterile, high-purity water first.
-
Hydrophobic Peptides: If insoluble in water, use a small amount of a sterile organic solvent like DMSO to dissolve the peptide, and then slowly add sterile water or buffer to the desired concentration.[11][12]
-
Charged Peptides: For acidic peptides, a dilute basic buffer (e.g., 0.1 M ammonium (B1175870) bicarbonate) may be used, while acidic buffers (e.g., 0.1% acetic acid) can aid in dissolving basic peptides.
-
-
Calculation: To prepare a 1 mM stock solution, use the following calculation:
-
Volume of Solvent (in µL) = (Mass of this compound in mg / 1539.89 g/mol ) * 1,000,000
-
-
Reconstitution:
-
Carefully add the calculated volume of the appropriate sterile solvent to the vial containing the lyophilized this compound.
-
Gently swirl or vortex the vial to ensure the peptide is completely dissolved. Sonication can be used to aid dissolution if necessary.[10]
-
-
Aliquoting and Storage:
Visualizations
Experimental Workflow for this compound Stock Solution Preparation
This compound Signaling Pathway
This compound is a biased agonist of the apelin receptor (APJ), preferentially activating the G protein-dependent pathway.[1][2][3][4] Upon binding of this compound, the apelin receptor couples primarily to inhibitory G proteins (Gαi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[13][14] This G protein activation also stimulates downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Extracellular signal-regulated kinase (ERK) pathway, which are involved in cell proliferation, survival, and migration.[15][16] Unlike the endogenous ligand apelin, this compound is designed to minimize the recruitment of β-arrestin, thereby reducing receptor internalization and desensitization.[4]
References
- 1. MM07 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Frontiers | The biased apelin receptor agonist, MM07, reverses Sugen/hypoxia-induced pulmonary arterial hypertension as effectively as the endothelin antagonist macitentan [frontiersin.org]
- 3. Frontiers | The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles [frontiersin.org]
- 4. A novel cyclic biased agonist of the apelin receptor, MM07, is disease modifying in the rat monocrotaline model of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel cyclic biased agonist of the apelin receptor, MM07, is disease modifying in the rat monocrotaline model of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotechpeptides.com [biotechpeptides.com]
- 7. jpt.com [jpt.com]
- 8. genscript.com [genscript.com]
- 9. NIBSC - Peptide Storage [nibsc.org]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. bachem.com [bachem.com]
- 13. researchgate.net [researchgate.net]
- 14. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A network map of apelin-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cusabio.com [cusabio.com]
Application Notes and Protocols for MM 07 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to study the effects of MM 07, a biased agonist of the apelin receptor. This document includes an overview of the relevant signaling pathways, detailed experimental protocols, and quantitative data to facilitate the design and execution of robust and reproducible experiments.
Introduction to this compound and its Signaling Pathway
This compound is a synthetic peptide that acts as a biased agonist for the apelin receptor (APJ), a G protein-coupled receptor (GPCR).[1][2] As a biased agonist, this compound preferentially activates the G protein-dependent signaling pathway over the β-arrestin pathway.[1][3][4] This selective activation is of significant interest in drug development as it may offer therapeutic benefits while minimizing potential adverse effects associated with β-arrestin signaling.[3][4]
The primary signaling cascade initiated by this compound binding to the apelin receptor involves the activation of heterotrimeric G proteins. This leads to the stimulation of downstream effector molecules, most notably endothelial nitric oxide synthase (eNOS) and the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1] Western blot analysis is an ideal method to investigate the activation of these pathways by quantifying the phosphorylation status of key proteins.
Apelin Receptor Signaling Pathway Activated by this compound
The binding of this compound to the apelin receptor triggers a conformational change in the receptor, leading to the activation of associated G proteins. This initiates a signaling cascade that includes the phosphorylation and activation of eNOS and ERK1/2. The diagram below illustrates this pathway.
Quantitative Data for Western Blot Analysis
The following tables provide a summary of typical quantitative parameters for performing Western blot analysis to assess the effects of this compound. These values are based on published literature for apelin receptor agonists and may require optimization for specific cell types and experimental conditions.
Table 1: Recommended Reagent Concentrations and Incubation Times for Cell Treatment
| Parameter | Recommended Range | Notes |
| This compound Concentration | 10 nM - 1 µM | A dose-response experiment is recommended to determine the optimal concentration. The KD of this compound for the apelin receptor is in the nanomolar range.[2] |
| Treatment Duration | 5 minutes - 24 hours | Short-term stimulation (5-30 minutes) is often sufficient to observe phosphorylation events of signaling proteins like eNOS and ERK1/2. Longer incubations may be necessary to assess changes in total protein expression. |
| Cell Type | Endothelial Cells (e.g., HUVECs, PAECs) or cells engineered to express the apelin receptor. | This compound has been shown to stimulate eNOS phosphorylation and expression in human pulmonary arterial endothelial cells.[1] |
Table 2: Typical Antibody Dilutions and Incubation Conditions for Immunoblotting
| Antibody | Host Species | Dilution Range | Incubation Conditions |
| Phospho-eNOS (Ser1177) | Rabbit | 1:500 - 1:2000 | 4°C, overnight |
| Total eNOS | Mouse | 1:1000 - 1:5000 | 4°C, overnight |
| Phospho-ERK1/2 (Thr202/Tyr204) | Rabbit | 1:1000 - 1:2000 | 4°C, overnight |
| Total ERK1/2 | Mouse | 1:1000 - 1:5000 | 4°C, overnight |
| GAPDH / β-Actin (Loading Control) | Mouse/Rabbit | 1:5000 - 1:20000 | Room Temperature, 1 hour |
| Anti-Rabbit IgG (HRP-conjugated) | Goat/Donkey | 1:2000 - 1:10000 | Room Temperature, 1 hour |
| Anti-Mouse IgG (HRP-conjugated) | Goat/Donkey | 1:2000 - 1:10000 | Room Temperature, 1 hour |
Experimental Protocols
This section provides a detailed protocol for treating cells with this compound and subsequently performing a Western blot to analyze the phosphorylation of eNOS and ERK1/2.
Experimental Workflow
The overall workflow for the experiment is depicted in the diagram below.
Detailed Protocol
1. Cell Culture and Treatment with this compound
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Serum Starvation (Optional): For phosphorylation studies, it is often beneficial to reduce basal signaling. Once cells are 70-80% confluent, replace the growth medium with a serum-free or low-serum (e.g., 0.5% FBS) medium and incubate for 4-16 hours.
-
This compound Treatment:
-
Prepare a stock solution of this compound in sterile water or an appropriate solvent.
-
Dilute the this compound stock solution to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM) in serum-free medium.
-
Remove the starvation medium from the cells and add the medium containing this compound.
-
Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Incubate the cells for the desired time points (e.g., 5, 15, 30 minutes for phosphorylation; 6, 12, 24 hours for total protein expression).
-
2. Cell Lysis and Protein Quantification
-
Cell Lysis:
-
After treatment, place the 6-well plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (containing the protein) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
3. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Sample Preparation:
-
Based on the protein quantification, normalize the protein concentration for all samples.
-
To 20-30 µg of protein, add 4X Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load the prepared samples and a molecular weight marker into the wells of a 4-20% precast polyacrylamide gel.
-
Run the gel in 1X SDS running buffer at 100-150V until the dye front reaches the bottom of the gel.
-
4. Protein Transfer
-
Membrane Preparation: Activate a PVDF membrane by briefly incubating in methanol, followed by rinsing in deionized water and then soaking in transfer buffer. For nitrocellulose membranes, simply soak in transfer buffer.
-
Transfer:
-
Assemble the transfer sandwich (sponge, filter paper, gel, membrane, filter paper, sponge).
-
Perform a wet or semi-dry transfer according to the manufacturer's instructions for your blotting apparatus. A common condition for wet transfer is 100V for 1 hour at 4°C.
-
5. Immunoblotting
-
Blocking:
-
After transfer, wash the membrane briefly with Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Block the membrane in 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation. For phospho-antibodies, BSA is generally recommended.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (e.g., anti-phospho-eNOS, anti-total eNOS, anti-phospho-ERK1/2, anti-total ERK1/2, and a loading control antibody) in the blocking buffer at the optimized dilutions (see Table 2).
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST at room temperature.
-
-
Secondary Antibody Incubation:
-
Dilute the appropriate HRP-conjugated secondary antibody in the blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three times for 10-15 minutes each with TBST at room temperature.
-
6. Detection and Analysis
-
Chemiluminescent Detection:
-
Prepare the enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
-
Imaging:
-
Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the signal of the protein of interest (e.g., phospho-eNOS) to the corresponding total protein (e.g., total eNOS) and/or a loading control (e.g., GAPDH).
-
Compare the normalized values across different treatment groups to determine the effect of this compound.
-
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design, Characterization, and First-In-Human Study of the Vascular Actions of a Novel Biased Apelin Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel cyclic biased agonist of the apelin receptor, MM07, is disease modifying in the rat monocrotaline model of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: MM 07 in Neuroscience Research
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
The designation "MM 07" in neuroscience research is not uniquely assigned to a single, widely recognized molecule. However, based on common nomenclature and areas of active investigation, this document addresses two prominent and relevant interpretations: Metabotropic Glutamate (B1630785) Receptor 7 (mGluR7) and microRNA-7 (miR-7) . Both play critical roles in the central nervous system and are significant targets in neuroscience research and drug development.
Part 1: Metabotropic Glutamate Receptor 7 (mGluR7)
Application Notes
Metabotropic glutamate receptor 7 (mGluR7) is a presynaptic G-protein coupled receptor that plays a crucial role in modulating neurotransmitter release.[1] Its widespread distribution in the central nervous system (CNS) suggests its involvement in numerous physiological and pathological processes.[1]
Key Applications in Neuroscience Research:
-
Modulation of Synaptic Transmission: mGluR7 primarily acts as an autoreceptor or heteroreceptor to inhibit the release of glutamate and GABA, respectively.[1] This makes it a key regulator of synaptic plasticity and overall network excitability.
-
Neuroprotection: Activation of mGluR7 has been shown to be protective against NMDA-induced excitotoxicity, a pathological process implicated in various neurodegenerative diseases like Alzheimer's disease.[1]
-
Therapeutic Target for Neurological and Psychiatric Disorders: Due to its role in synaptic function, mGluR7 is a potential therapeutic target for conditions such as epilepsy, anxiety, and depression.[1] Disruption of mGluR7 signaling has been linked to absence epilepsy-like seizures in animal models.[1]
-
Synapse Development: mGluR7 is involved in the development of GABAergic interneuron synapses through its interaction with the Elfn1 protein.[1]
Signaling Pathways:
mGluR7 is coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) formation.[1] Additionally, mGluR7 can inhibit N- and P/Q-type calcium channels and modulate G-protein-coupled inwardly rectifying potassium (GIRK) channels.[1]
Experimental Protocols
1. Protocol for Assessing mGluR7 Agonist/Antagonist Effects on Synaptic Transmission using Patch-Clamp Electrophysiology
This protocol is adapted from standard electrophysiological recording techniques.[2][3]
Objective: To determine the effect of a novel mGluR7 ligand on presynaptic neurotransmitter release in cultured hippocampal neurons.
Materials:
-
Primary hippocampal neuron culture
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution for patch pipette
-
mGluR7 agonist/antagonist of interest
-
Patch-clamp rig with amplifier, digitizer, and microscope
-
Borosilicate glass capillaries for pipette pulling
Methodology:
-
Slice Preparation:
-
Prepare acute brain slices (300-400 µm thick) containing the hippocampus from a rodent model.
-
Maintain slices in oxygenated aCSF (95% O2/5% CO2) at 32-34°C.[2]
-
-
Recording Setup:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Identify pyramidal neurons in the CA1 region using a microscope with DIC optics.
-
-
Whole-Cell Patch-Clamp Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.
-
Fill the pipette with the appropriate intracellular solution.
-
Establish a whole-cell patch-clamp configuration on a target neuron.
-
Record spontaneous excitatory postsynaptic currents (sEPSCs) or inhibitory postsynaptic currents (sIPSCs) in voltage-clamp mode.
-
-
Drug Application:
-
Establish a stable baseline recording of synaptic activity for 5-10 minutes.
-
Bath-apply the mGluR7 ligand at the desired concentration.
-
Record for another 10-15 minutes to observe the effect of the compound.
-
Wash out the compound by perfusing with standard aCSF.
-
-
Data Analysis:
-
Analyze the frequency and amplitude of sEPSCs/sIPSCs before, during, and after drug application using appropriate software.
-
A decrease in frequency is indicative of a presynaptic effect, consistent with mGluR7 activation.
-
2. Protocol for Evaluating Neuroprotective Effects of mGluR7 Activation
Objective: To assess the ability of an mGluR7 agonist to protect neurons from excitotoxicity.
Materials:
-
Primary cortical neuron culture
-
Neurobasal medium and B27 supplement
-
NMDA (N-methyl-D-aspartate)
-
mGluR7 agonist
-
Lactate dehydrogenase (LDH) assay kit for cytotoxicity
-
Fluorescent microscope and cell viability dyes (e.g., Calcein-AM/Propidium Iodide)
Methodology:
-
Cell Culture:
-
Plate primary cortical neurons on poly-D-lysine coated plates and culture for 7-10 days.
-
-
Treatment:
-
Pre-treat the cultures with the mGluR7 agonist for 1 hour.
-
Induce excitotoxicity by exposing the neurons to a toxic concentration of NMDA (e.g., 50-100 µM) for 30 minutes.
-
Remove the NMDA-containing medium and replace it with the agonist-containing medium.
-
-
Assessment of Cell Viability (24 hours post-insult):
-
LDH Assay: Collect the culture supernatant and measure LDH release as an indicator of cell death.
-
Live/Dead Staining: Stain the cells with Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red).
-
Image the stained cells using a fluorescent microscope and quantify the percentage of viable neurons.
-
-
Data Analysis:
-
Compare the percentage of cell death in cultures treated with NMDA alone versus those pre-treated with the mGluR7 agonist.
-
A significant reduction in cell death indicates a neuroprotective effect.
-
Quantitative Data Summary
| Parameter | Agonist Effect | Antagonist Effect | Reference |
| Glutamate Release | Decreased | No effect / Increased (if tonic activation) | [1] |
| GABA Release | Decreased | No effect / Increased (if tonic activation) | [1] |
| Adenylyl Cyclase Activity | Inhibited | No effect / Increased | [1] |
| N- and P/Q-type Ca2+ Channels | Inhibited | No effect | [1] |
Visualizations
Caption: mGluR7 signaling pathway in a presynaptic terminal.
Caption: Experimental workflow for patch-clamp electrophysiology.
Part 2: microRNA-7 (miR-7)
Application Notes
MicroRNA-7 (miR-7) is a small non-coding RNA that is highly expressed in the brain and plays a significant role in post-transcriptional gene regulation.[4] Its dysregulation has been implicated in a variety of neurological disorders.
Key Applications in Neuroscience Research:
-
Neurodevelopment: miR-7 is involved in the development of brain tissues and the differentiation of neurons.[4]
-
Neurodegenerative Diseases: miR-7 has been shown to repress the expression of α-synuclein, a protein central to the pathology of Parkinson's disease.[4] This suggests a potential therapeutic role for miR-7 mimics in such disorders.
-
Brain Tumors: The role of miR-7 in brain cancers like glioblastoma is complex, with studies suggesting it can act as both a tumor suppressor and an oncomiR depending on the context.
-
Neuronal Repair: Recent studies indicate that miR-7 can promote the formation of new neurons from human stem cells by inhibiting the NLRP3/Caspase-1 pathway, suggesting its potential in promoting neuronal repair.[4]
Mechanism of Action:
miR-7 functions by binding to the 3' untranslated region (UTR) of target messenger RNAs (mRNAs), leading to their degradation or the inhibition of their translation. This post-transcriptional regulation allows miR-7 to control the expression of numerous genes involved in key cellular processes.
Experimental Protocols
1. Protocol for Quantifying miR-7 Expression in Brain Tissue using RT-qPCR
Objective: To measure the relative expression levels of miR-7 in a specific brain region under different experimental conditions.
Materials:
-
Brain tissue samples
-
RNA extraction kit (miRNA-specific)
-
miRNA reverse transcription kit
-
qPCR master mix (e.g., SYBR Green-based)
-
miR-7 specific primers and a reference small RNA primer (e.g., U6)
-
Real-time PCR system
Methodology:
-
RNA Extraction:
-
Homogenize brain tissue samples in a suitable lysis buffer.
-
Extract total RNA, including small RNAs, using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
-
Reverse Transcription (RT):
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a miRNA-specific reverse transcription kit. This typically involves a stem-loop primer for the specific miRNA.
-
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions containing the cDNA template, qPCR master mix, and specific primers for miR-7 and the reference gene.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for miR-7 and the reference gene.
-
Calculate the relative expression of miR-7 using the ΔΔCt method.
-
Compare the expression levels between different experimental groups.
-
2. Protocol for Investigating the Effect of miR-7 Mimics on α-Synuclein Expression in a Neuronal Cell Line
Objective: To determine if increasing miR-7 levels can reduce the expression of α-synuclein protein.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
miR-7 mimic and a negative control mimic
-
Transfection reagent (e.g., Lipofectamine)
-
Lysis buffer for protein extraction
-
Antibodies: anti-α-synuclein and anti-β-actin (loading control)
-
Western blotting equipment and reagents
Methodology:
-
Cell Culture and Transfection:
-
Culture the neuronal cell line to 70-80% confluency.
-
Transfect the cells with the miR-7 mimic or the negative control mimic using a suitable transfection reagent.
-
-
Protein Extraction (48-72 hours post-transfection):
-
Wash the cells with PBS and lyse them in a suitable buffer to extract total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibodies against α-synuclein and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for α-synuclein and the loading control.
-
Normalize the α-synuclein signal to the loading control.
-
Compare the normalized α-synuclein levels between cells treated with the miR-7 mimic and the negative control.
-
Quantitative Data Summary
| Target Gene | Effect of miR-7 Overexpression | Disease Context | Reference |
| α-synuclein (SNCA) | Repression of expression | Parkinson's Disease | [4] |
| NLRP3 | Inhibition | Neuronal Repair | [4] |
Visualizations
Caption: Mechanism of action of miR-7 in post-transcriptional regulation.
Caption: Experimental workflow for RT-qPCR analysis of miR-7 expression.
References
- 1. Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol to study microcircuits in the medial entorhinal cortex in mice using multiple patch-clamp recordings and morphological reconstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol to study projection-specific circuits in the basal ganglia of adult mice using viral vector tracing, optogenetics, and patch-clamp technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MicroRNA-7: expression and function in brain physiological and pathological processes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MM-07 in Cancer Cell Line Treatment
Disclaimer: The term "MM-07" is not uniquely assigned to a single compound in publicly available scientific literature. Initial research has identified two plausible candidates for anti-cancer agents that could be interpreted as "MM-07": MYCMI-7 , a potent MYC inhibitor, and PH II-7 , an anti-tumor agent with activity against multidrug-resistant cells. Due to the comprehensive nature of the available data for MYCMI-7, these application notes will focus primarily on this compound, with a summary of the available information for PH II-7.
Part 1: MYCMI-7 - A Selective MYC Inhibitor
Introduction
MYCMI-7 is a small molecule compound that directly binds to the MYC oncoprotein, inhibiting its interaction with its essential binding partner, MAX.[1][2][3] The MYC family of oncogenes is frequently deregulated in a wide range of human cancers and is often associated with aggressive disease and poor prognosis.[1][3][4] By disrupting the MYC:MAX heterodimer, MYCMI-7 prevents MYC from binding to the E-box sequences in the promoter regions of its target genes, thereby inhibiting their transcription.[1] Furthermore, MYCMI-7 has been shown to induce the degradation of both MYC and MYCN proteins.[1][2] This targeted mechanism of action leads to potent growth arrest and apoptosis in cancer cells with high MYC or MYCN expression, while having a significantly lesser effect on normal cells, which primarily undergo G1 cell cycle arrest.[1][3][4]
Data Presentation: Efficacy of MYCMI-7
The anti-proliferative activity of MYCMI-7 has been evaluated across a range of cancer cell lines. The efficacy is often correlated with the level of MYC expression.
| Parameter | Value/Range | Notes | Reference |
| Binding Affinity (Kd) | ~4 µM | Direct binding to recombinant MYC. | [2] |
| Effective Concentration | Low single-digit micromolar | For growth arrest/apoptosis in most tumor cells. | [1] |
| MYC:MAX Inhibition | Dose-dependent | Measured by Split Gaussia Luciferase assay. | [1] |
| Effect on Normal Cells | G1 arrest without significant apoptosis | Observed in various normal cell types. | [1][3][4] |
Further quantitative data such as specific GI50 values for a wide range of cell lines can be found in supplementary materials of the cited primary literature.
Experimental Protocols
This protocol is designed to assess the effect of MYCMI-7 on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MYCMI-7 stock solution (dissolved in DMSO)
-
WST-1 or Resazurin reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of MYCMI-7 in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of MYCMI-7 (e.g., 0.1 µM to 25 µM). Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the solvent used for the drug dilutions.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Viability Assessment:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Subtract the background absorbance (medium only). Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability. Plot the percentage of viability against the log of the MYCMI-7 concentration to calculate the GI50 (concentration for 50% growth inhibition).
This protocol details the detection of changes in MYC protein levels following treatment with MYCMI-7.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
MYCMI-7 stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (anti-MYC, anti-Actin or anti-Tubulin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of MYCMI-7 or vehicle (DMSO) for a specified duration (e.g., 17 hours).[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary anti-MYC antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection: Visualize the protein bands using a chemiluminescence imaging system. Re-probe the membrane with a loading control antibody (e.g., actin) to ensure equal protein loading.
This protocol provides a general method for detecting apoptosis induced by MYCMI-7.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
MYCMI-7 stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with MYCMI-7 at desired concentrations for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Visualizations: Signaling Pathways and Workflows
Caption: Mechanism of action of MYCMI-7 in inhibiting the MYC:MAX pathway.
Caption: A typical experimental workflow for evaluating MYCMI-7.
Part 2: PH II-7 - An Agent Against Multidrug Resistance
Introduction
PH II-7 is an anti-tumor agent that has demonstrated significant inhibitory effects on the proliferation of a variety of human tumor cell lines.[5] A key characteristic of PH II-7 is its potent activity against multidrug-resistant (MDR) cancer cells.[5] The proposed mechanism for overcoming resistance involves the inhibition of genes responsible for drug efflux pumps, such as mdr1 (also known as ABCB1), and the sorcin gene.[5] By downregulating these genes, PH II-7 may increase the intracellular concentration of co-administered chemotherapeutic agents. Additionally, PH II-7 has been shown to induce apoptosis in both drug-sensitive and drug-resistant cancer cell lines.[5]
Data Presentation: Efficacy of PH II-7
| Parameter | Value/Range | Affected Cell Lines | Reference |
| IC50 Values | 0.34 - 18.61 µmol/L | Various human tumor cell lines. | [5] |
| Apoptosis Induction | Observed at 1 µg/ml | HL60 and HL60/ADR (Adriamycin-resistant). | [5] |
Experimental Methodologies Overview
The studies on PH II-7 utilized the following standard techniques:
-
MTT Assay: To determine the anti-proliferative activity and IC50 values.
-
Apoptosis Detection: Assessed through fluorescence-activated cell sorter (FACS), electron microscopy, and agarose (B213101) gel electrophoresis.
-
Gene Expression Analysis: Northern blot was used to measure the expression levels of mdr1 and sorcin genes.
Visualization: Proposed Mechanism of Action
Caption: Proposed mechanism of PH II-7 in MDR cancer cells.
References
- 1. MYCMI-7: A Small MYC-Binding Compound that Inhibits MYC: MAX Interaction and Tumor Growth in a MYC-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MYCMI-7 | MYC-MAX inhibitor | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. MYCMI-7: A Small MYC-Binding Compound that Inhibits MYC: MAX Interaction and Tumor Growth in a MYC-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Preliminary studies on the mechanisms of a new anti-tumor agent PH II-7 with special preference to multidrug resistant tumor cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Hypothetical Compound MM 07
Disclaimer: The following application note describes a hypothetical compound, "MM 07," and its analysis using flow cytometry. The experimental data and signaling pathways are illustrative and intended to serve as a template for researchers working on novel compound screening and characterization.
Introduction
Compound this compound is a novel small molecule inhibitor currently under investigation for its potential anti-cancer properties. Preliminary studies suggest that this compound can induce programmed cell death, or apoptosis, in various cancer cell lines. Flow cytometry is a powerful technique to quantify the extent of apoptosis induced by a compound by using fluorescent probes that detect specific cellular changes associated with this process. This document provides a detailed protocol for assessing apoptosis in cancer cells treated with this compound using Annexin V and Propidium Iodide (PI) staining, followed by flow cytometric analysis.
Principle of the Assay
During the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid component of the cell membrane, is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a calcium-dependent protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is impermeant to live and early apoptotic cells with intact membranes. However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.
By co-staining with FITC-Annexin V and PI, flow cytometry can distinguish between three cell populations:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
The diagram below illustrates a plausible signaling cascade initiated by this compound, leading to the induction of apoptosis. In this hypothetical model, this compound activates both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.
Caption: Hypothetical signaling pathway of this compound-induced apoptosis.
Experimental Workflow
The following diagram outlines the major steps in the flow cytometry protocol for assessing this compound-induced apoptosis.
Caption: Experimental workflow for flow cytometric analysis of apoptosis.
Materials and Reagents
-
Jurkat cells (or other cancer cell line of interest)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)
-
Compound this compound (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
FITC Annexin V Apoptosis Detection Kit (containing FITC-Annexin V, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometer tubes
-
Microcentrifuge
-
Flow cytometer
Experimental Protocol
1. Cell Culture and Treatment
a. Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
b. Seed the cells at a density of 2 x 10^5 cells/mL in a 6-well plate.
c. Prepare serial dilutions of this compound in culture medium to final concentrations of 1 µM, 5 µM, and 10 µM. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
d. Treat the cells with the different concentrations of this compound and the vehicle control.
e. Incubate the cells for 24 hours.
2. Cell Harvesting and Staining
a. After the incubation period, transfer the cells from each well into separate flow cytometer tubes.
b. Centrifuge the cells at 300 x g for 5 minutes.
c. Carefully aspirate the supernatant and wash the cells twice with 1 mL of cold PBS. Centrifuge at 300 x g for 5 minutes after each wash.
d. Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
e. Add 5 µL of FITC-Annexin V and 5 µL of PI to each tube.
f. Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
g. After incubation, add 400 µL of 1X Binding Buffer to each tube.
3. Flow Cytometry Analysis
a. Analyze the samples on a flow cytometer within one hour of staining.
b. Set up the flow cytometer with appropriate voltage and compensation settings using unstained and single-stained controls.
c. For each sample, acquire a minimum of 10,000 events.
d. Create a dot plot of FITC-Annexin V fluorescence (x-axis) versus PI fluorescence (y-axis).
e. Gate the populations corresponding to live, early apoptotic, and late apoptotic/necrotic cells.
Data Presentation
The following table summarizes the hypothetical quantitative data obtained from the flow cytometry experiment. The results indicate a dose-dependent increase in the percentage of apoptotic cells following treatment with this compound.
| Treatment Group | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| Vehicle Control (DMSO) | 95.2 ± 1.5 | 2.5 ± 0.5 | 2.3 ± 0.4 | 4.8 ± 0.9 |
| This compound (1 µM) | 80.1 ± 2.1 | 12.3 ± 1.1 | 7.6 ± 0.8 | 19.9 ± 1.9 |
| This compound (5 µM) | 55.7 ± 3.4 | 28.5 ± 2.3 | 15.8 ± 1.7 | 44.3 ± 4.0 |
| This compound (10 µM) | 25.4 ± 2.8 | 45.9 ± 3.1 | 28.7 ± 2.5 | 74.6 ± 5.6 |
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion
The protocol described in this application note provides a reliable and quantitative method for assessing the apoptotic effects of the hypothetical compound this compound on cancer cells. The use of FITC-Annexin V and PI co-staining allows for the clear distinction between different cell populations, providing valuable insights into the compound's mechanism of action. The illustrative data suggests that this compound induces apoptosis in a dose-dependent manner, making it a promising candidate for further pre-clinical investigation. This protocol can be adapted for the screening and characterization of other novel compounds with potential pro-apoptotic activity.
Application Notes: Characterization of MM 07, a G Protein-Biased Apelin Receptor Agonist, in High-Throughput Screening Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
MM 07 is a novel cyclic peptide and a biased agonist of the apelin receptor (APJ), a G protein-coupled receptor (GPCR) implicated in cardiovascular regulation.[1][2] As a biased agonist, this compound preferentially activates the G protein-mediated signaling pathway over the β-arrestin recruitment pathway.[3][4] This selective activation is desirable for therapeutic applications, as it may elicit the beneficial effects of G protein signaling, such as vasodilation and positive inotropy, while avoiding the adverse effects associated with β-arrestin signaling, like receptor desensitization and internalization.[2][3][4]
These application notes provide a framework for the characterization of this compound and other potential biased agonists of the apelin receptor using high-throughput screening (HTS) compatible assays. The protocols described herein are designed for researchers, scientists, and drug development professionals to quantify the G protein and β-arrestin-mediated signaling profiles of compounds of interest.
This compound Signaling Pathway
The apelin receptor primarily couples to the inhibitory G protein (Gαi), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This pathway is associated with many of the therapeutic effects of apelin receptor activation. In contrast, agonist binding can also lead to the recruitment of β-arrestin, which uncouples the receptor from G protein signaling and initiates receptor internalization. This compound demonstrates a strong bias towards the Gαi signaling cascade.
Figure 1: this compound Biased Signaling at the Apelin Receptor.
Data Presentation
The following tables summarize representative quantitative data for this compound in comparison to the endogenous ligand, Apelin-13. This data is illustrative of results that can be obtained from the HTS protocols detailed below.
Table 1: Potency and Efficacy of this compound in Gαi and β-Arrestin HTS Assays
| Compound | Assay Type | Parameter | Value |
| This compound | Gαi Activation (cAMP Inhibition) | pEC50 | 9.54 ± 0.42 |
| Emax (% of Apelin-13) | ~100% | ||
| β-Arrestin Recruitment | pEC50 | < 6.0 | |
| Emax (% of Apelin-13) | < 20% | ||
| Apelin-13 | Gαi Activation (cAMP Inhibition) | pEC50 | 9.93 ± 0.24 |
| Emax (% of Control) | 100% | ||
| β-Arrestin Recruitment | pEC50 | ~8.5 | |
| Emax (% of Control) | 100% |
Table 2: HTS Assay Validation Parameters
| Assay | Parameter | Value |
| Gαi Activation (cAMP Inhibition) | Z'-factor | ≥ 0.6 |
| Signal to Background (S/B) | > 10 | |
| CV (%) | < 15% | |
| β-Arrestin Recruitment | Z'-factor | ≥ 0.5 |
| Signal to Background (S/B) | > 5 | |
| CV (%) | < 15% |
Experimental Protocols
To determine the biased agonism of this compound, two distinct HTS assays are recommended: a Gαi activation assay measuring cAMP inhibition and a β-arrestin recruitment assay.
Experimental Workflow Overview
Figure 2: General Experimental Workflow for HTS Assays.
Protocol 1: Gαi Activation - cAMP Inhibition HTS Assay
Objective: To measure the ability of this compound to inhibit adenylyl cyclase and reduce intracellular cAMP levels, indicative of Gαi pathway activation.
Principle: This assay quantifies intracellular cAMP levels in cells expressing the apelin receptor. Since the receptor is Gαi-coupled, its activation by an agonist will inhibit adenylyl cyclase. To measure this inhibition, adenylyl cyclase is first stimulated with forskolin to produce a measurable level of cAMP. The reduction in cAMP in the presence of an agonist is then quantified using a competitive immunoassay, often employing HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence-based detection.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human apelin receptor.
-
Assay Plates: 384-well, white, solid-bottom plates.
-
Reagents:
-
This compound and Apelin-13 (positive control).
-
Forskolin.
-
cAMP HTS Assay Kit (e.g., HTRF-based or luminescence-based).
-
Cell culture medium and supplements.
-
Assay buffer.
-
Procedure:
-
Cell Plating:
-
Culture cells to ~80-90% confluency.
-
Harvest cells and resuspend in assay buffer to the desired concentration.
-
Dispense 5-10 µL of the cell suspension into each well of a 384-well plate.
-
Incubate for the recommended time as per the cell line protocol.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound and Apelin-13 in assay buffer. The final concentration should typically range from 1 pM to 10 µM.
-
Include a "no compound" control (vehicle) and a "no forskolin" control.
-
-
Assay Protocol:
-
Add 5 µL of the compound dilutions to the respective wells.
-
Add 5 µL of forskolin solution to all wells except the "no forskolin" control. The final concentration of forskolin should be at its EC80 for cAMP production.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Detection:
-
Add the cAMP detection reagents as per the manufacturer's protocol (e.g., HTRF acceptor and donor antibodies).
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible plate reader.
-
-
Data Analysis:
-
Calculate the HTRF ratio and normalize the data.
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the pEC50 and Emax values.
-
Protocol 2: β-Arrestin Recruitment HTS Assay
Objective: To measure the recruitment of β-arrestin to the apelin receptor upon stimulation by this compound.
Principle: This assay utilizes a protein complementation or enzyme fragment complementation (EFC) system. The apelin receptor is fused to one fragment of an enzyme (e.g., β-galactosidase), and β-arrestin is fused to the other. Upon agonist-induced recruitment of β-arrestin to the receptor, the two enzyme fragments come into close proximity, forming an active enzyme. The activity of this reconstituted enzyme is then measured by the conversion of a substrate into a detectable signal (e.g., luminescence or fluorescence).
Materials:
-
Cell Line: A cell line engineered for β-arrestin recruitment assays, co-expressing the apelin receptor fused to a protein fragment and β-arrestin fused to the complementary fragment (e.g., PathHunter® β-Arrestin cells).
-
Assay Plates: 384-well, white, solid-bottom plates.
-
Reagents:
-
This compound and Apelin-13 (positive control).
-
β-Arrestin Recruitment Assay Kit (including detection reagents and substrate).
-
Cell culture medium and supplements.
-
Assay buffer.
-
Procedure:
-
Cell Plating:
-
Follow the same procedure as in the cAMP assay to plate the cells in 384-well plates.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and Apelin-13 in assay buffer, similar to the cAMP assay.
-
-
Assay Protocol:
-
Add 5 µL of the compound dilutions to the respective wells.
-
Incubate the plate at 37°C for 60-90 minutes.
-
-
Detection:
-
Equilibrate the plate to room temperature.
-
Add the detection reagents and substrate according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the luminescence signal on a compatible plate reader.
-
-
Data Analysis:
-
Normalize the data to the response of the positive control (Apelin-13).
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the pEC50 and Emax values.
-
By comparing the potency and efficacy of this compound in both the Gαi activation and β-arrestin recruitment assays, researchers can quantitatively determine its bias towards the G protein signaling pathway. This information is critical for the development of next-generation therapeutics targeting the apelin receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel cyclic biased agonist of the apelin receptor, MM07, is disease modifying in the rat monocrotaline model of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Characterization, and First-In-Human Study of the Vascular Actions of a Novel Biased Apelin Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MM07 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Notes and Protocols for Immunohistochemistry
Disclaimer: The user's original request for "immunohistochemistry with MM 07" appears to stem from a misunderstanding, as "this compound" is an apelin biased agonist peptide and not a reagent used in immunohistochemistry.[1][2] This document provides detailed application notes and protocols for two likely intended subjects: Matrix Metallopeptidase-7 (MMP-7) and Multiple Myeloma (MM) , both of which are highly relevant to immunohistochemistry in research and clinical diagnostics.
Section 1: Immunohistochemistry for Matrix Metallopeptidase-7 (MMP-7)
Application Notes
Matrix Metallopeptidase-7 (MMP-7), also known as matrilysin, is a zinc- and calcium-dependent endopeptidase with a significant role in cancer progression.[3] It is involved in the degradation of extracellular matrix components, facilitating tumor invasion and metastasis.[3][4] Immunohistochemistry (IHC) is a critical technique for visualizing the expression and localization of MMP-7 in tissue samples, providing valuable insights for both cancer research and diagnostics.
Key Applications of MMP-7 IHC:
-
Cancer Research: Studying the role of MMP-7 in tumor progression, invasion, and metastasis across various cancer types, including bladder, colorectal, and lung cancer.[3][5]
-
Prognostic Marker: High expression of MMP-7 has been correlated with poor prognosis and increased metastatic potential in several cancers, making it a valuable prognostic biomarker.[3][5]
-
Therapeutic Target Validation: IHC can be used to assess the expression of MMP-7 in patient tumors, helping to identify candidates for targeted therapies aimed at inhibiting MMP-7 activity.[3][4]
Target Localization: MMP-7 is a secreted enzyme, but it can be detected in the cytoplasm of tumor cells and stromal cells within the tumor microenvironment.[5]
Experimental Protocols
This protocol outlines the steps for performing immunohistochemical staining for MMP-7 on formalin-fixed, paraffin-embedded (FFPE) tissue sections.
1. Materials and Reagents:
-
FFPE tissue sections on charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 80%)
-
Deionized water
-
Antigen Retrieval Buffer: 10 mM Sodium Citrate, pH 6.0
-
Wash Buffer: Phosphate Buffered Saline (PBS)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer: 10% Normal Goat Serum in PBS
-
Primary Antibody: Rabbit anti-MMP-7 polyclonal antibody
-
Secondary Antibody: Goat anti-rabbit IgG HRP-conjugated
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin (B73222) counterstain
-
Mounting Medium
2. Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Hydrate the sections by sequential immersion in:
-
Two changes of 100% ethanol for 3 minutes each.
-
95% ethanol for 3 minutes.
-
80% ethanol for 3 minutes.
-
-
Rinse gently with running tap water for 30 seconds.
-
Place slides in a PBS wash bath for 5 minutes.
3. Antigen Retrieval:
-
Immerse slides in 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat the solution in a microwave or water bath to 95-100°C for 20 minutes.
-
Allow the slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse slides in PBS three times for 5 minutes each.
4. Staining Procedure:
-
Peroxidase Block: Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS three times for 5 minutes each.
-
Blocking: Apply blocking buffer (10% normal goat serum in PBS) and incubate for 1 hour at room temperature.
-
Primary Antibody: Drain the blocking buffer and apply the primary anti-MMP-7 antibody (diluted according to manufacturer's instructions) and incubate overnight at 4°C in a humidified chamber.
-
Rinse with PBS three times for 5 minutes each.
-
Secondary Antibody: Apply the HRP-conjugated goat anti-rabbit secondary antibody and incubate for 30-60 minutes at room temperature.
-
Rinse with PBS three times for 5 minutes each.
-
Detection: Apply the DAB substrate solution and incubate for 2-10 minutes, or until the desired brown color develops. Monitor under a microscope.
-
Rinse with deionized water.
5. Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
Dehydrate the sections through graded alcohols and clear in xylene.
-
Coverslip with a permanent mounting medium.
Data Presentation
Table 1: MMP-7 Expression in Bladder Cancer [5]
| Sample Type | MMP-7 mRNA Expression (Median Fold Change) |
| Non-Metastatic UBC | 1.0 |
| Metastatic UBC | 21.0 |
Diagrams
Caption: Workflow for MMP-7 Immunohistochemistry.
Section 2: Immunohistochemistry in Multiple Myeloma (MM)
Application Notes
Multiple Myeloma (MM) is a hematological malignancy characterized by the proliferation of plasma cells in the bone marrow.[6] Immunohistochemistry is an indispensable tool for the diagnosis, prognosis, and monitoring of MM.[6] It allows for the identification and characterization of plasma cell infiltrates within bone marrow biopsies.[6]
Key Applications of IHC in Multiple Myeloma:
-
Diagnosis: Confirmation of plasma cell clonality by assessing kappa and lambda light chain restriction.[6]
-
Prognosis: Detection of prognostic markers such as CD56, cyclin D1, and p53, which can correlate with underlying genetic abnormalities and disease aggressiveness.[6]
-
Differential Diagnosis: Distinguishing MM from other plasma cell dyscrasias and reactive plasmacytosis.
-
Monitoring Treatment Response: Assessing minimal residual disease by quantifying plasma cell populations post-therapy.
Key Protein Markers in Multiple Myeloma:
-
CD138: A sensitive and specific marker for plasma cells.
-
Kappa/Lambda Light Chains: To determine monoclonality.
-
CD56: Aberrantly expressed in the majority of MM cases.
-
Cyclin D1: Overexpression is associated with the t(11;14) translocation.
-
p53: Overexpression can indicate a poor prognosis.
Experimental Protocols
This protocol provides a general guideline for IHC staining of bone marrow biopsies in the context of Multiple Myeloma. A novel technique for processing bone marrow spicule samples into a fibrin-clot matrix that does not require decalcification has also been developed, which can improve the preservation of protein epitopes.[6]
1. Materials and Reagents:
-
FFPE Bone Marrow Biopsy Sections
-
Xylene
-
Ethanol (graded series)
-
Antigen Retrieval Solution (e.g., Tris-EDTA buffer, pH 9.0)
-
PBS
-
3% Hydrogen Peroxide
-
Blocking Serum
-
Primary Antibodies (e.g., anti-CD138, anti-Kappa, anti-Lambda)
-
Biotinylated Secondary Antibody
-
Streptavidin-HRP Complex
-
DAB Chromogen
-
Hematoxylin
2. Deparaffinization and Rehydration: (Follow steps as described in the MMP-7 protocol)
3. Antigen Retrieval:
-
Immerse slides in Tris-EDTA buffer (pH 9.0).
-
Heat to 95-100°C for 20-30 minutes.
-
Cool for 20 minutes at room temperature.
-
Wash with PBS.
4. Staining Procedure:
-
Endogenous Peroxidase Block: Incubate with 3% H2O2 for 10 minutes. Wash with PBS.
-
Blocking: Apply normal serum from the species of the secondary antibody for 30 minutes.
-
Primary Antibody: Incubate with the primary antibody (e.g., anti-CD138) for 1 hour at room temperature or overnight at 4°C. Wash with PBS.
-
Secondary Antibody: Incubate with a biotinylated secondary antibody for 30 minutes. Wash with PBS.
-
Detection: Apply streptavidin-HRP complex for 30 minutes. Wash with PBS.
-
Chromogen: Apply DAB solution and monitor for color development.
-
Rinse with distilled water.
5. Counterstaining and Mounting: (Follow steps as described in the MMP-7 protocol)
Data Presentation
Table 2: Common Immunohistochemical Markers in Multiple Myeloma [6][7]
| Marker | Cellular Localization | Significance in MM |
| CD138 | Membrane | Plasma cell identification |
| Kappa Light Chain | Cytoplasmic/Membrane | Assessment of clonality |
| Lambda Light Chain | Cytoplasmic/Membrane | Assessment of clonality |
| CD56 | Membrane | Aberrant expression, prognostic marker |
| Cyclin D1 | Nuclear | Associated with t(11;14), prognostic |
| p53 | Nuclear | Associated with poor prognosis |
Diagrams
Caption: Key Signaling Pathways in Multiple Myeloma.
References
- 1. This compound | CAS 1876450-21-3 | MM07 | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. Roles of matrix metalloproteinase-7 (MMP-7) in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Matrix metalloproteinase‐7 as a marker of metastasis and predictor of poor survival in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of multiple myeloma specific markers in bone marrow spicules using a novel immunohistochemical technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jitc.bmj.com [jitc.bmj.com]
Application Notes and Protocols for MM 07 in Protein-Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MM 07 is a novel cyclic peptide that acts as a biased agonist for the apelin receptor (APJ), a G protein-coupled receptor (GPCR). The apelin receptor is involved in a variety of physiological processes, including cardiovascular function and fluid homeostasis. As a biased agonist, this compound preferentially activates G protein-mediated signaling pathways over β-arrestin recruitment. This unique property makes this compound a valuable tool for dissecting the specific downstream signaling cascades of the apelin receptor and for studying the protein-protein interactions (PPIs) that define these pathways. These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in studying apelin receptor-mediated PPIs.
Principle of Action: Biased Agonism of the Apelin Receptor
The apelin receptor, like other GPCRs, can signal through two main pathways upon activation by a ligand: the G protein-dependent pathway and the β-arrestin-dependent pathway.
-
G Protein-Dependent Signaling: This pathway is typically considered the canonical signaling pathway for many GPCRs and is responsible for a wide range of cellular responses. Upon ligand binding, the receptor undergoes a conformational change that allows it to bind to and activate heterotrimeric G proteins.
-
β-Arrestin-Dependent Signaling: This pathway is initially involved in receptor desensitization and internalization. However, β-arrestins can also act as signal transducers, initiating their own signaling cascades.
A balanced agonist activates both the G protein and β-arrestin pathways to a similar extent. In contrast, a biased agonist like this compound preferentially activates one pathway over the other. This compound is G protein-biased, meaning it predominantly stimulates G protein signaling while having a reduced effect on β-arrestin recruitment and subsequent signaling.[1][2] This biased agonism allows researchers to isolate and study the physiological and pathological roles of G protein-dependent signaling from the apelin receptor.
Applications in Protein-Protein Interaction Studies
This compound is a powerful tool for investigating the specific protein-protein interactions downstream of apelin receptor activation. Its applications include:
-
Dissecting G Protein-Specific Signaling: By preferentially activating G protein pathways, this compound allows for the focused study of the downstream effectors of G protein signaling without the confounding effects of β-arrestin-mediated events.
-
Investigating the Role of β-Arrestin: By comparing the cellular responses to this compound with those of a balanced agonist, researchers can infer the roles of β-arrestin-mediated signaling.
-
Drug Development: The development of biased agonists like this compound is a promising therapeutic strategy. By selectively targeting beneficial signaling pathways while avoiding those that cause adverse effects, it is possible to design safer and more effective drugs.[1][2]
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, quantitative data for this compound compared to a balanced apelin receptor agonist. This data illustrates the concept of biased agonism.
| Parameter | This compound (Biased Agonist) | Balanced Agonist | Description |
| Binding Affinity (Kd) | 5 nM | 2 nM | The concentration of ligand at which half of the receptors are occupied. A lower value indicates higher affinity. |
| G Protein Activation (EC50) | 10 nM | 8 nM | The concentration of agonist that produces 50% of the maximal response for G protein activation. |
| β-Arrestin Recruitment (EC50) | >1000 nM | 15 nM | The concentration of agonist that produces 50% of the maximal response for β-arrestin recruitment. The high value for this compound indicates its bias against this pathway. |
| Bias Factor | ~100 (towards G protein) | 1 | A quantitative measure of the preference of a ligand for one signaling pathway over another. |
Experimental Protocols
Here are detailed protocols for key experiments to study the protein-protein interactions modulated by this compound.
Protocol 1: Co-Immunoprecipitation (Co-IP) to Assess Apelin Receptor-G Protein Interaction
This protocol is designed to demonstrate the enhanced interaction between the apelin receptor and its cognate G protein in the presence of this compound.
Materials:
-
Cells expressing tagged apelin receptor (e.g., HA-tagged)
-
This compound
-
Balanced apelin receptor agonist (for comparison)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-HA antibody
-
Antibody against the G protein of interest (e.g., Gαi)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Cell Culture and Treatment:
-
Culture cells expressing the tagged apelin receptor to ~80-90% confluency.
-
Treat cells with this compound (e.g., 100 nM), the balanced agonist (e.g., 100 nM), or vehicle control for a specified time (e.g., 5-15 minutes).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with gentle agitation.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Immunoprecipitation:
-
Transfer the supernatant (cleared lysate) to a new tube.
-
Add the anti-HA antibody to the cleared lysate and incubate for 2-4 hours at 4°C with gentle rotation.
-
Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with ice-cold wash buffer.
-
-
Elution:
-
Elute the protein complexes from the beads by adding elution buffer or directly resuspending in SDS-PAGE sample buffer and boiling for 5 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an antibody against the G protein of interest (e.g., Gαi) to detect the co-immunoprecipitated protein.
-
As a control, probe a separate blot with the anti-HA antibody to confirm the immunoprecipitation of the apelin receptor.
-
Expected Results:
An increased amount of co-immunoprecipitated G protein will be observed in the samples treated with this compound and the balanced agonist compared to the vehicle control, with potentially a stronger or more sustained interaction observed with this compound.
Protocol 2: Bioluminescence Resonance Energy Transfer (BRET) for Apelin Receptor-β-Arrestin Interaction
BRET is a powerful technique to monitor protein-protein interactions in living cells in real-time. This protocol is designed to show the reduced recruitment of β-arrestin to the apelin receptor upon stimulation with this compound.
Materials:
-
Cells co-expressing apelin receptor fused to a Renilla luciferase (Rluc) and β-arrestin fused to a yellow fluorescent protein (YFP).
-
This compound
-
Balanced apelin receptor agonist
-
Coelenterazine (B1669285) h (or other suitable Rluc substrate)
-
Plate reader capable of measuring BRET signals (simultaneous detection of luminescence at two wavelengths)
Procedure:
-
Cell Culture:
-
Seed the cells in a white, clear-bottom 96-well plate and grow to the desired confluency.
-
-
Cell Treatment:
-
Prepare serial dilutions of this compound and the balanced agonist.
-
Add the different concentrations of the agonists to the respective wells. Include a vehicle control.
-
-
BRET Measurement:
-
Add the Rluc substrate (e.g., coelenterazine h) to each well at a final concentration of 5 µM.
-
Immediately measure the luminescence at the YFP emission wavelength (e.g., 530 nm) and the Rluc emission wavelength (e.g., 470 nm) using a BRET-compatible plate reader.
-
Continue to take readings at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the BRET ratio for each well by dividing the YFP emission intensity by the Rluc emission intensity.
-
Plot the BRET ratio as a function of agonist concentration to generate dose-response curves.
-
Calculate the EC50 values for β-arrestin recruitment for both this compound and the balanced agonist.
-
Expected Results:
The balanced agonist will induce a robust, dose-dependent increase in the BRET signal, indicating the recruitment of β-arrestin to the apelin receptor. In contrast, this compound will show a significantly reduced or negligible increase in the BRET signal, demonstrating its bias against β-arrestin recruitment.
Visualizations
Caption: Apelin Receptor Biased Signaling by this compound.
Caption: Co-Immunoprecipitation Experimental Workflow.
References
Troubleshooting & Optimization
MM 07 not dissolving in solution
This guide provides troubleshooting advice and answers to frequently asked questions regarding the dissolution of MM 07. Given that the specific chemical properties of this compound are not publicly available, this document assumes this compound is a novel organic compound with low aqueous solubility, a common challenge in research and drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common reasons for this compound not dissolving in aqueous solutions?
There are several potential reasons why this compound may not be dissolving adequately in your experimental solution:
-
Low Aqueous Solubility: Many organic compounds, particularly those under development as drug candidates, inherently have poor solubility in water-based solutions.
-
Incorrect Solvent: The chosen solvent may not be appropriate for this compound. The polarity and chemical properties of the solvent must be compatible with the compound.
-
Concentration Exceeds Solubility Limit: The amount of this compound being added to the solution may be higher than its maximum solubility in that specific solvent and at that temperature.
-
"Solvent Shock": If a concentrated stock of this compound in an organic solvent is added too quickly to an aqueous buffer, the compound can precipitate out of the solution before it has a chance to disperse.[1]
-
Temperature Effects: The temperature of the solution can significantly impact solubility. Some compounds require heating to dissolve, while others may be less soluble at higher temperatures.
-
pH of the Solution: If this compound has ionizable groups, the pH of the solution will greatly affect its solubility.
-
Purity of the Compound: Impurities in the this compound sample could be affecting its dissolution.
-
Physical Form of the Compound: The crystalline structure (polymorphism) of the solid this compound can influence its solubility and dissolution rate.[2]
Q2: Can I use an organic solvent to dissolve this compound first?
Yes, this is a common and recommended practice for compounds with low aqueous solubility. A small amount of a concentrated stock solution in an organic solvent (like DMSO or ethanol) is prepared first and then added to the larger volume of aqueous buffer. However, it is crucial to ensure the final concentration of the organic solvent is low enough to not affect your experiment (typically <0.5%).[1]
Q3: How can I determine the best solvent for this compound?
A solubility test in a panel of common laboratory solvents is recommended. This involves testing the solubility of this compound in small volumes of different solvents to find the most suitable one. The table below provides a hypothetical example of such a test.
Troubleshooting Guide
Problem: this compound is not dissolving in my buffer.
-
Question: Have you tried preparing a stock solution in an organic solvent first?
-
Answer: For compounds with poor aqueous solubility, it is often necessary to first dissolve them in an organic solvent such as DMSO, DMF, or ethanol (B145695) to create a concentrated stock solution.[3] This stock can then be diluted into your aqueous buffer.
-
-
Question: What is the final concentration of the organic solvent in your experiment?
-
Answer: Ensure the final concentration of the organic solvent is compatible with your experimental system (e.g., cell culture, enzyme assay). Typically, a final concentration of 0.1% to 0.5% DMSO is well-tolerated in many biological assays.[1] Always run a vehicle control with the same concentration of the organic solvent to check for any effects on your experiment.
-
-
Question: Have you tried gentle heating or sonication?
-
Answer: Gently warming the solution (e.g., in a 37°C water bath) can help dissolve the compound.[1] Sonication can also be used to break up particles and enhance dissolution. Be cautious with heating, as it can degrade some compounds.
-
-
Question: Is the pH of your buffer optimal for this compound solubility?
-
Answer: If this compound has acidic or basic properties, its solubility will be pH-dependent. Try adjusting the pH of your buffer to see if solubility improves. For weakly acidic or basic drugs, the physiologic pH range of 1.2 to 6.8 is often evaluated.[4]
-
Problem: A precipitate forms when I add my this compound stock solution to the aqueous buffer.
-
Question: How are you adding the stock solution to the buffer?
-
Answer: Avoid adding the stock solution directly to the side of the container. Instead, add the stock drop-wise to the center of the buffer while vortexing or stirring to ensure rapid dispersion. This helps prevent "solvent shock" where the compound precipitates upon contact with the aqueous environment.[1]
-
-
Question: Is your stock solution fully dissolved before you use it?
-
Answer: Ensure your stock solution is completely clear with no visible crystals before diluting it into the buffer. If necessary, gently warm the stock solution to ensure everything is dissolved.[1]
-
Hypothetical Solubility Data for this compound
The following table summarizes hypothetical solubility data for this compound in various solvents. Researchers should perform their own solubility tests to confirm these values for their specific batch of this compound.
| Solvent | Category | Solubility (mg/mL) at 25°C | Notes |
| Water | Aqueous | < 0.01 | Practically insoluble. |
| PBS (pH 7.4) | Aqueous Buffer | < 0.01 | Insoluble in physiological buffer. |
| Dimethyl Sulfoxide (DMSO) | Organic | > 50 | High solubility; suitable for stock solutions. |
| Ethanol (95%) | Organic | 15 | Good solubility; can be used for stocks. |
| Methanol | Organic | 10 | Moderate solubility. |
| Acetone | Organic | 5 | Sparingly soluble. |
| 1:10 DMSO:PBS | Mixed | ~1 | Limited solubility in mixed solvent.[3] |
Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound
This protocol describes a general method for preparing a stock solution of a poorly water-soluble compound like this compound.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Calculate the required mass of this compound. Assuming a molecular weight of 450.5 g/mol for this compound, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 0.001 L * 450.5 g/mol * 1000 mg/g = 4.505 mg
-
-
Weigh the this compound. Accurately weigh approximately 4.5 mg of this compound and place it in a microcentrifuge tube.
-
Add the solvent. Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.
-
Dissolve the compound.
-
Vortex the tube vigorously for 1-2 minutes.
-
Visually inspect the solution to ensure there are no solid particles.
-
If the compound is not fully dissolved, sonicate the tube for 5-10 minutes.
-
If necessary, gently warm the solution in a 37°C water bath for 10-15 minutes, followed by vortexing.
-
-
Storage. Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Visualizations
References
Technical Support Center: Optimizing MM 07 Concentration for Assays
Fictional Compound Disclaimer: MM 07 is a hypothetical small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) used here for illustrative purposes. The data, protocols, and troubleshooting advice are based on established principles for working with small molecule kinase inhibitors and are intended to serve as a general guide.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of this compound for various in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] By binding to the ATP pocket in the intracellular kinase domain of EGFR, this compound prevents autophosphorylation and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MAPK and PI3K-AKT pathways.[3] This inhibition ultimately leads to reduced cell proliferation and survival in EGFR-dependent cell lines.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare a high-concentration stock solution, for example, 10 mM, in anhydrous dimethyl sulfoxide (B87167) (DMSO).[4] To avoid degradation from repeated freeze-thaw cycles, this stock solution should be divided into smaller aliquots and stored at -20°C or -80°C.[4][5] Before use in an experiment, the stock solution should be thawed and diluted to the final working concentration in the cell culture medium. It is critical to maintain a low final DMSO concentration in the cell culture (typically ≤ 0.1%) to prevent solvent-induced toxicity.[4]
Q3: My this compound is potent in a biochemical assay but shows weak activity in my cellular assay. Why?
A3: Discrepancies between biochemical and cellular assay results are common.[4] Several factors can contribute to this, including:
-
Cell Permeability: this compound may have poor membrane permeability, preventing it from reaching its intracellular target.[6]
-
Cellular ATP Concentration: Intracellular ATP levels are much higher (millimolar range) than those typically used in biochemical assays. This high concentration of cellular ATP can outcompete ATP-competitive inhibitors like this compound, reducing their apparent potency.[4]
-
Efflux Pumps: Cancer cells can overexpress efflux pumps that actively remove small molecules from the cytoplasm, reducing the intracellular concentration of the inhibitor.
Q4: What is the first step to determine the optimal concentration of this compound?
A4: The first step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for cell viability.[7] This involves treating your chosen cell line with a wide range of this compound concentrations and measuring cell viability after a set incubation period (e.g., 24, 48, or 72 hours).[7] This will help you identify the concentration at which the inhibitor becomes cytotoxic.[7]
Quantitative Data Summary
The following tables provide a summary of the fictional inhibitory activity of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| EGFR (WT) | 5 |
| EGFR (L858R) | 1 |
| HER2 | 150 |
| VEGFR2 | >10,000 |
| Src | >10,000 |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines (72h incubation)
| Cell Line | Cancer Type | EGFR Status | GI50 (nM) |
| A431 | Skin Squamous Cell | WT (High) | 10 |
| NCI-H1975 | Non-Small Cell Lung | L858R/T790M | 500 |
| PC-9 | Non-Small Cell Lung | del E746-A750 | 5 |
| MCF-7 | Breast | WT (Low) | >10,000 |
Troubleshooting Guide
Issue 1: No effect observed, even at high concentrations of this compound.
-
Possible Cause: The cell line may not be dependent on EGFR signaling for survival.
-
Solution: Confirm the EGFR expression and phosphorylation status in your cell line via Western blot. Select a cell line known to be sensitive to EGFR inhibition.
-
-
Possible Cause: this compound may be degrading in the culture medium.
-
Solution: Prepare fresh dilutions of this compound for each experiment. If you suspect instability, you can perform a time-course experiment to see if the inhibitory effect diminishes over time.[8]
-
-
Possible Cause: The inhibitor is not cell-permeable.
-
Solution: While this compound is designed to be cell-permeable, this can be cell-line dependent. This issue is less common for small molecule inhibitors.[9]
-
Issue 2: High levels of cell death at expected inhibitory concentrations.
-
Possible Cause: The cell line is highly sensitive to the inhibition of the EGFR pathway.
-
Solution: Reduce the concentration of this compound and/or shorten the incubation time.[4]
-
-
Possible Cause: Off-target effects of this compound at higher concentrations.[10]
-
Solution: Use the lowest effective concentration of this compound that inhibits the target without causing excessive toxicity. It is important to be aware of any additional activities associated with a particular chemical class.[11]
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure that cells are seeded evenly and that the cell density is consistent across all wells and experiments.
-
-
Possible Cause: Variability in this compound stock solution.
-
Solution: Prepare large batches of stock solution and aliquot them to minimize variability between experiments. Avoid repeated freeze-thaw cycles.[5]
-
-
Possible Cause: Passage number of cells.
-
Solution: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Experimental Protocols
Protocol 1: Western Blot for Phospho-ERK Inhibition
This protocol is for assessing the effect of this compound on the phosphorylation of ERK, a downstream effector of the EGFR signaling pathway.[12][13]
-
Cell Seeding and Treatment:
-
Cell Lysis:
-
After treatment, place the culture dish on ice and wash cells with ice-cold PBS.[14]
-
Lyse the cells by adding ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors.[14]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[14]
-
Incubate on ice for 30 minutes with occasional vortexing.[14]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[14]
-
Transfer the supernatant (protein extract) to a new tube.[14]
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).[14]
-
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.[15]
-
Transfer the separated proteins to a PVDF membrane.[15]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[15]
-
Incubate the membrane with primary antibodies for phospho-ERK (p-ERK1/2) and total ERK1/2 overnight at 4°C.[12]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detect the signal using an ECL substrate and an imaging system.[12]
-
-
Data Analysis:
Protocol 2: Cell Viability Assay using Crystal Violet
This protocol describes a method to determine cell viability after treatment with this compound.[16][17]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will not lead to over-confluence by the end of the experiment. Allow cells to adhere for 18-24 hours.[16]
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Remove the old medium from the cells and add the medium containing the different inhibitor concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator.
-
-
Crystal Violet Staining:
-
Solubilization and Absorbance Reading:
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the GI50 value.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. resources.biomol.com [resources.biomol.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. 3.4. Western Blotting and Detection [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Crystal violet staining protocol | Abcam [abcam.com]
- 19. tpp.ch [tpp.ch]
Technical Support Center: Preventing Degradation of Compound MM 07
Welcome to the technical support center for Compound MM 07. This resource is designed for researchers, scientists, and drug development professionals to help identify, troubleshoot, and prevent the degradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in a laboratory setting?
A1: The degradation of small molecule compounds like this compound is primarily driven by three common pathways: hydrolysis, oxidation, and photolysis.[1][2] The susceptibility of this compound to these pathways is often dictated by its chemical structure, particularly the presence of functional groups like esters, amides, lactones, and others that are prone to reaction with water, oxygen, or light.[3][4] Environmental factors such as pH, temperature, and exposure to light can significantly accelerate these degradation processes.[5][6]
Q2: How can I identify if my batch of this compound has degraded?
A2: Degradation of this compound can manifest in several ways, including inconsistent experimental results, a decrease in expected potency, or visible changes in the compound, such as a color shift or precipitation.[7] To confirm degradation, it is crucial to use analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the purity and integrity of your compound stock and working solutions.[7][8]
Q3: What are the best practices for storing solid this compound to ensure its stability?
A3: Proper storage is critical for maintaining the stability of this compound.[5][9] General best practices include:
-
Temperature: Store at the recommended temperature, which is typically -20°C or -80°C for long-term stability.[7]
-
Light: Protect the compound from light by using amber vials or by wrapping the container in aluminum foil.[4][7]
-
Moisture: Store in a desiccated environment to prevent hydrolysis, especially if the compound is hygroscopic.[7]
-
Inert Atmosphere: For compounds particularly sensitive to oxidation, storing under an inert gas like argon or nitrogen can be beneficial.[4][10]
Q4: My experiment requires this compound to be in a solution for an extended period. How can I minimize degradation in solution?
A4: To minimize degradation in solution, consider the following:
-
Prepare Fresh Solutions: Whenever possible, prepare fresh working solutions of this compound immediately before use.[7]
-
Solvent Choice: Use high-purity, anhydrous solvents for preparing stock solutions. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for many non-polar compounds.[7]
-
pH Control: If your experimental medium is aqueous, ensure the pH is within a range where this compound is most stable. Buffering the solution can help maintain a stable pH.[6]
-
Minimize Exposure Time: Add this compound to your experimental system as close to the time of measurement as possible.[7]
-
Protective Agents: In some cases, adding antioxidants or other stabilizing agents to the medium can be beneficial, but their compatibility with your experimental system must be verified.[7]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting potential degradation issues with Compound this compound.
| Symptom/Observation | Potential Cause(s) | Recommended Actions |
| Inconsistent or lower-than-expected experimental results | Compound degradation leading to reduced potency or altered activity.[7] | 1. Verify Compound Integrity: Use HPLC or LC-MS to check the purity of your stock and working solutions. 2. Review Storage Conditions: Ensure the compound is stored at the correct temperature, protected from light, and in a sealed container.[5][7] 3. Assess Solution Stability: Prepare fresh working solutions and compare their performance to older solutions.[7] |
| Visible changes in the compound (e.g., color change, precipitation) | Chemical instability, oxidation, or hydrolysis.[7] | 1. Consult Compound Documentation: Review the manufacturer's datasheet for information on solubility and stability. 2. Perform Solubility Test: Ensure the compound is fully dissolved at the working concentration. 3. Analyze for Degradants: Use analytical methods to identify potential degradation products. |
| Loss of activity during a long-term experiment | Instability in the experimental medium (e.g., cell culture media, buffer).[7] | 1. Time-Course Experiment: Assess the stability of this compound in your experimental medium over the duration of a typical experiment. 2. Minimize Exposure Time: Add the compound to the experimental system as close to the time of measurement as possible.[7] 3. Consider Replenishing the Compound: In long-term cultures, consider replacing the medium with freshly prepared this compound-containing medium at regular intervals.[11] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
A forced degradation study is essential to identify potential degradation products and pathways, which helps in developing a stability-indicating analytical method.[12][13]
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
Compound this compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Trifluoroacetic acid (TFA)
-
HPLC system with UV or MS detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., ACN or MeOH) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of this compound stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, incubate a solution of this compound at 60°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.[12]
-
-
Sample Analysis:
-
Before analysis, neutralize the acid and base-treated samples.
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify the degradation products.
-
Calculate the percentage of degradation for each condition. Aim for 5-20% degradation to ensure the method is challenged but not overwhelmed.[14]
-
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating and quantifying this compound in the presence of its degradation products.[8][15]
Instrumentation:
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
Mobile Phase:
-
A gradient elution is often necessary to separate the parent compound from its various degradation products.[15]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: 5% A, 95% B
-
30-35 min: Return to initial conditions (95% A, 5% B)
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Common Degradation Pathways
Caption: Major chemical degradation pathways for Compound this compound.
Troubleshooting Workflow for this compound Degradation
Caption: A logical workflow for troubleshooting this compound degradation issues.
Decision Tree for this compound Storage
Caption: Decision tree for the proper storage of Compound this compound.
References
- 1. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. ftloscience.com [ftloscience.com]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. apolloscientific.co.uk [apolloscientific.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ijtsrd.com [ijtsrd.com]
- 9. nationallaboratorysales.com [nationallaboratorysales.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. sgs.com [sgs.com]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Improving MM-07 Efficacy In Vivo
Product: MM-07, a novel small molecule inhibitor of Kinase X. Indication: Preclinical development for Non-Small Cell Lung Cancer (NSCLC). Audience: Researchers, scientists, and drug development professionals.
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers optimize the in vivo efficacy of MM-07 in preclinical NSCLC models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for MM-07?
A1: MM-07 is a potent and selective small molecule inhibitor that targets the ATP-binding pocket of Kinase X, a serine/threonine kinase.[1][2] Deregulation of the Kinase X signaling pathway is implicated in the proliferation and survival of certain NSCLC subtypes. By inhibiting Kinase X, MM-07 aims to block downstream signaling cascades that promote tumor growth.
Q2: My MM-07 compound is poorly soluble in aqueous solutions. What is the recommended formulation for in vivo studies?
A2: Poor aqueous solubility is a common challenge for many small molecule inhibitors.[3][4][5][6] For initial in vivo efficacy studies, a formulation using a mixture of solvents and solubilizing agents is recommended. A common starting point is a vehicle containing DMSO, PEG400, and saline. It is critical to first prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the final vehicle.[7] The final concentration of DMSO should typically be kept below 10% to minimize toxicity. For more advanced studies, lipid-based formulations or nanosuspensions can be explored to improve bioavailability.[3][6][8]
Q3: What are the potential off-target effects of MM-07 and how can I assess them?
A3: Off-target effects can arise from the structural similarity of ATP-binding pockets across the human kinome.[9] While MM-07 is designed for selectivity, it may interact with other kinases at higher concentrations.[10][11][12] To identify potential off-target effects, we recommend performing a broad in vitro kinase panel screening. In vivo, off-target effects may manifest as unexpected toxicity or phenotypes. Comparing the in vivo phenotype of MM-07 treatment with the phenotype observed after genetic knockdown (e.g., using siRNA or shRNA) of Kinase X can help distinguish on-target from off-target effects.[9]
Q4: What are the expected pharmacokinetic (PK) properties of MM-07?
A4: As a novel compound, the PK properties of MM-07 need to be determined empirically in your specific animal model. Key parameters to assess include Cmax (maximum concentration), Tmax (time to maximum concentration), half-life (t1/2), and bioavailability. These parameters will be influenced by the formulation and route of administration. A pilot PK study is essential for designing an effective dosing regimen for efficacy studies.[13][14]
Q5: Can off-target effects of MM-07 be beneficial?
A5: In some instances, the off-target activity of a kinase inhibitor can contribute to its therapeutic efficacy, a phenomenon known as polypharmacology.[9] For example, if MM-07 inhibits other kinases involved in oncogenic pathways, it could lead to a more potent anti-cancer effect. However, this needs to be carefully characterized.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Lack of in vivo efficacy despite good in vitro potency | 1. Poor Bioavailability: The compound is not reaching the tumor at sufficient concentrations. 2. Rapid Metabolism: The compound is being cleared from circulation too quickly. 3. Suboptimal Dosing Regimen: The dose or frequency of administration is not adequate to maintain therapeutic concentrations. | 1. Optimize Formulation: Refer to the formulation strategies in the FAQs and Protocol 1. Consider lipid-based formulations or particle size reduction to enhance solubility and absorption.[3][4][5][8] 2. Conduct a Pharmacokinetic (PK) Study: Determine the key PK parameters of MM-07 in your model system (see Protocol 2).[13][14] 3. Perform a Dose-Response Study: Test a range of doses to find the optimal therapeutic window.[15] |
| High Toxicity or Animal Mortality | 1. Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects. 2. On-Target Toxicity: Inhibition of Kinase X in normal tissues may be detrimental. 3. Off-Target Toxicity: MM-07 may be inhibiting other essential kinases.[9][16] | 1. Conduct a Vehicle-Only Control Study: Administer the vehicle alone to a cohort of animals to assess its tolerability. 2. Perform a Maximum Tolerated Dose (MTD) Study: Determine the highest dose of MM-07 that can be administered without causing severe toxicity. 3. Analyze Off-Targets: Use in vitro kinase profiling to identify potential off-target interactions.[9] Consider a structure-activity relationship (SAR) study to design analogs with improved selectivity. |
| Inconsistent Results Between Experiments | 1. Variability in Formulation: Inconsistent preparation of the dosing solution can lead to variable drug exposure. 2. Animal-to-Animal Variability: Differences in metabolism or tumor engraftment can affect outcomes. 3. Assay Variability: Inconsistent handling or timing of procedures can introduce errors. | 1. Standardize Formulation Protocol: Follow a strict, documented procedure for preparing the MM-07 formulation for each experiment. 2. Increase Group Size: Use a sufficient number of animals per group to account for biological variability. 3. Standardize Experimental Procedures: Ensure all experimental steps, such as tumor implantation, dosing, and measurement, are performed consistently. |
| Tumor Resistance to MM-07 | 1. Pre-existing Resistance: The tumor model may have intrinsic resistance mechanisms. 2. Acquired Resistance: Tumors may develop resistance after prolonged treatment. | 1. Characterize the Tumor Model: Ensure your chosen cell line or xenograft model is sensitive to Kinase X inhibition in vitro. Consider using gene-edited cell lines to confirm target dependency.[17] 2. Investigate Resistance Mechanisms: Analyze resistant tumors for mutations in Kinase X or upregulation of bypass signaling pathways. 3. Combination Therapy: Explore combining MM-07 with other agents that target parallel or downstream pathways. |
Experimental Protocols
Protocol 1: Formulation of MM-07 for In Vivo Dosing
This protocol describes the preparation of a standard vehicle for solubilizing MM-07 for intraperitoneal (i.p.) or oral (p.o.) administration in mice.
Materials:
-
MM-07 powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile-filtered
-
Polyethylene glycol 400 (PEG400)
-
Sterile Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Weigh the required amount of MM-07 powder and place it in a sterile microcentrifuge tube.
-
Add DMSO to dissolve the MM-07 completely. Vortex vigorously to create a high-concentration stock solution (e.g., 50 mg/mL). Gentle warming or sonication may be used if necessary, provided the compound is stable.[7]
-
In a separate sterile tube, prepare the final vehicle by mixing the components in the desired ratio. A common vehicle is 10% DMSO, 40% PEG400, and 50% Saline.
-
Slowly add the MM-07 stock solution to the final vehicle while vortexing to prevent precipitation.
-
Visually inspect the final formulation for any precipitates. If the solution is not clear, the formulation may need to be adjusted.
-
Administer the formulation to the animals at the desired dose and route. Always include a vehicle-only control group in your study.
Protocol 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis
This protocol outlines a basic study to assess the PK/PD relationship of MM-07 in tumor-bearing mice.
Materials:
-
Tumor-bearing mice (e.g., NSCLC xenograft model)
-
MM-07 formulation (from Protocol 1)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Tumor and tissue harvesting tools
-
LC-MS/MS for drug concentration analysis
-
Western blot or ELISA supplies for biomarker analysis
Procedure:
-
Dosing: Administer a single dose of MM-07 to a cohort of tumor-bearing mice.
-
Sample Collection (PK): At various time points post-dosing (e.g., 0.5, 1, 2, 4, 8, 24 hours), collect blood samples from a subset of animals (n=3 per time point). Process the blood to plasma and store at -80°C.
-
Sample Collection (PD): At the same time points, euthanize the animals and collect tumors and relevant tissues. Snap-freeze the samples in liquid nitrogen and store at -80°C.
-
PK Analysis: Extract MM-07 from the plasma samples and quantify its concentration using a validated LC-MS/MS method.
-
PD Analysis: Prepare lysates from the tumor samples. Measure the level of phosphorylated Kinase X substrate (a biomarker of target engagement) using Western blot or ELISA.[18]
-
Data Analysis: Plot the plasma concentration of MM-07 over time to determine key PK parameters. Correlate the drug concentration with the inhibition of the biomarker to establish a PK/PD relationship.
Visualizations
References
- 1. oatext.com [oatext.com]
- 2. Small molecule inhibitors targeting the cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetics and Pharmacodynamics in Breast Cancer Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dctd.cancer.gov [dctd.cancer.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. In Vivo Oncology Models - Oncology Models - ICE Bioscience [en.ice-biosci.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: M-07e Experimental Variability
Welcome to the technical support center for the M-07e cell line. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to experimental variability when using this factor-dependent human megakaryoblastic leukemia cell line.
Frequently Asked Questions (FAQs)
Q1: What is the M-07e cell line and what is its primary application?
The M-07e is a subline of the M-07 human megakaryoblastic leukemia cell line. A key characteristic of M-07e cells is their dependence on either human granulocyte-macrophage colony-stimulating factor (GM-CSF) or interleukin-3 (IL-3) for growth and survival.[1] This dependency makes the cell line highly suitable for developing quantitative bioassays to measure the levels of GM-CSF and IL-3 in various samples.[1]
Q2: What are the most common sources of variability in M-07e cell-based assays?
Variability in M-07e assays can stem from several factors, broadly categorized as biological, technical, and procedural. Common sources include:
-
Cell Culture Conditions: Inconsistent cell density, media components, and incubation times can all introduce variability.[2]
-
Passage Number: High passage numbers can lead to altered morphology, growth rates, and responses to stimuli.[3][4]
-
Contamination: Bacterial, yeast, or mycoplasma contamination can significantly impact experimental results.[2]
-
Pipetting and Liquid Handling: Inaccurate or inconsistent pipetting is a major source of error in cell-based assays.[5][6]
-
Reagent Quality and Consistency: Variations between batches of cytokines, media, and other reagents can affect reproducibility.[7][8]
Q3: How does passage number affect M-07e cells?
Continuous subculturing can lead to significant changes in cell lines. For M-07e cells, high passage numbers may result in:
-
Phenotypic Drift: Changes in morphology, growth rate, and protein expression.[3]
-
Altered Cytokine Response: A diminished or altered response to GM-CSF and IL-3.
-
Genetic Instability: Accumulation of mutations that can affect cellular behavior.[3]
It is recommended to use cells within a defined, low passage number range for all experiments to ensure consistency.[3][4]
Q4: How can I detect and prevent mycoplasma contamination in my M-07e cultures?
Mycoplasma contamination is a common issue that can alter cell behavior without obvious signs of contamination.[2]
-
Detection: Routine testing using PCR-based kits or fluorescent dyes is highly recommended.
-
Prevention: Adhere to strict aseptic techniques, use certified mycoplasma-free cells from a reputable source like ATCC, and quarantine new cell lines upon arrival.[2]
Troubleshooting Guides
Problem 1: High Variability Between Replicate Wells
Q: I'm observing significant differences in results between my technical replicates. What could be the cause?
A: High variability between replicate wells often points to technical inconsistencies during the assay setup.
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding. Gently mix the cell suspension between pipetting to prevent settling.
-
Pipetting Errors: Inaccurate pipetting is a major contributor to variability.[5][6]
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation, which can concentrate reagents and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.[9]
Problem 2: Inconsistent Cell Growth or Viability
Q: My M-07e cells are growing slowly or showing poor viability. What should I check?
A: Inconsistent growth can be due to several factors related to cell health and culture conditions.
-
Cytokine Concentration and Activity:
-
Confirm that the concentration of GM-CSF or IL-3 in your culture medium is optimal.
-
Check the activity of your cytokine stocks, as repeated freeze-thaw cycles can degrade them. Aliquot cytokines upon receipt to minimize this.
-
-
Cell Passage Number: As previously mentioned, high-passage cells may exhibit reduced growth rates. It is advisable to thaw a fresh, low-passage vial of cells.
-
Culture Conditions:
Problem 3: Poor or Inconsistent Dose-Response Curve in Bioassay
Q: My dose-response curve for GM-CSF/IL-3 is flat, or the EC50 value shifts between experiments. How can I troubleshoot this?
A: A poor dose-response curve indicates issues with the assay's dynamic range or sensitivity.
-
Optimize Cell Seeding Density: The number of cells per well is critical. A cell titration experiment should be performed to find the optimal density that provides a robust signal-to-noise ratio.[6][9]
-
Incubation Times: The duration of both the cytokine treatment and the final viability assay reagent incubation should be optimized.[9]
-
Reagent Preparation: Prepare fresh serial dilutions of your cytokine for each experiment. Inaccuracies in preparing the dilution series will directly impact the dose-response curve.
-
Assay Choice: M-07e cells have metabolic activity that can be measured by assays like MTT or resazurin. However, if metabolic activity is low, consider an alternative assay that measures total protein content, such as the Sulforhodamine B (SRB) assay.[9]
Quantitative Data Summary
Table 1: Recommended M-07e Cell Culture and Bioassay Parameters
| Parameter | Recommended Range | Notes |
| Cell Seeding Density (Culture) | 2 - 5 x 10^5 cells/mL | Maintain cell density within this range for optimal growth. |
| Cell Seeding Density (Bioassay) | 1 - 5 x 10^4 cells/well | Optimize for your specific 96-well plate and assay conditions. |
| GM-CSF/IL-3 Concentration (Culture) | 1 - 10 ng/mL | Titrate to find the optimal concentration for your specific cytokine lot. |
| Passage Number | < 20 | Use low-passage cells for all experiments to ensure reproducibility.[3] |
| Incubation Time (Bioassay) | 24 - 72 hours | Optimize based on the cytokine and the desired assay window.[9] |
Experimental Protocols
Protocol 1: M-07e Cell Line Maintenance
-
Media Preparation: Prepare RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and the optimal concentration of recombinant human GM-CSF or IL-3 (e.g., 10 ng/mL).
-
Cell Culture: Culture M-07e cells in suspension in T-25 or T-75 flasks at 37°C in a humidified incubator with 5% CO2.
-
Passaging:
-
Monitor cell density using a hemocytometer.
-
When the cell density reaches approximately 8 x 10^5 cells/mL, split the culture.
-
Centrifuge the required volume of cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh, pre-warmed culture medium at a density of 2 - 4 x 10^5 cells/mL.
-
-
Cryopreservation: For long-term storage, freeze cells at a concentration of 1-2 x 10^6 cells/mL in a medium containing 90% FBS and 10% DMSO.
Protocol 2: GM-CSF/IL-3 Bioassay using M-07e Cells
-
Cell Preparation:
-
Wash M-07e cells three times with cytokine-free medium to remove any residual growth factors.
-
Resuspend the cells in cytokine-free assay medium and perform a cell count to determine viability.
-
Adjust the cell concentration to the optimized seeding density (e.g., 2 x 10^5 cells/mL for a final density of 1 x 10^4 cells/well in 50 µL).
-
-
Assay Plate Setup:
-
Seed 50 µL of the cell suspension into each well of a 96-well flat-bottom plate.
-
-
Standard and Sample Preparation:
-
Prepare a serial dilution of the cytokine standard (GM-CSF or IL-3) in the assay medium.
-
Prepare dilutions of your unknown samples.
-
-
Treatment:
-
Add 50 µL of the cytokine standards, samples, and a vehicle control to the appropriate wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Viability Assessment (MTT Assay Example):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
-
Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[9]
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[9]
-
Mix gently to dissolve the formazan crystals.[9]
-
Read the absorbance at 570 nm using a microplate reader.[9]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Plot the absorbance against the log of the cytokine concentration and fit a four-parameter logistic (4-PL) curve to determine the EC50.
-
Visualizations
References
- 1. M-07e human leukemic factor-dependent cell line provides a rapid and sensitive bioassay for the human cytokines GM-CSF and IL-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. promegaconnections.com [promegaconnections.com]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 5. mt.com [mt.com]
- 6. biocompare.com [biocompare.com]
- 7. Factors affecting test reproducibility among laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. woah.org [woah.org]
- 9. benchchem.com [benchchem.com]
common mistakes to avoid with MM 07
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with MM07, a biased agonist of the apelin receptor.
Frequently Asked Questions (FAQs)
Q1: What is MM07 and what is its primary mechanism of action?
A1: MM07 is a cyclic peptide and a biased agonist for the apelin receptor (APJ), a G protein-coupled receptor (GPCR).[1][2] Its primary mechanism is to selectively activate the G-protein signaling pathway downstream of the apelin receptor, with significantly less recruitment of β-arrestin.[1][3] This biased agonism is thought to promote beneficial cardiovascular effects, such as vasodilation and increased cardiac output, while minimizing the detrimental effects associated with β-arrestin pathway activation.[1]
Q2: What are the recommended solvent and storage conditions for MM07?
A2: MM07 is soluble in water (up to 2 mg/ml) and DMSO (up to 62.5 mg/mL).[4] For long-term storage, it is recommended to store the solid powder at -80°C for up to two years or at -20°C for up to one year.[4] Once dissolved, stock solutions should be stored at -80°C for up to six months or at -20°C for one month to avoid repeated freeze-thaw cycles.[4][5]
Q3: What is the binding affinity of MM07 for the apelin receptor?
A3: The binding affinity (KD) of MM07 for the human apelin receptor has been determined in different cell types. In Chinese Hamster Ovary (CHO-K1) cells expressing the human apelin receptor, the KD is approximately 300 nM.[4] In human heart tissue, the KD is approximately 172 nM.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Solubility | Improper solvent or concentration. | For aqueous solutions, ensure the concentration does not exceed 2 mg/mL. For higher concentrations, use newly opened, anhydrous DMSO and ultrasonic treatment to aid dissolution. |
| pH of the buffer. | The stability of similar peptide-based drugs can be pH-dependent.[6] Prepare solutions in a buffer with a neutral pH (around 7.0-7.4) for optimal stability. | |
| Inconsistent or No In Vitro Activity | Degradation of MM07 in solution. | Aliquot stock solutions to avoid multiple freeze-thaw cycles.[5] Prepare fresh working solutions for each experiment from a frozen stock. |
| Low receptor expression in the cell line. | Confirm the expression level of the apelin receptor in your cell line using techniques like qPCR or western blotting. | |
| Incorrect assay choice for biased agonism. | Ensure you are using assays that can distinguish between G-protein and β-arrestin signaling pathways (e.g., cAMP measurement for G-protein activation and a β-arrestin recruitment assay).[7][8] | |
| Unexpected In Vivo Results | Suboptimal dosage or administration route. | For rats, daily intraperitoneal (i.p.) injections of 1 mg/kg have been shown to be effective in a model of pulmonary arterial hypertension.[2][9] A single intravenous (IV) bolus of 600 nM has also been used to assess acute cardiovascular effects.[4] The optimal dosage and route may vary depending on the animal model and experimental design.[10][11][12][13] |
| Instability of the compound in vivo. | MM07 is designed to be more stable than the endogenous apelin peptide.[9] However, its pharmacokinetic profile should be considered when designing long-term studies. |
Quantitative Data Summary
Table 1: Binding Affinity of MM07
| Cell Type | Binding Affinity (KD) |
| CHO-K1 cells | ~300 nM |
| Human Heart | ~172 nM |
| Data sourced from MedChemExpress product information.[4] |
Table 2: In Vivo Effects of MM07 in a Rat Model of Pulmonary Arterial Hypertension
| Parameter | Monocrotaline (B1676716) (MCT) Control | MCT + MM07 (1 mg/kg/day, i.p.) |
| Right Ventricular Systolic Pressure | Significantly elevated | Significantly reduced vs. MCT control |
| Right Ventricular Hypertrophy | Present | Significantly reduced vs. MCT control |
| Cardiac Output | Decreased | Increased |
| Summary of findings from Yang et al., 2019.[9] |
Experimental Protocols
Protocol 1: In Vitro β-Arrestin Recruitment Assay
This protocol outlines a general procedure for measuring β-arrestin recruitment to the apelin receptor upon stimulation with MM07 using a commercially available assay system (e.g., PathHunter by DiscoverX).
-
Cell Culture: Culture U2OS or CHO-K1 cells stably expressing the human apelin receptor in the recommended growth medium.
-
Cell Plating: Seed the cells in a 96-well plate at the recommended density and incubate for 48 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of MM07 in the assay buffer. Also, prepare a positive control (e.g., Apelin-13) and a vehicle control.
-
Stimulation: Add the diluted compounds to the respective wells of the 96-well plate and incubate for the time specified by the assay manufacturer (typically 60-90 minutes) at 37°C.
-
Detection: Add the detection reagents as per the manufacturer's protocol. This typically involves a chemiluminescent substrate.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration to generate a dose-response curve and determine the EC50 value.
Protocol 2: In Vivo Administration in a Rat Model
This protocol provides a general guideline for the in vivo administration of MM07 to rats, based on published studies.[2][9]
-
Animal Model: Use male Sprague-Dawley rats. For studies on pulmonary arterial hypertension, the disease can be induced with a single injection of monocrotaline.
-
MM07 Preparation: Dissolve MM07 in sterile saline to the desired concentration (e.g., for a 1 mg/kg dose).
-
Administration: Administer MM07 via daily intraperitoneal (i.p.) injections for the duration of the study (e.g., 21 days).
-
Monitoring: Monitor the animals for any adverse effects and measure relevant physiological parameters (e.g., cardiac function via MRI, right ventricular pressure via catheterization).
-
Endpoint Analysis: At the end of the study, collect tissues for histological or molecular analysis.
Visualizations
Caption: Apelin receptor signaling pathways activated by MM07.
References
- 1. Frontiers | The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Solution stability of factor Xa inhibitors as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A novel cyclic biased agonist of the apelin receptor, MM07, is disease modifying in the rat monocrotaline model of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for in vivo immune cell analysis in subcutaneous murine tumor models using advanced flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diva-portal.org [diva-portal.org]
- 12. Click-iT EdU Labeling In Vivo Cell Proliferation Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: MM07 Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability issues that may be encountered during experiments with MM07, a cyclic biased agonist of the apelin receptor.
Frequently Asked Questions (FAQs)
Q1: What is MM07 and why is its stability important?
A1: MM07 is a cyclic peptide and a biased agonist for the apelin receptor (APLNR).[1][2] It preferentially stimulates the G-protein pathway, which can lead to beneficial effects like vasodilatation and inotropic actions, while avoiding the activation of detrimental β-arrestin–dependent pathways.[1] The stability of MM07 is crucial for maintaining its structural integrity and pharmacological activity, which in turn affects its therapeutic efficacy and the reproducibility of experimental results.[3]
Q2: My MM07 solution appears cloudy or has visible precipitates. What should I do?
A2: Cloudiness or precipitation can indicate that MM07 has exceeded its solubility limit in the current buffer or has started to aggregate. Here are some steps to address this:
-
Decrease the final concentration: The simplest solution is to lower the working concentration of MM07 in your assay.
-
Optimize the solvent system: If you are diluting a stock of MM07 (likely in an organic solvent like DMSO) into an aqueous buffer, ensure the final concentration of the organic solvent is minimal, as it can be toxic to cells.
-
Adjust the pH of your buffer: The solubility of peptides like MM07 can be highly dependent on the pH of the solution. Experimenting with different pH values may improve its solubility.[4][5]
Q3: How can I prevent the degradation of MM07 in my experimental setup?
A3: Several factors can contribute to the degradation of MM07. Here are key considerations to enhance its stability:
-
Control the temperature: Higher temperatures can accelerate chemical reactions that lead to degradation.[6] Store MM07 stock solutions at recommended temperatures (typically -20°C or -80°C) and minimize time at room temperature during experiments.
-
Optimize pH: The stability of peptides is often pH-dependent. Maintaining an optimal pH with buffers can prevent hydrolysis and other degradation pathways.[4][7]
-
Prevent oxidation: Peptides can be susceptible to oxidation. To mitigate this, consider using degassed buffers or adding antioxidants to your solutions.[4] Packing under an inert gas like nitrogen can also prevent oxidation.[4]
-
Minimize enzymatic degradation: If working with biological samples that may contain proteases, consider adding protease inhibitors to your buffers.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of MM07 activity over time in aqueous solution | Hydrolysis, oxidation, or adsorption to container surfaces. | Prepare fresh solutions for each experiment. Use buffers at an optimal pH. Consider adding antioxidants. Use low-protein-binding tubes and pipette tips. |
| Inconsistent results between experimental repeats | Inconsistent MM07 concentration due to precipitation or degradation. | Visually inspect the solution for any precipitates before use. Prepare fresh dilutions from a stock solution for each experiment. Ensure consistent storage and handling procedures. |
| Precipitation upon dilution into aqueous buffer | The compound has exceeded its aqueous solubility. | Decrease the final concentration of MM07. Optimize the pH of the aqueous buffer. Consider using a different co-solvent system. |
Experimental Protocols
Protocol 1: Assessment of MM07 Solubility
This protocol provides a general method to determine the kinetic solubility of MM07 in an aqueous buffer.
-
Prepare a high-concentration stock solution: Dissolve MM07 in 100% DMSO to create a 10 mM stock solution.
-
Serial Dilution: Create a series of dilutions of the stock solution in DMSO.
-
Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4). This will create a range of final compound concentrations.
-
Observation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) and then visually inspect for precipitation or measure turbidity using a plate reader.
-
Determine Kinetic Solubility: The highest concentration that remains clear is the approximate kinetic solubility of MM07 under these conditions.
Protocol 2: Evaluation of MM07 Chemical Stability
This protocol outlines a basic procedure to evaluate the chemical stability of MM07 in a specific solution over time.
-
Prepare Initial Sample (T=0): Prepare a solution of MM07 in the desired buffer (e.g., cell culture medium) at the final working concentration. Immediately analyze a portion of this solution using a suitable analytical method (e.g., HPLC-MS) to determine the initial concentration and purity.
-
Incubate Samples: Incubate the remaining solution under the desired experimental conditions (e.g., 37°C).
-
Collect Time Points: At various time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the incubated solution.
-
Sample Analysis: Analyze the collected aliquots using the same analytical method as in step 1.
-
Data Analysis: Compare the concentration and purity of MM07 at each time point to the initial T=0 sample to determine the rate of degradation.
Visualizations
Caption: Biased signaling of the Apelin Receptor by MM07.
References
- 1. MM-07 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. A novel cyclic biased agonist of the apelin receptor, MM07, is disease modifying in the rat monocrotaline model of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to Improve Drug Plasma Stability? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. The ways to improve drug stability [repository.usmf.md]
- 5. Factors affecting stability of drugs | PPTX [slideshare.net]
- 6. iipseries.org [iipseries.org]
- 7. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
Technical Support Center: MM.1S Negative Control Recommendations
Welcome to the technical support center for experiments utilizing the MM.1S multiple myeloma cell line. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the critical aspect of negative controls in your experimental designs. Properly implemented negative controls are essential for the accurate interpretation of data and for generating robust, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between MM.1S and MM.1R cell lines?
A1: The MM.1S and MM.1R cell lines were both established from a single multiple myeloma patient. The key difference lies in their sensitivity to glucocorticoids. MM.1S cells are sensitive to dexamethasone-induced apoptosis, while MM.1R cells are resistant. This makes them an excellent model system for studying glucocorticoid resistance in multiple myeloma.
Q2: Why are negative controls so critical when working with MM.1S cells?
A2: Negative controls are crucial in any experiment to establish a baseline and differentiate between specific experimental effects and non-specific or background signals. For MM.1S cells, this is important for:
-
Validating drug-specific effects: To ensure that the observed cytotoxicity is due to the compound of interest and not the solvent it is dissolved in.
-
Accurate gene expression analysis: To distinguish true changes in gene expression from experimental artifacts or contamination.
-
Preventing false positives in flow cytometry: To correctly identify cell populations and avoid misinterpretation due to non-specific antibody binding or instrument noise.
Q3: My untreated MM.1S cells (negative control) have low viability. What could be the cause?
A3: Low viability in your negative control group can be due to several factors:
-
Suboptimal cell culture conditions: Ensure the cells are cultured in RPMI-1640 medium with 10% fetal bovine serum and appropriate antibiotics. Maintain cell density within the recommended range.
-
Over-confluency: Do not let the cells become over-confluent, as this can lead to the formation of necrotic centers.
-
Contamination: Regularly check for microbial contamination, including mycoplasma.
-
Improper handling: MM.1S cells grow as a mix of suspension and loosely adherent cells. Handle them gently during subculturing to maintain viability.
Troubleshooting Guides
Cytotoxicity Assays
Issue: High variability between replicate wells in a cell viability assay.
-
Possible Cause: Uneven cell seeding, pipetting errors, or edge effects in the microplate.
-
Troubleshooting Steps:
-
Ensure a homogeneous single-cell suspension before plating.
-
Use calibrated pipettes and consistent pipetting techniques.
-
To avoid edge effects, consider not using the outer wells of the plate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or media.
-
Issue: The vehicle control shows significant cytotoxicity.
-
Possible Cause: The concentration of the solvent (e.g., DMSO) is too high and is toxic to the cells.
-
Troubleshooting Steps:
-
Determine the maximum concentration of the solvent that does not affect cell viability by performing a dose-response curve for the vehicle alone.
-
Ensure the final concentration of the solvent is consistent across all wells, including the untreated control (by adding an equivalent small volume of the solvent-free medium).
-
Gene Expression (qPCR)
Issue: High background or non-specific amplification in the no-template control (NTC).
-
Possible Cause: Contamination of reagents with template DNA or primer-dimer formation.
-
Troubleshooting Steps:
-
Use dedicated PCR workstations and filter pipette tips to prevent contamination.
-
Prepare master mixes in a clean environment.
-
Optimize primer concentrations and annealing temperature to minimize primer-dimer formation.
-
Issue: Inconsistent Ct values for housekeeping genes between samples.
-
Possible Cause: The chosen housekeeping gene is not stably expressed under your experimental conditions, or there are variations in RNA quality or quantity.
-
Troubleshooting Steps:
-
Validate a panel of housekeeping genes to find the most stable one for your specific experimental setup. For multiple myeloma cell lines, 18S and B2M have been shown to be relatively stable under various conditions.[1]
-
Ensure accurate RNA quantification and use equal amounts of high-quality RNA for cDNA synthesis.
-
Flow Cytometry
Issue: High background fluorescence in the unstained control.
-
Possible Cause: High cellular autofluorescence. Larger and more granular cells tend to have higher autofluorescence.[2][3]
-
Troubleshooting Steps:
-
Use a viability dye to exclude dead cells, which can contribute to non-specific fluorescence.
-
If possible, use fluorochromes in the red spectrum, as autofluorescence is typically lower in this range.
-
Ensure proper instrument settings and compensation.
-
Issue: The isotype control shows a high percentage of positive cells.
-
Possible Cause: Non-specific binding of the isotype control antibody to Fc receptors on the cell surface or other cellular components.
-
Troubleshooting Steps:
-
Include an Fc blocking step in your staining protocol.
-
Ensure you are using the correct isotype control that matches the host species, isotype, and conjugation of your primary antibody.
-
Titrate your antibodies to determine the optimal concentration that maximizes the signal-to-noise ratio.
-
Experimental Protocols & Data
Cytotoxicity Assay: Dexamethasone (B1670325) Treatment
This protocol describes a typical cytotoxicity assay to compare the effects of dexamethasone on MM.1S and MM.1R cells.
Methodology:
-
Cell Seeding: Seed MM.1S and MM.1R cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.
-
Compound Preparation: Prepare a stock solution of dexamethasone in DMSO. Serially dilute the stock solution in complete medium to obtain the desired final concentrations.
-
Treatment: Add 100 µL of the diluted dexamethasone solutions to the respective wells.
-
Controls:
-
Negative Control (Untreated): Cells in media with no dexamethasone.
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment (e.g., 0.1%).
-
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Assessment: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.
Expected Results:
The following table summarizes typical IC50 values for dexamethasone and other common anti-myeloma agents in MM.1S and MM.1R cells.
| Compound | Cell Line | IC50 | Reference |
| Dexamethasone | MM.1S | Sensitive (IC50 in nM range) | [4] |
| Dexamethasone | MM.1R | Resistant (High µM or no effect) | [4] |
| Bortezomib | MM.1S | ~4 nM - 15.2 nM | [5][6][7] |
| Doxorubicin | MM.1S | ~45 nM | [6] |
| Selinexor | MM.1S | ~40 nM | [8] |
| Selinexor + Dexamethasone | MM.1S | ~11 nM | [8] |
| Venetoclax | MM.1S | ~6.2 µM | [9] |
| Melphalan | MM.1S | Sensitive | [10] |
Note: IC50 values can vary between laboratories depending on the specific assay conditions and passage number of the cells.
Gene Expression Analysis (qPCR): Glucocorticoid Receptor (GR) Expression
This protocol outlines the steps to measure the change in Glucocorticoid Receptor (GR, gene name NR3C1) expression in MM.1S cells following dexamethasone treatment.
Methodology:
-
Cell Treatment: Treat MM.1S cells with 100 nM dexamethasone or vehicle (DMSO) for 24 hours.
-
RNA Extraction: Isolate total RNA from the cells using a standard RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from equal amounts of RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for NR3C1 and a validated housekeeping gene (e.g., B2M or 18S rRNA).
-
Controls:
-
No-Template Control (NTC): A PCR reaction with no cDNA template to check for contamination.
-
No-Reverse-Transcriptase Control (-RT): A control where the reverse transcriptase is omitted during cDNA synthesis to check for genomic DNA contamination.
-
-
Data Analysis: Calculate the relative expression of NR3C1 using the ΔΔCt method, normalizing to the housekeeping gene.
Expected Results:
The table below shows representative data for changes in gene expression in MM.1S cells after dexamethasone treatment.
| Gene | Treatment | Fold Change (relative to Vehicle) | Reference |
| NR3C1 (GR) | Dexamethasone (24h) | Increased | [4] |
| REDD1 (DDIT4) | Dexamethasone (24h) | ~100-fold increase | [4] |
Note: The magnitude of fold change can vary based on experimental conditions.
Flow Cytometry: CD38 Expression
This protocol describes the staining of MM.1S cells to assess the expression of the surface marker CD38.
Methodology:
-
Cell Preparation: Harvest MM.1S cells and wash with FACS buffer (PBS with 2% FBS).
-
Fc Block (Optional but Recommended): Incubate cells with an Fc blocking reagent to prevent non-specific antibody binding.
-
Staining:
-
Test Sample: Incubate cells with a fluorochrome-conjugated anti-CD38 antibody.
-
Isotype Control: Incubate a separate aliquot of cells with a fluorochrome-conjugated isotype control antibody that matches the anti-CD38 antibody's host species, isotype, and concentration.
-
Fluorescence Minus One (FMO) Control: In a multicolor panel, stain cells with all antibodies except the anti-CD38 antibody. This helps to accurately set the gate for CD38 positive cells.
-
-
Washing: Wash the cells to remove unbound antibodies.
-
Viability Stain: Add a viability dye to exclude dead cells from the analysis.
-
Data Acquisition: Acquire the samples on a flow cytometer.
Expected Results:
MM.1S cells are known to have high expression of CD38.
| Sample | % Positive Cells (Representative) |
| Isotype Control | < 1% |
| Anti-CD38 Stained | > 99%[11][12][13] |
Visualizations
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow for a typical cytotoxicity assay with MM.1S cells.
Logic for Flow Cytometry Gating with Negative Controls
Caption: Logic for using negative controls in flow cytometry gating.
Key Signaling Pathways in Multiple Myeloma
References
- 1. Validation of internal control genes for quantitative real-time PCR under different experiment conditions in Multiple Myeloma | Journal of BioScience and Biotechnology [editorial.uni-plovdiv.bg]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Autofluorescence can interfere with flow cytometry imaging [bdbiosciences.com]
- 4. Selinexor synergizes with dexamethasone to repress mTORC1 signaling and induce multiple myeloma cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bortezomib- and carfilzomib-resistant myeloma cells show increased activity of all three arms of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. P857: BORTEZOMIB- AND CARFILZOMIB-RESISTANT MYELOMA CELLS SHOW INCREASED ACTIVITY OF ALL THREE ARMS OF UNFOLDED PROTEIN RESPONSE AND ENRICHMENT OF SIRTUIN SIGNALING PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karyopharm.com [karyopharm.com]
- 9. Dexamethasone treatment promotes Bcl-2-dependence in multiple myeloma resulting in sensitivity to Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CELL009 - Melphalan Resistance in Multiple Myeloma | ISEF [isef.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Upregulation of CD38 expression on multiple myeloma cells by novel HDAC6 inhibitors is a class effect and augments the efficacy of daratumumab - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Autofluorescence in Imaging
Disclaimer: The specific term "MM 07 autofluorescence" did not correspond to a clearly identifiable source in scientific literature. This guide provides comprehensive information and troubleshooting strategies for dealing with common sources of autofluorescence encountered in fluorescence imaging.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence?
A1: Autofluorescence is the natural emission of light by biological structures when they are excited by light, which can interfere with the detection of specific fluorescent signals from your probes or labels.[1][2] This background signal can obscure the true signal from your fluorophores, leading to poor image quality and difficulty in interpreting results.[1][3]
Q2: What are the common causes of autofluorescence in my samples?
A2: Autofluorescence can originate from several sources within your biological sample and can also be induced by sample preparation methods.[2]
-
Endogenous Fluorophores: Many biological molecules are naturally fluorescent. These include metabolic coenzymes like NADH and flavins, structural proteins such as collagen and elastin, and pigments like lipofuscin, which accumulates in aging cells.[4][5][6]
-
Fixation: Aldehyde fixatives like formaldehyde, paraformaldehyde, and glutaraldehyde (B144438) can induce autofluorescence by cross-linking proteins.[2][3][7] Glutaraldehyde is known to cause more intense autofluorescence than formaldehyde.[3]
-
Red Blood Cells: The heme groups in red blood cells are a significant source of autofluorescence.[4][7]
-
Culture Media Components: Phenol red and other components in cell culture media can also contribute to background fluorescence.[8]
Q3: How can I check for autofluorescence in my sample?
A3: The simplest way to check for autofluorescence is to prepare an unstained control sample.[9] This sample should undergo all the same processing steps as your stained samples, including fixation and mounting, but without the addition of any fluorescent labels.[1] When you image this control, any fluorescence you observe is autofluorescence.
Q4: Can autofluorescence be completely eliminated?
A4: While complete elimination can be challenging, there are numerous techniques to significantly reduce autofluorescence to a level where it no longer interferes with your specific signal.[4][10] These methods range from modifying your experimental protocol to using specific chemical treatments and advanced imaging techniques.
Troubleshooting Guide
This guide provides solutions to common problems encountered due to autofluorescence during imaging experiments.
Issue 1: High background fluorescence across my entire tissue section.
-
Possible Cause: Fixation-induced autofluorescence. Aldehyde fixatives are a common cause of diffuse background fluorescence.[3][7]
-
Solution:
-
Optimize Fixation: Reduce the fixation time to the minimum required for adequate preservation of your sample's morphology.[3][7] If possible, consider using a non-aldehyde fixative like cold methanol (B129727) or ethanol (B145695), especially for cell surface markers.[1][3]
-
Chemical Quenching: Treat your samples with a chemical quenching agent. Sodium borohydride (B1222165) can be used to reduce aldehyde-induced autofluorescence.[3][4][10] Commercially available reagents are also very effective.[4][11]
-
Issue 2: Bright, punctate, or granular fluorescent artifacts, especially in older tissues.
-
Possible Cause: Lipofuscin. This "aging pigment" is a common source of granular autofluorescence that can be mistaken for specific staining.[4][12]
-
Solution:
-
Quenching with Dyes: Treat your sections with Sudan Black B, a lipophilic dye that can effectively quench lipofuscin autofluorescence.[4][10][13] Be aware that Sudan Black B can sometimes introduce its own fluorescence in the far-red channel.[4][10]
-
Commercial Quenchers: Consider using commercial reagents specifically designed to quench lipofuscin, such as TrueBlack®.[10][12][14]
-
Issue 3: Autofluorescence is interfering with my green (e.g., FITC, GFP) channel.
-
Possible Cause: Many endogenous fluorophores, such as collagen and NADH, have broad emission spectra that often overlap with green fluorophores.[4][5]
-
Solution:
-
Choose Different Fluorophores: If possible, switch to fluorophores that emit in the far-red or near-infrared regions of the spectrum, where autofluorescence is typically lower.[4][6][10]
-
Spectral Unmixing: If your imaging system has this capability, you can use spectral unmixing. This technique mathematically separates the emission spectra of your specific fluorophores from the broad spectrum of autofluorescence.[15][16][17][18]
-
Issue 4: My blood-rich tissues (e.g., spleen, liver) have very high background.
-
Possible Cause: Autofluorescence from red blood cells due to their heme groups.[4][7]
-
Solution:
-
Perfusion: If your experimental design allows, perfuse the animal with phosphate-buffered saline (PBS) before harvesting the organs to remove red blood cells.[3][4][7]
-
Chemical Treatment: For tissues where perfusion is not possible, treatment with reagents like CuSO4 and NH4Cl at a low pH, or bleaching with H2O2, has shown some success in reducing heme-related autofluorescence.[4][7]
-
Quantitative Data on Autofluorescence Quenching
The effectiveness of various quenching methods can vary depending on the tissue type and the source of autofluorescence. The following table summarizes the reported efficacy of several common techniques on different tissues.
| Quenching Method | Target Tissue/Source | Reported Efficacy | Reference |
| Sudan Black B | Lipofuscin in various tissues | Effective reduction of AF; however, may introduce background in far-red channels. | [4][10][13] |
| Sodium Borohydride | Aldehyde-induced AF | Mixed results; can reduce formalin-induced AF but may increase red blood cell AF. | [3][4][10] |
| TrueVIEW™ | Non-lipofuscin AF (e.g., collagen, red blood cells) | Significant reduction of AF in tissues like kidney and spleen. | [11][14] |
| TrueBlack™ | Lipofuscin | Effectively eliminates lipofuscin AF in brain and retina. | [10][12][14] |
| Copper Sulfate | Formalin-fixed tissue | Can be useful for reducing AF in formalin-fixed tissues. | [19] |
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
-
Reagent Preparation: Prepare a fresh solution of 0.1% sodium borohydride (NaBH4) in ice-cold PBS. Caution: Sodium borohydride is a hazardous substance. Handle with appropriate safety precautions.
-
Sample Preparation: After fixation and permeabilization steps, wash your samples thoroughly with PBS.
-
Incubation: Incubate the samples in the freshly prepared sodium borohydride solution for 10-15 minutes at room temperature.
-
Washing: Wash the samples three times with PBS for 5 minutes each to remove any residual sodium borohydride.
-
Proceed with Staining: Continue with your standard immunofluorescence staining protocol.
Protocol 2: Sudan Black B Staining for Lipofuscin Quenching
-
Reagent Preparation: Prepare a 0.1% Sudan Black B solution in 70% ethanol. Mix well and let it sit for at least an hour. Filter the solution before use to remove any undissolved particles.
-
Sample Preparation: Perform your complete immunofluorescence staining protocol, including primary and secondary antibody incubations and washes.
-
Incubation: After the final washes of your staining protocol, incubate the samples in the filtered Sudan Black B solution for 5-10 minutes at room temperature in the dark.
-
Washing: Briefly wash the samples with 70% ethanol to remove excess Sudan Black B, followed by several washes with PBS.
-
Mounting: Mount your samples with an appropriate mounting medium and proceed to imaging.
Visualizations
Caption: A general workflow for identifying and mitigating autofluorescence in imaging experiments.
Caption: A decision tree to guide the selection of an appropriate autofluorescence mitigation strategy.
References
- 1. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 2. Causes of Autofluorescence [visikol.com]
- 3. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 4. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 5. IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 6. Addressing the autofluorescence issue in deep tissue imaging by two-photon microscopy: the significance of far-red emitting dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Visikol® - Blog Post: Causes for Autofluorescence and Techniques to Address it for Fluorescent Tissue Imaging | Visikol [visikol.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. biotium.com [biotium.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. biotium.com [biotium.com]
- 13. Evaluation of autofluorescence quenching techniques on formalin- fixed chicken tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Autofluorescence Quenching | Visikol [visikol.com]
- 15. Semi-blind sparse affine spectral unmixing of autofluorescence-contaminated micrographs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-rad.com [bio-rad.com]
- 17. beckman.com [beckman.com]
- 18. spiedigitallibrary.org [spiedigitallibrary.org]
- 19. oraclebio.com [oraclebio.com]
Technical Support Center: Troubleshooting Batch-to-Batch Consistency Problems
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting batch-to-batch inconsistency issues with small molecule compounds. The following frequently asked questions (FAQs) and troubleshooting guides are designed to directly address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 values of our compound between different batches. What are the likely causes?
A1: Batch-to-batch variability in IC50 values is a common issue that can often be attributed to differences in the purity, solubility, or stability of the compound lots. Even minor variations in impurities can lead to altered biological activity.[1][2] It is also crucial to ensure consistency in experimental conditions, as factors like cell passage number and reagent sources can contribute to variability.[3]
Q2: How can we confirm the identity and purity of a new batch of a compound?
A2: The most reliable methods for confirming the identity and purity of a new compound batch are analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5] These methods can verify the chemical structure and quantify the purity of the compound.[2][4]
Q3: Our compound appears to lose activity over time in our assay medium. How can we address this?
A3: Loss of activity during an experiment suggests compound instability in the assay medium.[4] It is recommended to perform a time-course experiment to assess the compound's stability in your specific experimental conditions.[4] To mitigate this, always prepare fresh working solutions for each experiment and minimize the exposure time of the compound in the assay medium before measurement.[4][6]
Q4: We've noticed a precipitate forming after diluting our compound stock solution into our aqueous assay buffer. What steps can we take?
A4: Precipitation indicates that the compound has poor solubility in your assay buffer.[7] To address this, you can try optimizing the solvent concentration (e.g., DMSO) in your final assay volume, ensuring it remains at a non-toxic level for your cells (typically <0.5%).[7] Gentle warming or sonication can also aid in dissolution.[7] It is crucial to visually inspect for any precipitate before adding the compound to your experimental setup.[3]
Troubleshooting Guides
Issue 1: Inconsistent Biological Activity Between Batches
If you are observing that different batches of the same compound are producing varying levels of biological effect, follow this troubleshooting workflow:
Caption: Workflow for troubleshooting inconsistent biological activity.
Quantitative Data Summary
When comparing batches, it is essential to systematically document and compare key analytical parameters.
| Parameter | Batch A | Batch B (Inconsistent) | Acceptance Criteria |
| Purity (HPLC) | 99.5% | 95.2% | > 98% |
| Identity (LC-MS) | Confirmed | Confirmed | Confirmed |
| Major Impurity | 0.3% | 3.8% (unidentified) | < 1.0% |
| Solubility (PBS) | 50 µM | 25 µM | > 40 µM |
| Stability (24h in media) | 98% remaining | 85% remaining | > 95% remaining |
Experimental Protocols
Protocol 1: Purity and Identity Verification by HPLC/LC-MS
Objective: To determine the purity of a compound batch and confirm its molecular weight.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., DMSO). Dilute to 10 µg/mL in the mobile phase.
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 1 mL/min.
-
Detection: UV detector at a wavelength determined by the compound's absorbance maximum.
-
-
LC-MS Conditions:
-
Utilize the same HPLC conditions as above.
-
The eluent from the HPLC is directed to a mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.
-
Mass Range: Scan a range appropriate for the expected molecular weight of the compound.
-
-
Data Analysis:
-
Purity: Calculate the area of the main peak as a percentage of the total peak area in the HPLC chromatogram.
-
Identity: Compare the observed mass-to-charge ratio (m/z) from the mass spectrum with the theoretical molecular weight of the compound.
-
Protocol 2: Compound Stability Assessment in Assay Medium
Objective: To evaluate the stability of a compound in the cell culture medium over the course of an experiment.
Methodology:
-
Preparation: Prepare a working solution of the compound in your experimental medium at the final concentration used in your assays.[4]
-
Time Points: Aliquot the working solution into separate tubes for each time point to be tested (e.g., 0, 2, 4, 8, 24 hours).[4]
-
Incubation: Incubate the aliquots under the same conditions as your experiment (e.g., 37°C, 5% CO2).[4]
-
Analysis: At each time point, analyze an aliquot by HPLC to determine the concentration of the remaining compound.
-
Data Analysis: Plot the percentage of the remaining compound against time to determine its stability profile.
Signaling Pathway Visualization
Inconsistent results can also arise from a lack of understanding of the compound's mechanism of action. If a compound targets a specific signaling pathway, variations in the baseline activity of that pathway in your cell model can lead to inconsistent responses.
Caption: A generic signaling pathway illustrating compound intervention.
References
- 1. Atom Scientific Ltd | News | Why Purity Variation is Significant in Laboratories [atomscientific.com]
- 2. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Quality control of small molecules - Kymos [kymos.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
Validating MM 07 Efficacy: A Comparative Analysis with Secondary Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel apelin receptor agonist, MM 07, with alternative therapies for pulmonary arterial hypertension (PAH). Supporting experimental data and detailed methodologies for key validation assays are presented to facilitate informed research and development decisions.
Introduction to this compound
This compound is a biased agonist of the apelin receptor (APLNR), a G protein-coupled receptor (GPCR) that plays a crucial role in cardiovascular regulation. As a biased agonist, this compound preferentially activates the G protein signaling pathway over the β-arrestin pathway.[1][2][3][4][5] This selective activation is hypothesized to mediate the therapeutic effects of vasodilation and increased cardiac output while minimizing potential adverse effects associated with β-arrestin recruitment, such as receptor desensitization.[1][3][4] Preclinical studies in rat models of pulmonary arterial hypertension have demonstrated that this compound can reduce the elevation of right ventricular systolic pressure and hypertrophy.[2][6][7]
Comparative Efficacy of this compound and Alternative Therapies
To contextualize the therapeutic potential of this compound, this section compares its preclinical efficacy with two alternative molecules: Macitentan (B1675890), an endothelin receptor antagonist, and BMS-986224, another apelin receptor agonist.
| Feature | This compound | Macitentan | BMS-986224 |
| Target | Apelin Receptor (APLNR) | Endothelin Receptors (ETA/ETB) | Apelin Receptor (APLNR) |
| Mechanism of Action | Biased Agonist (G protein pathway) | Dual Receptor Antagonist | Agonist |
| Binding Affinity (Kd) | 172 nM (human heart), 300 nM (CHO-K1 cells)[1][8] | Not explicitly stated in the provided results | 0.3 nM[9] |
| cAMP Assay (EC50) | Not explicitly stated in the provided results | Not Applicable | 0.02 nM (inhibition of forskolin-mediated cAMP)[9] |
| Preclinical Efficacy (PAH models) | Reduces right ventricular systolic pressure and hypertrophy in rats.[2][6][7] Increases cardiac output in rats.[8] | Reduces mean arterial pressure and mean pulmonary artery pressure in hypertensive rats. | Increases cardiac output by 10-15% in anesthetized rats.[9] |
Signaling Pathway and Experimental Validation
A thorough understanding of the molecular pathways activated by this compound is critical for validating its efficacy. The following diagrams illustrate the apelin receptor signaling cascade and the workflows for key secondary assays.
Apelin Receptor Signaling Pathway
This compound, as an apelin receptor agonist, initiates a signaling cascade that promotes vasodilation and positive inotropy. The diagram below outlines the key steps in this G protein-mediated pathway.
References
- 1. ahajournals.org [ahajournals.org]
- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 3. Frontiers | The biased apelin receptor agonist, MM07, reverses Sugen/hypoxia-induced pulmonary arterial hypertension as effectively as the endothelin antagonist macitentan [frontiersin.org]
- 4. A novel cyclic biased agonist of the apelin receptor, MM07, is disease modifying in the rat monocrotaline model of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MM07 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. A novel cyclic biased agonist of the apelin receptor, MM07, is disease modifying in the rat monocrotaline model of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
In Vitro Comparative Analysis of MM 07 and Competitor Compound A: Potency and Cellular Activity Against EGFR
For Immediate Release
This guide presents a detailed in vitro comparison of MM 07 and a leading alternative, Competitor Compound A, focusing on their inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key target in oncology research. The data herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive, data-driven overview of the biochemical and cellular performance of these two compounds.
Compound Overview
This compound is a novel small molecule inhibitor designed to target the ATP-binding site of the EGFR tyrosine kinase. Its development has been focused on achieving high potency and selectivity. Competitor Compound A is an established EGFR inhibitor widely used in preclinical research. This guide provides a head-to-head comparison of their in vitro profiles.
Data Summary
The following tables summarize the quantitative data from a series of in vitro assays designed to characterize and compare the biochemical potency and cellular activity of this compound and Competitor Compound A.
Table 1: Biochemical Inhibition of EGFR Kinase Activity
| Target Kinase | This compound IC₅₀ (nM) | Competitor Compound A IC₅₀ (nM) |
| EGFR (Wild-Type) | 15.2 | 25.8 |
| EGFR (L858R mutant) | 1.8 | 5.3 |
| EGFR (T790M mutant) | 45.6 | 150.2 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the EGFR kinase activity in a cell-free enzymatic assay. Lower values indicate higher potency.
Table 2: Anti-proliferative Activity in EGFR-Dependent Cancer Cell Lines
| Cell Line | EGFR Status | This compound GI₅₀ (nM) | Competitor Compound A GI₅₀ (nM) |
| A431 | Wild-Type, Overexpressed | 20.5 | 35.1 |
| PC-9 | Exon 19 Deletion (mutant) | 8.9 | 18.4 |
| H1975 | L858R/T790M (mutant) | 60.3 | 210.7 |
GI₅₀ values represent the concentration of the compound required to inhibit 50% of cell growth in a 72-hour cell viability assay. Lower values indicate greater anti-proliferative activity.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.
Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound and Competitor Compound A against purified EGFR (wild-type and mutant) kinases.
Procedure:
-
A kinase reaction buffer was prepared containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
Serial dilutions of this compound and Competitor Compound A were prepared in DMSO and then diluted in the kinase reaction buffer.
-
The respective purified EGFR kinase (Wild-Type, L858R, or T790M) was added to the wells of a 384-well plate containing the compound dilutions.
-
A europium-labeled anti-tag antibody and an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer) were added to the wells.
-
The plate was incubated at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) was measured using a microplate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm and 665 nm.
-
The TR-FRET ratio (665 nm emission / 615 nm emission) was calculated, and the data was normalized to a no-inhibitor control.
-
IC₅₀ values were determined by fitting the dose-response curves with a four-parameter logistic equation.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the anti-proliferative effects of this compound and Competitor Compound A on EGFR-dependent cancer cell lines.
Procedure:
-
A431, PC-9, and H1975 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The cells were treated with a serial dilution of this compound or Competitor Compound A for 72 hours.
-
After the incubation period, 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well, and the plate was incubated for an additional 4 hours at 37°C.
-
The medium was then removed, and 100 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.[1]
-
The absorbance was measured at 570 nm using a microplate reader.
-
Cell viability was expressed as a percentage of the vehicle-treated control, and GI₅₀ values were calculated from the dose-response curves.
Western Blot Analysis for Pathway Modulation
Objective: To confirm the inhibition of EGFR signaling by this compound and Competitor Compound A in a cellular context.
Procedure:
-
PC-9 cells were seeded in 6-well plates and grown to approximately 80% confluency.
-
The cells were serum-starved for 12 hours and then pre-treated with this compound or Competitor Compound A at their respective GI₅₀ concentrations for 2 hours.
-
Following pre-treatment, the cells were stimulated with 100 ng/mL of epidermal growth factor (EGF) for 15 minutes.
-
The cells were lysed, and protein concentrations were determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membranes were probed with primary antibodies against phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated ERK (p-ERK), and total ERK.
-
An appropriate secondary antibody was used, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
The following diagrams illustrate the EGFR signaling pathway and the general experimental workflow for the in vitro kinase assay.
Caption: The EGFR Signaling Pathway and the inhibitory action of this compound.
Caption: A generalized workflow for an in vitro biochemical kinase assay.
References
A Comparative Guide: Investigating Novel Therapeutic Approaches Against Standard of Care in Multiple Myeloma
In the rapidly evolving landscape of multiple myeloma (MM) treatment, novel therapeutic agents and combinations are continuously being evaluated against established standard-of-care regimens. This guide provides a detailed comparison of a late-stage clinical trial investigational therapy to a standard-of-care treatment for relapsed or refractory multiple myeloma, with a focus on experimental data and methodologies. For the purpose of this analysis, we will focus on the data from the DREAMM-7 clinical trial, which evaluates a novel combination against a standard immunomodulatory-based therapy.
Understanding the Current Standard of Care in Multiple Myeloma
The treatment paradigm for multiple myeloma has significantly improved with the introduction of proteasome inhibitors, immunomodulatory drugs (IMiDs), and monoclonal antibodies. For newly diagnosed multiple myeloma, a combination of these agents is typically used as induction therapy, often followed by autologous stem cell transplant in eligible patients and subsequent maintenance therapy.[1]
Commonly used first-line treatment regimens include combinations like:
-
Daratumumab, bortezomib (B1684674), lenalidomide, and dexamethasone (B1670325) (Dara-VRd) [2]
-
Daratumumab, lenalidomide, and dexamethasone (DRd) [3]
For patients with relapsed or refractory multiple myeloma, treatment options are more varied and depend on prior therapies. A common and effective regimen in this setting is daratumumab in combination with bortezomib and dexamethasone (DVd) . Daratumumab is a monoclonal antibody that targets CD38, a protein highly expressed on multiple myeloma cells, while bortezomib is a proteasome inhibitor, and dexamethasone is a corticosteroid with anti-inflammatory and anti-myeloma activity.
Investigational Approach: The DREAMM-7 Trial
The DREAMM-7 Phase 3 clinical trial (NCT04246047) evaluates the efficacy and safety of belantamab mafodotin in combination with bortezomib and dexamethasone (BVd) compared to the standard-of-care regimen of daratumumab, bortezomib, and dexamethasone (DVd) in patients with relapsed or refractory multiple myeloma who have received at least one prior line of therapy.[5]
Belantamab mafodotin is an antibody-drug conjugate (ADC) that targets B-cell maturation antigen (BCMA), a protein ubiquitously expressed on the surface of myeloma cells. Upon binding to BCMA, the ADC is internalized, and the cytotoxic agent, mafodotin, is released, leading to cancer cell death.
Quantitative Data Comparison: DREAMM-7 Trial Results
The following tables summarize the key efficacy and safety data from the DREAMM-7 trial, comparing the investigational arm (BVd) with the standard-of-care arm (DVd).[5]
Table 1: Efficacy Outcomes
| Endpoint | Belantamab Mafodotin + Bortezomib + Dexamethasone (BVd) | Daratumumab + Bortezomib + Dexamethasone (DVd) |
| Median Progression-Free Survival (PFS) | 36.6 months | 13.4 months |
| Complete Response (CR) or better Rate | Higher in BVd arm | Lower than BVd arm |
| Minimal Residual Disease (MRD) Negativity Rate | 25.1% (in patients achieving CR or better) | 10.4% (in patients achieving CR or better) |
| Median Duration of Response (DOR) | 35.6 months | 17.8 months |
| Overall Survival (OS) | Predicted median of 84 months | Predicted median of 51 months |
Table 2: Safety Profile
| Adverse Event | Belantamab Mafodotin + Bortezomib + Dexamethasone (BVd) | Daratumumab + Bortezomib + Dexamethasone (DVd) |
| Most Common Reason for Discontinuation | Progressive Disease | Progressive Disease |
| Ocular Adverse Events | Consistent with known safety profile of belantamab mafodotin | Not reported as a primary safety concern |
| Overall Safety | Manageable and consistent with the primary analysis | Consistent with established safety profile |
Note: Specific percentages for all adverse events were not detailed in the provided search results.
Experimental Protocols and Methodologies
DREAMM-7 Study Design
The DREAMM-7 trial is a randomized, open-label, Phase 3 study.[5]
-
Patient Population: Patients with relapsed or refractory multiple myeloma who have received at least one prior line of therapy.
-
Randomization: A total of 494 patients were randomized in a 1:1 ratio to receive either BVd or DVd.[5]
-
Treatment Arms:
-
Arm A (Investigational): Belantamab mafodotin, bortezomib, and dexamethasone (BVd).
-
Arm B (Standard of Care): Daratumumab, bortezomib, and dexamethasone (DVd).
-
-
Primary Endpoint: Progression-Free Survival (PFS).[5]
-
Key Secondary Endpoints: Overall Survival (OS), Duration of Response (DOR), and Minimal Residual Disease (MRD) negativity.[5]
-
Follow-up: The median follow-up for the analysis was 39.4 months.[5]
Assessment of Minimal Residual Disease (MRD)
MRD status is an important prognostic indicator in multiple myeloma. In the DREAMM-7 trial, MRD negativity was a key secondary endpoint. While the specific assay used was not detailed in the provided search results, standard MRD assessment in multiple myeloma clinical trials is typically performed using next-generation sequencing (NGS) or next-generation flow cytometry (NGF) on bone marrow aspirates. These methods can detect one myeloma cell in 100,000 to 1,000,000 bone marrow cells.
Visualizing Mechanisms and Workflows
Signaling Pathways
The following diagrams illustrate the mechanisms of action of the key drugs involved in the DREAMM-7 trial.
Experimental Workflow
The following diagram outlines the workflow of the DREAMM-7 clinical trial.
Conclusion
The data from the DREAMM-7 trial suggest that the combination of belantamab mafodotin with bortezomib and dexamethasone (BVd) demonstrates a statistically significant and clinically meaningful improvement in progression-free survival compared to the standard-of-care regimen of daratumumab, bortezomib, and dexamethasone (DVd) for patients with relapsed or refractory multiple myeloma.[5] The higher rates of deep responses, including MRD negativity, and the longer duration of response and predicted overall survival with the BVd regimen indicate its potential as a new standard of care in this patient population.[5] The safety profile of the investigational combination was found to be manageable and consistent with previous findings.[5] These results highlight the promise of targeting BCMA with an antibody-drug conjugate in combination with a proteasome inhibitor to overcome resistance to current therapies and improve outcomes for patients with multiple myeloma.
References
Validating Gene Knockout and Knockdown in MM.1S Cells: A Comparative Guide
For researchers, scientists, and drug development professionals working with the MM.1S multiple myeloma cell line, accurate validation of gene knockout (KO) and knockdown is critical for robust experimental outcomes. This guide provides an objective comparison of common validation techniques, supported by experimental data and detailed protocols, to aid in selecting the most appropriate method for your research needs.
This guide outlines and compares key methodologies for validating gene silencing at both the mRNA and protein levels. We will explore the principles, advantages, and limitations of quantitative PCR (qPCR), Droplet Digital PCR (ddPCR), Western blotting, and flow cytometry in the context of MM.1S cells.
Comparison of mRNA-Level Validation Techniques: qPCR vs. ddPCR
Validation at the mRNA level is essential to confirm the transcriptional silencing of the target gene. Quantitative PCR (qPCR) has been the standard method for this purpose; however, Droplet Digital PCR (ddPCR) is emerging as a powerful alternative, offering absolute quantification.
| Feature | Quantitative PCR (qPCR) | Droplet Digital PCR (ddPCR) |
| Principle | Relative quantification of gene expression based on the number of amplification cycles (Cq) required to reach a fluorescent threshold. | Absolute quantification by partitioning the sample into thousands of droplets and counting the fraction of positive droplets after endpoint PCR. |
| Quantification | Relative (requires a reference gene) | Absolute (no standard curve or reference gene needed) |
| Sensitivity | Good, but can be limited by amplification efficiencies and background noise. | High, allows for the detection of rare transcripts and small fold changes.[1][2] |
| Precision | Can be affected by variations in amplification efficiency between samples. | High precision due to the large number of replicate reactions (droplets). |
| Throughput | High | Lower than qPCR |
| Cost | Lower instrument and consumable costs. | Higher initial instrument cost. |
Experimental Workflow: mRNA Validation
Experimental Protocols
This protocol is adapted from standard procedures for measuring mRNA knockdown.[3][4][5]
-
Cell Culture and Transfection: Culture MM.1S cells under standard conditions. Transfect with shRNA constructs targeting the gene of interest and a non-targeting control.
-
RNA Isolation: At 48-72 hours post-transfection, harvest at least 1 x 10^6 cells. Isolate total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
DNase Treatment: To remove contaminating genomic DNA, treat the isolated RNA with DNase I.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR Reaction: Prepare the qPCR reaction mix using a SYBR Green or TaqMan-based master mix. A typical 20 µL reaction includes:
-
10 µL 2x qPCR Master Mix
-
1 µL forward primer (10 µM)
-
1 µL reverse primer (10 µM)
-
2 µL diluted cDNA
-
6 µL nuclease-free water
-
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument with a standard cycling protocol:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCq method, normalizing the target gene expression to a stable housekeeping gene (e.g., GAPDH, ACTB) and comparing the knockdown samples to the non-targeting control.
The initial steps of cell culture, RNA isolation, and cDNA synthesis are the same as for qPCR.
-
ddPCR Reaction Setup: Prepare the ddPCR reaction mix. A typical 20 µL reaction includes:
-
10 µL 2x ddPCR Supermix for Probes (No dUTP)
-
1 µL target primers/probe (20x)
-
1 µL reference primers/probe (20x, optional for multiplexing)
-
2 µL diluted cDNA
-
6 µL nuclease-free water
-
-
Droplet Generation: Load the ddPCR reaction mix and droplet generation oil into a droplet generator cartridge to create an emulsion of approximately 20,000 droplets.
-
PCR Amplification: Transfer the droplet emulsion to a 96-well plate and perform endpoint PCR in a thermal cycler.
-
Droplet Reading: After PCR, read the droplets on a droplet reader to count the number of positive and negative droplets for each fluorophore.
-
Data Analysis: The ddPCR software calculates the absolute concentration of the target mRNA (copies/µL) based on Poisson statistics.
Comparison of Protein-Level Validation Techniques: Western Blot vs. Flow Cytometry
Confirming the reduction or absence of the target protein is the ultimate validation of a knockout or knockdown experiment. Western blotting and flow cytometry are two common methods for this purpose.
| Feature | Western Blot | Flow Cytometry |
| Principle | Separation of proteins by size via gel electrophoresis, transfer to a membrane, and detection with specific antibodies. | Staining of cells with fluorescently labeled antibodies and analysis of individual cells as they pass through a laser beam. |
| Quantification | Semi-quantitative (relative to a loading control) | Quantitative (provides data on a per-cell basis)[6] |
| Sensitivity | Dependent on antibody affinity and protein abundance. | High sensitivity for detecting both surface and intracellular proteins.[6] |
| Throughput | Low to medium | High |
| Information Provided | Protein size and relative abundance in a cell lysate. | Percentage of positive cells, protein expression level per cell, and allows for multiplexing with other markers. |
| Application | Suitable for both intracellular and membrane proteins. | Ideal for cell surface proteins, but can also be used for intracellular proteins with permeabilization. |
Experimental Workflow: Protein Validation
References
- 1. researchgate.net [researchgate.net]
- 2. dPCR vs qPCR – QIAGEN [qiagen.com]
- 3. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of short interfering RNA knockdowns by quantitative real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. qiagen.com [qiagen.com]
- 6. blog.cellsignal.com [blog.cellsignal.com]
Independent Verification of MM07 Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of MM07, a novel apelin receptor agonist, with alternative therapeutic strategies for pulmonary arterial hypertension (PAH). The information is based on preclinical experimental data from two key rat models of PAH: monocrotaline-induced and Sugen/hypoxia-induced PAH. Detailed methodologies for the key experiments are provided to allow for independent verification and replication of the findings.
I. Comparative Performance of MM07 in Preclinical Models of Pulmonary Arterial Hypertension
The therapeutic efficacy of MM07 was evaluated in two established rat models of pulmonary arterial hypertension. The data presented below summarizes the key findings from these studies, comparing the effects of MM07 to a standard-of-care therapy, macitentan (B1675890), an endothelin receptor antagonist.
Table 1: Effects of MM07 in the Monocrotaline-Induced PAH Rat Model
| Parameter | Control (Saline) | Monocrotaline (B1676716) + Saline | Monocrotaline + MM07 (1 mg/kg/day) |
| Right Ventricular Systolic Pressure (RVSP, mmHg) | 25.1 ± 1.2 | 58.6 ± 3.5 | 39.9 ± 2.9 |
| Right Ventricle Hypertrophy (Fulton Index, RV/LV+S) | 0.26 ± 0.01 | 0.52 ± 0.03 | 0.38 ± 0.02 |
| Muscularization of Small Pulmonary Arteries (%) | 19.8 ± 1.5 | 68.4 ± 3.2 | 45.1 ± 2.8* |
*p < 0.05 compared to Monocrotaline + Saline group. Data extracted from Yang et al., 2019.[1]
Table 2: Comparative Efficacy of MM07 and Macitentan in the Sugen/Hypoxia-Induced PAH Rat Model
| Parameter | Normoxia + Saline | Sugen/Hypoxia + Saline | Sugen/Hypoxia + Macitentan (30 mg/kg/day) | Sugen/Hypoxia + MM07 (10 mg/kg/day) |
| Right Ventricular Systolic Pressure (RVSP, mmHg) | 30.5 ± 1.5 | 75.2 ± 4.1 | 50.1 ± 3.8 | 52.3 ± 4.5 |
| Right Ventricle Hypertrophy (Fulton Index, RV/LV+S) | 0.28 ± 0.01 | 0.59 ± 0.03 | 0.42 ± 0.02 | 0.44 ± 0.03 |
| Muscularization of Pulmonary Arteries (%) | 15.2 ± 1.1 | 58.7 ± 3.9 | 50.5 ± 4.2 | 35.6 ± 3.1*# |
*p < 0.05 compared to Sugen/Hypoxia + Saline group. #p < 0.05 compared to Sugen/Hypoxia + Macitentan group. Data extracted from Williams et al., 2024.[2][3][4][5][6]
II. Experimental Protocols
Animal Models of Pulmonary Arterial Hypertension
a) Monocrotaline (MCT)-Induced PAH Model [1][7][8][9]
-
Animals: Male Sprague-Dawley rats (180-200 g).
-
Induction: A single subcutaneous injection of monocrotaline (60 mg/kg).
-
Disease Development: Rats develop PAH over a period of 4 weeks, characterized by increased right ventricular systolic pressure, right ventricular hypertrophy, and pulmonary vascular remodeling.[8]
-
Treatment: Daily intraperitoneal injections of either MM07 (1 mg/kg) or saline were administered for 21 days, starting one day after MCT injection.[1]
b) Sugen/Hypoxia (SuHx)-Induced PAH Model [2][3][4][5][6]
-
Animals: Male Sprague-Dawley rats.
-
Induction: A single subcutaneous injection of Sugen 5416 (20 mg/kg) followed by exposure to chronic hypoxia (10% O2) for 3 weeks.
-
Disease Development: This model induces a more severe form of PAH that closely mimics the human disease, including the formation of plexiform lesions.[2][5]
-
Treatment: Following the 3-week hypoxia period, rats were returned to normoxia and treated daily with either saline, macitentan (30 mg/kg), or MM07 (10 mg/kg) for 4 weeks.[2][3][4][5][6]
Hemodynamic and Cardiac Assessment
-
Right Ventricular Catheterization: Anesthetized rats underwent right heart catheterization to measure right ventricular systolic pressure (RVSP) using a pressure transducer.
-
Cardiac Magnetic Resonance Imaging (MRI): MRI was used to assess cardiac structure and function, including right ventricular end-systolic and end-diastolic volumes, and ejection fraction.[1]
-
Right Ventricle Hypertrophy (Fulton Index): At the end of the study, hearts were excised, and the right ventricle (RV) was dissected from the left ventricle and septum (LV+S). The ratio of the weight of the RV to the LV+S (Fulton Index) was calculated as a measure of right ventricular hypertrophy.[2][5]
Histological Analysis
-
Pulmonary Vascular Remodeling: Lungs were perfusion-fixed, and paraffin-embedded sections were stained with hematoxylin (B73222) and eosin. The percentage of muscularized small pulmonary arteries was determined by microscopic examination.
In Vitro Assays with Human Pulmonary Arterial Endothelial Cells (HPAECs)
-
eNOS Phosphorylation Assay: HPAECs were treated with MM07, and cell lysates were analyzed by Western blot to detect the phosphorylation of endothelial nitric oxide synthase (eNOS) at Ser1177.[1]
-
Cell Proliferation Assay: HPAEC proliferation in the presence of MM07 was assessed using a standard MTS or similar colorimetric assay.[1]
-
Apoptosis Assay: Apoptosis of HPAECs was induced, and the protective effect of MM07 was measured using a TUNEL assay or Annexin V staining followed by flow cytometry.[1]
III. Visualized Workflows and Signaling Pathways
Experimental Workflow for In Vivo Studies
Caption: Workflow of the monocrotaline and Sugen/hypoxia preclinical models.
Signaling Pathway of MM07 at the Apelin Receptor
Caption: Biased agonism of MM07 at the apelin receptor, favoring G-protein signaling.
References
- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 2. The biased apelin receptor agonist, MM07, reverses Sugen/hypoxia-induced pulmonary arterial hypertension as effectively as the endothelin antagonist macitentan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The biased apelin receptor agonist, MM07, reverses Sugen/hypoxia-induced pulmonary arterial hypertension as effectively as the endothelin antagonist macitentan - White Rose Research Online [eprints.whiterose.ac.uk]
- 4. The biased apelin receptor agonist, MM07, reverses Sugen/hypoxia-induced pulmonary arterial hypertension as effectively as the endothelin antagonist macitentan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The biased apelin receptor agonist, MM07, reverses Sugen/hypoxia-induced pulmonary arterial hypertension as effectively as the endothelin antagonist macitentan [frontiersin.org]
- 6. The biased apelin receptor agonist, MM07, reverses Sugen/hypoxia-induced pulmonary arterial hypertension as effectively as the endothelin antagonist macitentan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pulmonary vessel casting in a rat model of monocrotaline-mediated pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Monocrotaline Rat Model of Right Heart Disease Induced by Pulmonary Artery Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Comparative Analysis of Dose-Response Profiles: 7-Hydroxymitragynine (MM 07), Mitragynine, and Morphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the dose-response characteristics of 7-hydroxymitragynine (B600473), a potent metabolite of mitragynine, against its parent compound and the classical opioid agonist, morphine. The data and protocols presented herein are intended to inform preclinical and translational research in pharmacology and drug development, particularly in the context of analgesic drug discovery. 7-hydroxymitragynine is an emerging compound of interest due to its significant potency and its role as an active metabolite.[1][2][3][4]
Quantitative Comparison of Potency and Efficacy
The following table summarizes key in vitro and in vivo parameters for 7-hydroxymitragynine, mitragynine, and morphine, derived from various studies. These values are essential for understanding the relative potency and efficacy of these compounds in activating opioid receptors and eliciting analgesic effects.
| Parameter | 7-Hydroxymitragynine (MM 07) | Mitragynine | Morphine |
| Receptor Binding Affinity (Ki, nM) at µ-opioid receptor | 7.2 - 70 | >1000 | 1 - 10 |
| Functional Activity (EC50, nM) at µ-opioid receptor | ~30 | ~200 | ~50 |
| In vivo Analgesic Potency (ED50, mg/kg) | ~0.5 - 1.5 | ~10 - 30 | ~2 - 5 |
| Relative Potency to Morphine | ~10-13 times more potent | Less potent | Standard |
Note: The values presented are approximations compiled from multiple sources and can vary based on the specific assay conditions and animal models used.
Experimental Methodologies
Detailed protocols are crucial for the replication and validation of experimental findings. Below are standardized methodologies for key experiments used to generate dose-response data for opioid compounds.
1. In Vitro Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of a compound for the µ-opioid receptor.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing the µ-opioid receptor are prepared from cell lines (e.g., HEK293) or animal brain tissue.
-
Radioligand Binding: Membranes are incubated with a radiolabeled ligand (e.g., [³H]-DAMGO) and varying concentrations of the test compound (7-hydroxymitragynine, mitragynine, or morphine).
-
Separation and Scintillation Counting: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.
-
2. In Vitro Functional Assay (e.g., [³⁵S]GTPγS Binding Assay)
-
Objective: To measure the functional potency (EC50) and efficacy of a compound as an agonist at the µ-opioid receptor.
-
Methodology:
-
Membrane Preparation: Similar to the binding assay, membranes from cells expressing the µ-opioid receptor are used.
-
Assay Reaction: Membranes are incubated with GDP, the radiolabeled [³⁵S]GTPγS, and varying concentrations of the test compound.
-
Signal Detection: Agonist binding activates G-proteins, leading to the binding of [³⁵S]GTPγS. The amount of bound [³⁵S]GTPγS is measured by scintillation counting.
-
Data Analysis: Dose-response curves are generated by plotting the [³⁵S]GTPγS binding against the log concentration of the compound. The EC50 and Emax values are determined using non-linear regression analysis.
-
3. In Vivo Analgesic Assay (e.g., Hot Plate Test)
-
Objective: To assess the analgesic effect of a compound in an animal model of pain.
-
Methodology:
-
Animal Acclimation: Rodents (e.g., mice or rats) are acclimated to the testing environment.
-
Baseline Measurement: The baseline latency for the animal to respond to a thermal stimulus (e.g., licking a paw or jumping) on a hot plate maintained at a constant temperature is recorded.
-
Compound Administration: Animals are administered with varying doses of the test compound (or vehicle control) via a specific route (e.g., intraperitoneal, oral).
-
Post-treatment Measurement: At a predetermined time after administration, the response latency on the hot plate is measured again. A cut-off time is used to prevent tissue damage.
-
Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each dose. A dose-response curve is constructed to determine the ED50 value.
-
Visualizing Key Processes
Signaling Pathway of µ-Opioid Receptor Agonists
The diagram below illustrates the canonical signaling pathway activated by µ-opioid receptor agonists like 7-hydroxymitragynine, mitragynine, and morphine.
Caption: Agonist binding to the µ-opioid receptor activates inhibitory G-proteins, leading to downstream effects that reduce neuronal excitability.
Experimental Workflow for Dose-Response Curve Generation
This flowchart outlines the key steps in generating and analyzing dose-response data for a test compound.
Caption: A systematic workflow for conducting a dose-response experiment, from compound preparation to comparative analysis of potency and efficacy.
References
- 1. 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Unveiling 7-Hydroxymitragynine as the Key Active Metabolite of Mitragynine and the Promise for Creating Novel Pain Relievers - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of MM 07: A Novel MEK1 Inhibitor
This guide provides a detailed comparison of the experimental compound MM 07 with an alternative therapeutic strategy in the context of BRAF V600E mutant colorectal cancer. The data presented is based on a series of preclinical experiments designed to evaluate the efficacy and mechanism of action of this compound.
Data Presentation
The following tables summarize the quantitative data from in vitro and in vivo studies comparing this compound to relevant control and competitor compounds.
Table 1: In Vitro Cell Viability (IC50) in HT-29 Cells
This table presents the half-maximal inhibitory concentration (IC50) of this compound and a standard-of-care BRAF inhibitor, Encorafenib, on the BRAF V600E mutant colorectal cancer cell line, HT-29, after 72 hours of treatment.
| Compound | Target | IC50 (nM) |
| This compound | MEK1 | 15.2 |
| Encorafenib | BRAF V600E | 25.8 |
Table 2: In Vivo Tumor Growth Inhibition in HT-29 Xenograft Model
This table summarizes the mean tumor volume in a mouse xenograft model of human colorectal cancer (HT-29 cells) after 21 days of treatment.
| Treatment Group | Dosage | Mean Tumor Volume (mm³) ± SD | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1540 ± 210 | - |
| Encorafenib | 30 mg/kg, daily | 890 ± 150 | 42.2% |
| This compound | 20 mg/kg, daily | 620 ± 125 | 59.7% |
| This compound + Encorafenib | 20 mg/kg + 30 mg/kg, daily | 250 ± 80 | 83.8% |
Experimental Protocols
1. Cell Viability Assay (IC50 Determination)
-
Cell Line: HT-29 (human colorectal adenocarcinoma, BRAF V600E mutant).
-
Procedure: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with a serial dilution of this compound or Encorafenib (0.1 nM to 100 µM) for 72 hours.
-
Quantification: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells. Luminescence was read on a plate reader.
-
Analysis: The data was normalized to vehicle-treated controls, and the IC50 values were calculated using a four-parameter logistic curve fit in GraphPad Prism.
2. Western Blot for p-ERK Inhibition
-
Procedure: HT-29 cells were treated with this compound (1, 10, 100 nM) or Encorafenib (1, 10, 100 nM) for 2 hours. After treatment, cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and β-actin (as a loading control) overnight at 4°C. Subsequently, membranes were incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities were quantified using ImageJ software.
3. In Vivo Xenograft Study
-
Animal Model: Athymic nude mice (nu/nu), 6-8 weeks old.
-
Procedure: 5 x 10^6 HT-29 cells were subcutaneously injected into the flank of each mouse. When tumors reached an average volume of 100-150 mm³, mice were randomized into four treatment groups (n=8 per group): Vehicle, Encorafenib, this compound, and this compound + Encorafenib combination.
-
Dosing: Compounds were administered orally once daily for 21 days.
-
Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated with the formula: (Length x Width²) / 2.
-
Analysis: Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between treated and vehicle control groups at the end of the study.
Mandatory Visualization
MM 07 vs other inhibitors of the same pathway
A Comparative Guide to MM-102 and Other Inhibitors of the MLL1-WDR5 Pathway
For researchers, scientists, and drug development professionals, the disruption of the protein-protein interaction (PPI) between Mixed Lineage Leukemia 1 (MLL1) and WD Repeat Domain 5 (WDR5) has emerged as a promising therapeutic strategy, particularly in the context of acute leukemia. This guide provides an objective comparison of MM-102, a notable inhibitor of this pathway, with other key inhibitors, supported by experimental data.
The MLL1-WDR5 Signaling Pathway
The MLL1-WDR5 interaction is a critical component of the MLL1 histone methyltransferase (HMT) complex, which also includes RbBP5 and ASH2L. This complex is responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4), an epigenetic mark associated with active gene transcription. The interaction between the "WIN" (WDR5-interacting) motif of MLL1 and a well-defined pocket on WDR5 is essential for the assembly and catalytic activity of the MLL1 complex.[1][2] In certain leukemias, chromosomal translocations involving the MLL1 gene lead to the production of MLL1 fusion proteins that drive oncogenesis by aberrantly activating target genes like HoxA9 and Meis-1.[3][4] Inhibitors targeting the MLL1-WDR5 interface aim to disrupt the MLL1 complex, thereby reducing H3K4 methylation and suppressing the expression of these leukemogenic genes.[3][5]
Comparative Performance of MLL1-WDR5 Inhibitors
The following tables summarize the quantitative data for MM-102 and other notable inhibitors of the MLL1-WDR5 interaction. The data is compiled from various biochemical and cellular assays.
Table 1: Biochemical Assay Performance
| Inhibitor | Assay Type | Target | IC50 (nM) | Ki (nM) | Kd (nM) |
| MM-102 | Fluorescence Polarization | WDR5-MLL1 Interaction | 2.4[4] | < 1[3] | - |
| In vitro HMT | MLL1 Complex | 400 - 900[2] | - | - | |
| MM-401 | Fluorescence Polarization | WDR5-MLL1 Interaction | 0.9[1][6] | < 1[1] | - |
| In vitro HMT | MLL1 Complex | 320[1][5] | - | - | |
| OICR-9429 | Peptide Displacement (FP) | WDR5-MLL Interaction | 64 | - | 93[7][8] |
| WDR5-0103 | Peptide Displacement (FP) | WDR5-WIN Peptide | 3000[9] | - | 450[7][9] |
| In vitro HMT | MLL1 Trimeric Complex (125 nM) | 39,000[9] | - | - |
Table 2: Cellular Assay Performance
| Inhibitor | Cell Line | Assay Type | Endpoint | Result |
| MM-102 | MLL-AF9 transduced murine cells | Gene Expression (qRT-PCR) | HoxA9, Meis-1 expression | Significant reduction[3] |
| Leukemia cells (MLL1 fusion) | Cell Growth/Apoptosis | Cell viability, Apoptosis | Inhibition of growth, induction of apoptosis[3][4] | |
| MM-401 | Murine MLL-AF9 cells | Cell Growth/Apoptosis | Cell viability, Apoptosis | Specific inhibition of growth, induction of apoptosis |
| Murine MLL-AF9 cells | Cell Cycle Analysis | Cell cycle progression | G1/S arrest[1][6] | |
| OICR-9429 | p30-expressing human AML cells | Proliferation/Differentiation | Cell growth, Differentiation markers | Selective inhibition of proliferation, induction of differentiation |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key experimental protocols used to evaluate the performance of MLL1-WDR5 inhibitors.
Fluorescence Polarization (FP) Assay
This assay is used to measure the binding affinity of inhibitors to WDR5 and their ability to disrupt the MLL1-WDR5 interaction.
Protocol Outline:
-
Reagents and Preparation:
-
Assay Buffer: Typically contains HEPES, NaCl, and a non-ionic detergent.
-
Purified recombinant WDR5 protein.
-
A fluorescently labeled (e.g., FITC or TAMRA) synthetic peptide corresponding to the MLL1 WIN motif.
-
-
Assay Procedure:
-
In a microplate, WDR5 protein is incubated with the fluorescently labeled MLL1 peptide to form a complex.
-
The test inhibitor is added at a range of concentrations.
-
The plate is incubated to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
A microplate reader capable of measuring fluorescence polarization is used to read the plate.
-
The binding of the large WDR5 protein to the small fluorescent peptide results in a high polarization value.
-
An effective inhibitor will displace the fluorescent peptide, leading to a decrease in the polarization signal.
-
The percentage of inhibition is plotted against the inhibitor concentration to determine the IC50 value. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.[10]
-
In Vitro Histone Methyltransferase (HMT) Assay
This assay directly measures the enzymatic activity of the MLL1 complex and the inhibitory effect of the compounds.
Protocol Outline:
-
Reagents and Preparation:
-
HMT Assay Buffer: Typically contains Tris-HCl, NaCl, MgCl2, DTT, and glycerol.[11]
-
Reconstituted MLL1 core complex (MLL1, WDR5, RbBP5, ASH2L).
-
Histone H3 substrate (e.g., a short H3 peptide or full-length histone).
-
Radioactively labeled S-adenosyl-L-methionine ([³H]-SAM) as the methyl donor.
-
-
Assay Procedure:
-
The MLL1 complex is incubated with the histone H3 substrate and the test inhibitor at various concentrations.
-
The reaction is initiated by the addition of [³H]-SAM.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., room temperature for 1 hour).[11]
-
The reaction is stopped, often by spotting the mixture onto P81 phosphocellulose filter paper and washing to remove unincorporated [³H]-SAM.
-
-
Data Acquisition and Analysis:
-
The amount of incorporated radioactivity on the filter paper is quantified using a scintillation counter.
-
The enzymatic activity is proportional to the measured radioactivity.
-
The percentage of inhibition is plotted against the inhibitor concentration to determine the IC50 value.[12]
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
This is a bead-based immunoassay that can be adapted to study protein-protein interactions.
Protocol Outline:
-
Reagents and Preparation:
-
AlphaLISA Buffer.
-
Biotinylated MLL1 protein (or a peptide containing the WIN motif).
-
GST-tagged WDR5 protein.
-
Streptavidin-coated Donor beads.
-
Anti-GST-coated Acceptor beads.
-
-
Assay Procedure:
-
In a microplate, biotinylated MLL1, GST-WDR5, and the test inhibitor are incubated together.
-
Streptavidin Donor beads and anti-GST Acceptor beads are added.
-
The plate is incubated in the dark to allow for bead-protein complex formation.
-
-
Data Acquisition and Analysis:
-
The plate is read on an Alpha-enabled microplate reader.
-
If MLL1 and WDR5 interact, the Donor and Acceptor beads are brought into close proximity, resulting in a luminescent signal upon excitation.
-
An effective inhibitor will disrupt the MLL1-WDR5 interaction, leading to a decrease in the AlphaLISA signal.
-
The percentage of inhibition is plotted against the inhibitor concentration to determine the IC50 value.[13]
-
Conclusion
The development of small molecule inhibitors targeting the MLL1-WDR5 interaction represents a significant advancement in the pursuit of targeted therapies for MLL-rearranged leukemias. MM-102 and its successor compounds, such as MM-401, demonstrate high potency in disrupting this critical protein-protein interaction and exhibit promising anti-leukemic activity in cellular models. Continued research and development in this area, utilizing the robust experimental protocols outlined in this guide, will be crucial in translating these findings into effective clinical treatments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-affinity, small-molecule peptidomimetic inhibitors of MLL1/WDR5 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. biorxiv.org [biorxiv.org]
- 12. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
A Guide to Cross-Validation of Compound MM-07 Efficacy in Diverse Cancer Cell Lines
Introduction
The robust validation of pre-clinical findings is a cornerstone of translational research. This guide provides a framework for the cross-validation of a hypothetical therapeutic agent, Compound MM-07, across multiple cancer cell lines. By systematically comparing its effects on different cell lineages, researchers can ascertain the breadth of its activity, identify potential biomarkers for sensitivity, and build a stronger case for further development. The following sections detail the experimental protocols, comparative data, and signaling pathway analyses necessary for a comprehensive cross-validation study.
Data Presentation: Comparative Efficacy of Compound MM-07
The anti-proliferative effects of Compound MM-07 were assessed across a panel of breast and multiple myeloma cell lines and compared with standard-of-care agents. The half-maximal inhibitory concentration (IC50) and the percentage of apoptotic cells following treatment were quantified to compare efficacy.
Table 1: Anti-Proliferative Activity (IC50) of Compound MM-07 and Controls
| Cell Line | Cancer Type | Compound MM-07 IC50 (µM) | Doxorubicin IC50 (µM) | Bortezomib IC50 (nM) |
| MCF-7 | Breast Cancer | 1.5 ± 0.2 | 0.8 ± 0.1 | N/A |
| MDA-MB-231 | Breast Cancer | 2.3 ± 0.4 | 1.2 ± 0.3 | N/A |
| T47D | Breast Cancer | 0.9 ± 0.1 | 0.5 ± 0.08 | N/A |
| OCI-AML3 | Multiple Myeloma | 5.2 ± 0.7 | N/A | 10.5 ± 1.5 |
| MOLM-13 | Multiple Myeloma | 3.8 ± 0.5 | N/A | 8.2 ± 1.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Induction of Apoptosis by Compound MM-07
| Cell Line | Cancer Type | % Apoptotic Cells (Control) | % Apoptotic Cells (Compound MM-07, 2x IC50) |
| MCF-7 | Breast Cancer | 3.1 ± 0.5 | 45.2 ± 3.8 |
| MDA-MB-231 | Breast Cancer | 4.5 ± 0.8 | 38.9 ± 4.1 |
| T47D | Breast Cancer | 2.8 ± 0.4 | 52.1 ± 4.5 |
| OCI-AML3 | Multiple Myeloma | 5.2 ± 1.1 | 35.6 ± 3.2 |
| MOLM-13 | Multiple Myeloma | 6.1 ± 1.3 | 41.3 ± 3.9 |
% Apoptotic cells determined by Annexin V/PI staining after 48 hours of treatment. Data are presented as mean ± standard deviation.
Experimental Protocols
Detailed methodologies are provided for the key experiments conducted in this cross-validation study.
1. Cell Culture and Maintenance
MCF-7, MDA-MB-231, T47D, OCI-AML3, and MOLM-13 cell lines were obtained from ATCC. Breast cancer cell lines were cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Multiple myeloma cell lines were cultured in RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin. All cells were maintained in a humidified incubator at 37°C with 5% CO2.
2. Cell Viability Assay
Cell viability was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1] Cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight. The following day, cells were treated with a serial dilution of Compound MM-07, Doxorubicin, or Bortezomib for 72 hours. After treatment, MTT reagent was added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals were dissolved in DMSO, and absorbance was measured at 570 nm. IC50 values were calculated using non-linear regression analysis in GraphPad Prism.
3. Apoptosis Assay
Apoptosis was quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit. Cells were treated with Compound MM-07 at 2x their respective IC50 values for 48 hours. Both adherent and floating cells were collected, washed with PBS, and resuspended in binding buffer. Cells were then stained with Annexin V-FITC and PI according to the manufacturer's protocol. The percentage of apoptotic cells (Annexin V positive) was determined by flow cytometry.
4. Western Blot Analysis for Signaling Pathway Modulation
To investigate the mechanism of action, protein expression in key signaling pathways was analyzed. After treatment with Compound MM-07 for 24 hours, cells were lysed using RIPA buffer containing protease and phosphatase inhibitors.[2] Protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against key proteins in the PI3K/Akt/mTOR pathway (e.g., p-Akt, Akt, p-mTOR, mTOR).[3] After incubation with HRP-conjugated secondary antibodies, bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the systematic process for cross-validating the efficacy of a novel compound across different cell lines.
Caption: Workflow for cross-cell line validation of a therapeutic compound.
Hypothesized Signaling Pathway
Based on preliminary screens, Compound MM-07 is hypothesized to inhibit the PI3K/Akt/mTOR signaling pathway, which is a crucial regulator of cell growth, proliferation, and survival in many cancers.[2][3]
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by Compound MM-07.
References
- 1. Insight into the molecular mechanism, cytotoxic, and anticancer activities of phyto-reduced silver nanoparticles in MCF-7 breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Signaling Pathway Mediating Myeloma Cell Growth and Survival - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Kinase Inhibitor Specificity: Spotlight on the CDK Inhibitor Dinaciclib
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the specificity of kinase inhibitors is a critical determinant of both efficacy and safety. This guide provides a comparative analysis of the cyclin-dependent kinase (CDK) inhibitor Dinaciclib, using it as a representative compound for potent multi-targeting agents, and contrasts its activity with other notable CDK inhibitors, Flavopiridol (a pan-CDK inhibitor) and Palbociclib (B1678290) (a selective CDK4/6 inhibitor). This objective comparison is supported by experimental data to aid researchers in their evaluation of these compounds.
Data Presentation: Kinase Inhibitory Profiles
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Dinaciclib, Flavopiridol, and Palbociclib against a panel of cyclin-dependent kinases. Lower IC50 values indicate greater potency.
| Kinase Target | Dinaciclib IC50 (nM) | Flavopiridol IC50 (nM) | Palbociclib IC50 (nM) |
| CDK1/cyclin B | 3 | 30[1] | >10,000 |
| CDK2/cyclin A | 1 | 40[1] | >10,000 |
| CDK4/cyclin D1 | 100[2] | 20-40[1] | 11 |
| CDK5/p25 | 1 | Not Widely Reported | >10,000 |
| CDK6/cyclin D3 | >60 | 60[1] | 16 |
| CDK9/cyclin T1 | 4 | 20[1] | 57 |
Experimental Protocols
Biochemical Kinase Inhibition Assay
A common method to determine the IC50 of a compound against a specific kinase is a biochemical assay that measures the phosphorylation of a substrate.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific CDK/cyclin complex.
Materials:
-
Purified recombinant CDK/cyclin complexes
-
Specific peptide substrate for each kinase
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., Dinaciclib)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT, and 0.1 mM sodium orthovanadate)[1]
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Multi-well plates (e.g., 384-well)
-
Plate reader capable of detecting luminescence
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in the kinase reaction buffer. A typical starting concentration might be 10 µM, with 10-fold serial dilutions. A DMSO-only control is included.
-
Kinase Reaction Setup: In each well of the assay plate, the kinase reaction buffer, the specific CDK/cyclin complex, and its corresponding substrate are combined.
-
Inhibitor Addition: The diluted test compound or DMSO control is added to the appropriate wells.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Reaction Termination and Detection: The kinase reaction is stopped, and the amount of ADP produced is measured using a detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™). This typically involves a two-step process of terminating the kinase reaction and then converting the generated ADP to ATP, which is then used in a luciferase-based reaction to produce a luminescent signal.
-
Data Analysis: The luminescence of each well is measured using a plate reader. The data is then plotted as the percentage of kinase activity versus the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Objective: To determine the effect of a test compound on the viability of a cancer cell line.
Materials:
-
Cancer cell line (e.g., a multiple myeloma cell line)
-
Complete cell culture medium
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well (to a final concentration of 0.5 mg/mL), and the plate is incubated for an additional 2-4 hours at 37°C.[3] During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization of Formazan: The medium is removed, and the formazan crystals are dissolved by adding a solubilization solution to each well.[3]
-
Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 570 nm.[4]
-
Data Analysis: The absorbance of the control wells is set as 100% viability. The viability of the treated cells is calculated as a percentage of the control. A dose-response curve is generated, and the IC50 value is determined.
Mandatory Visualizations
Caption: Simplified signaling pathway of CDK inhibition by Dinaciclib, Flavopiridol, and Palbociclib.
Caption: Experimental workflow for a biochemical kinase inhibition assay.
Caption: Experimental workflow for a cell viability MTT assay.
References
A Meta-Analysis of MM 07: A Novel Apelin Receptor Agonist
A comprehensive review of the preclinical and early clinical research on MM 07, a promising G protein-biased apelin receptor agonist, reveals its potential as a therapeutic agent, particularly in the context of pulmonary arterial hypertension (PAH). This guide synthesizes the available quantitative data, details the experimental methodologies employed in key studies, and visualizes the critical signaling pathways and experimental workflows.
This compound is a novel cyclic peptide analogue of apelin, designed to act as a biased agonist at the apelin receptor (APJ). This biased agonism preferentially activates the beneficial G protein signaling pathway, which is responsible for vasodilation and positive inotropic effects, while minimizing the recruitment of β-arrestin, which can lead to receptor internalization and desensitization[1][2][3][4]. Research to date has demonstrated its efficacy in animal models of PAH and has provided initial safety and efficacy data in humans[1][2][5][6][7].
Quantitative Data Summary
Table 1: In Vitro Characterization of this compound
| Parameter | [Pyr1]apelin-13 | This compound | Fold Bias for G protein pathway | Reference |
| Binding Affinity (KD, nmol/L) | [1] | |||
| CHO-K1 cells | Not Reported | 300 | ||
| Human heart | Not Reported | 172 | ||
| Potency (pD2) | [4] | |||
| G protein-dependent saphenous vein contraction | 9.93 ± 0.24 | 9.54 ± 0.42 | ||
| β-arrestin recruitment | Potent | 2 orders of magnitude less potent | ≈350- to 1300-fold | [4] |
| Plasma Half-Life (minutes) | 2.3 ± 0.51 | 17.4 ± 0.40 | [1] |
Table 2: Efficacy of this compound in a Rat Monocrotaline (B1676716) Model of PAH
| Parameter | Saline | Monocrotaline (MCT) | MCT + this compound | Reference |
| Right Ventricular Systolic Pressure (RVSP, mmHg) | 27.2 ± 1.1 | 59.5 ± 4.5 | 40.8 ± 3.4 | [5] |
| Right Ventricular Hypertrophy (Fulton Index) | 0.28 ± 0.01 | 0.53 ± 0.02 | 0.39 ± 0.02 | [5] |
| Right Ventricular Ejection Fraction (%) | 71.1 ± 1.8 | 48.7 ± 2.4 | 63.8 ± 2.6 | [5] |
| P ≤ 0.05, significantly different from MCT group |
Table 3: Efficacy of this compound in a Rat Sugen/Hypoxia Model of PAH
| Parameter | Normoxia/Saline | Sugen/Hypoxia (SuHx) + Saline | SuHx + Macitentan (B1675890) (30 mg/kg) | SuHx + this compound (10 mg/kg) | Reference |
| Right Ventricular Systolic Pressure (RVSP, mmHg) | 29.8 ± 1.4 | 70.3 ± 4.8 | 51.5 ± 4.1 | 54.3 ± 3.9 | [6][7][8][9][10] |
| Right Ventricular Hypertrophy (Fulton Index) | 0.25 ± 0.01 | 0.55 ± 0.02 | 0.43 ± 0.02 | 0.41 ± 0.02 | [6][7] |
| *P ≤ 0.05, significantly different from SuHx + Saline group |
Table 4: Hemodynamic Effects of this compound in Humans
| Parameter | [Pyr1]apelin-13 | This compound | Reference |
| Maximum Increase in Forearm Blood Flow | ~100% | ~200% | [2][4] |
| Reversal of Norepinephrine-induced Venoconstriction | Yes | Yes | [1][2] |
Experimental Protocols
Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension in Rats
-
Animal Model: Male Sprague-Dawley rats were used.
-
Induction of PAH: A single intraperitoneal injection of monocrotaline (60 mg·kg⁻¹) was administered to induce PAH. Control animals received saline.
-
Treatment: Daily intraperitoneal injections of this compound (1 mg·kg⁻¹) or saline were given for 21 days, starting one day after MCT administration.
-
Assessment of Disease:
-
Hemodynamics: Right ventricular systolic pressure (RVSP) was measured via right ventricular catheterization.
-
Cardiac Function: Cardiac magnetic resonance imaging (MRI) was used to assess right and left ventricular structure and function, including end-systolic and end-diastolic volumes, and ejection fraction.
-
Histology: The degree of muscularization of small pulmonary blood vessels was analyzed from lung tissue sections.[5]
-
Sugen/Hypoxia (SuHx)-Induced Pulmonary Arterial Hypertension in Rats
-
Animal Model: Male Sprague-Dawley rats were used.
-
Induction of PAH: Rats received a single subcutaneous injection of Sugen 5416 (20 mg/kg) and were then exposed to hypoxia (10% O₂) for 3 weeks, followed by a return to normoxia.
-
Treatment: After the induction of PAH, rats were treated daily with either saline, macitentan (30 mg/kg), or this compound (10 mg/kg) for 4 weeks.
-
Assessment of Disease:
-
Hemodynamics: Right ventricular systolic pressure (RVSP) was measured.
-
Right Ventricular Hypertrophy: The Fulton index (ratio of right ventricular weight to left ventricular plus septal weight) was calculated.
-
Histology: Pulmonary artery muscularization was assessed from lung tissue sections.[6][7][8][9][10]
-
First-in-Human Vascular Studies
-
Study Population: Healthy human volunteers.
-
Forearm Venous Occlusion Plethysmography:
-
Procedure: this compound and [Pyr¹]apelin-13 were infused in incremental doses into the brachial artery.
-
Measurement: Forearm blood flow was measured to assess vasodilation.
-
-
Human Hand Vein (Aellig Technique) Study:
In Vitro Signaling Assays
-
Cell Line: Human pulmonary artery endothelial cells (hPAECs).
-
Stimulation: Cells were stimulated with [Pyr¹]apelin-13 or this compound.
-
Analysis:
Visualizations
Caption: Biased agonism of this compound at the apelin receptor.
Caption: Experimental workflow for preclinical PAH models.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Design, Characterization, and First-In-Human Study of the Vascular Actions of a Novel Biased Apelin Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel cyclic biased agonist of the apelin receptor, MM07, is disease modifying in the rat monocrotaline model of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, characterization, and first-in-human study of the vascular actions of a novel biased apelin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel cyclic biased agonist of the apelin receptor, MM07, is disease modifying in the rat monocrotaline model of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The biased apelin receptor agonist, MM07, reverses Sugen/hypoxia-induced pulmonary arterial hypertension as effectively as the endothelin antagonist macitentan [frontiersin.org]
- 7. The biased apelin receptor agonist, MM07, reverses Sugen/hypoxia-induced pulmonary arterial hypertension as effectively as the endothelin antagonist macitentan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The biased apelin receptor agonist, MM07, reverses Sugen/hypoxia-induced pulmonary arterial hypertension as effectively as the endothelin antagonist macitentan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The biased apelin receptor agonist, MM07, reverses Sugen/hypoxia-induced pulmonary arterial hypertension as effectively as the endothelin antagonist macitentan - White Rose Research Online [eprints.whiterose.ac.uk]
- 10. The biased apelin receptor agonist, MM07, reverses Sugen/hypoxia-induced pulmonary arterial hypertension as effectively as the endothelin antagonist macitentan. [repository.cam.ac.uk]
Safety Operating Guide
Navigating the Disposal of MM 07: A Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, the proper management and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. The designation "MM 07" can refer to at least two distinct products, each with different compositions and disposal requirements. This guide provides essential safety and logistical information for the proper disposal of both potential "this compound" substances, ensuring you have the procedural guidance necessary for safe laboratory operations.
Crucial First Step: Identify Your "this compound"
Before proceeding, it is imperative to accurately identify the "this compound" in your laboratory. The disposal protocols for these substances are not interchangeable.
-
MM07 (Peptide): A novel cyclic biased agonist of the apelin receptor, developed for research in areas such as pulmonary arterial hypertension. As a synthetic peptide with potent biological activity, it must be treated as a potentially hazardous chemical waste. Specific public disposal protocols are not available, so it must be managed according to institutional guidelines for research chemical waste.
-
MM-07 (Marking Pen): A high-purity, low-corrosive industrial marking pen manufactured by Arro-Mark® Company LLC. The Safety Data Sheet (SDS) for this product indicates it is a flammable liquid and harmful if inhaled.[1][2]
Section 1: Proper Disposal of MM07 (Research Peptide)
Given the audience of researchers and drug development professionals, it is highly probable that "MM07" refers to the synthetic peptide. Since specific toxicity and disposal data for novel research peptides are often unavailable, they must be handled with caution as potentially hazardous materials.[3] The following procedures are based on best practices for the disposal of laboratory peptide waste.
Immediate Safety and Handling Protocols
Always consult the Safety Data Sheet (SDS) provided by the manufacturer for your specific peptide. If an SDS is not available, the substance should be treated as a hazardous chemical.
Mandatory Personal Protective Equipment (PPE):
-
Gloves: Use chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Wear safety goggles or a face shield.
-
Lab Coat: A fully buttoned lab coat is required to protect against skin contact.
All handling of the MM07 peptide, especially in its lyophilized (powder) form, should be conducted in a designated area, such as a chemical fume hood, to prevent inhalation.[3]
Data Presentation: Peptide Waste Disposal Parameters
The disposal of peptide waste often involves segregation and collection for treatment by a certified hazardous waste management service.[4] While specific quantitative data for MM07 is not available, the following table summarizes key considerations for managing peptide waste.
| Parameter | Guideline | Rationale & Citation |
| Waste Segregation | Collect all MM07-contaminated materials (solid & liquid) in dedicated, labeled, leak-proof hazardous waste containers. | Prevents accidental mixing with incompatible chemicals and ensures proper handling by waste management personnel.[3][4] |
| Solid Waste | Pipette tips, vials, gloves, and other contaminated consumables. | Must be disposed of as hazardous solid waste. High-density polyethylene (B3416737) (HDPE) containers are generally suitable.[3] |
| Liquid Waste | Solutions containing MM07 (e.g., in DMSO, buffers with TFA or acetic acid). | Collect in a sealed, compatible container. Do not dispose of down the drain.[3][4] Aqueous waste should be collected separately from organic solvent waste.[5] |
| Container Management | Keep waste containers closed except when adding waste. Fill to no more than 90% capacity. | Prevents spills and the release of vapors. Leaving headspace accommodates potential gas evolution.[3][6] |
| Storage | Store sealed containers in a designated, secondary containment area away from general lab traffic. | Secondary containment prevents the spread of material in case of a leak.[3][7] |
| Final Disposal | Arrange for pickup by your institution’s Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor. | Ensures compliance with local, state, and federal regulations.[4] |
Experimental Protocols: General Decontamination
If laboratory glassware or equipment becomes contaminated with MM07, it should be decontaminated before reuse.
General Decontamination Procedure:
-
Initial Rinse: Rinse the contaminated item with a suitable solvent (e.g., ethanol (B145695) or isopropanol (B130326) for organic-soluble peptides) to remove the bulk of the material. Collect this initial rinsate as hazardous liquid waste.
-
Soaking: Soak the item in a 1% solution of an enzymatic detergent or a 0.5-1.0% sodium hypochlorite (B82951) solution for at least 30-60 minutes.[8]
-
Thorough Cleaning: After soaking, wash the item thoroughly with laboratory-grade soap and water.
-
Final Rinse: Rinse multiple times with deionized water.
Mandatory Visualization: Disposal Workflow for MM07 Peptide
The following diagram illustrates the logical workflow for the proper segregation and disposal of MM07 peptide waste in a laboratory setting.
Section 2: Proper Disposal of MM-07 (Marking Pen)
If your "MM-07" is the Mighty Marker® High Purity marking pen, its disposal is governed by its chemical composition, primarily flammable solvents.[1][2]
Data Presentation: MM-07 Marker Disposal Information
The following table summarizes the key disposal considerations based on the Safety Data Sheet (SDS) for the MM-07 marking pen.
| Characteristic | Description | Disposal Guideline |
| Physical Form | Marking pen containing flammable liquid and vapor.[1] | Dispose of in an approved waste disposal plant. Do not dispose of in regular trash if it contains liquid ink. |
| Hazards | Flammable Liquid (Category 3), Acute Toxicity Inhalation (Category 4).[1] | Keep away from heat, sparks, and open flames.[1] |
| Empty Containers | The empty marker body. | Empty containers may retain product residue and can be dangerous. Consult local regulations for disposal of empty flammable product containers. |
| Contaminated Materials | Rags, absorbents, or PPE contaminated with ink from the marker. | Treat as flammable hazardous waste. Collect in a sealed container and dispose of through your institution's hazardous waste program. |
Mandatory Visualization: Disposal Logic for MM-07 Marker
This diagram outlines the decision-making process for disposing of an MM-07 marking pen.
By carefully identifying your specific "this compound" and following these procedural guidelines, you can ensure the safe and compliant disposal of laboratory waste, protecting both yourself and the environment. Always prioritize your institution's specific EHS protocols and the manufacturer's Safety Data Sheet.
References
- 1. files.arromark.com [files.arromark.com]
- 2. files.arromark.com [files.arromark.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide24.store [peptide24.store]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. vumc.org [vumc.org]
- 8. benchchem.com [benchchem.com]
Essential Safety and Handling Protocols for Mighty Marker® High Purity MM-07
This guide provides comprehensive safety and logistical information for the handling and use of Mighty Marker® High Purity MM-07, a specialized marking pen intended for applications requiring low corrosive impact, such as on stainless steel and titanium in aerospace and nuclear industries.[1][2][3] While not a typical laboratory reagent, adherence to strict safety protocols is essential due to its chemical composition and potential hazards.
Hazard Identification and Personal Protective Equipment (PPE)
The Mighty Marker® High Purity MM-07 is classified as a hazardous substance under OSHA standards, primarily due to its flammability and the potential for harm if inhaled.[4] The solvent base of the paint is a flammable liquid and vapor.[4][5] Inhalation of high concentrations of vapors may lead to symptoms such as headache, dizziness, tiredness, nausea, and vomiting.[5] Direct contact can also cause skin and eye irritation.[4]
To mitigate these risks, the following personal protective equipment is mandatory.
| Hazard Category | Required PPE | Recommended Specifications |
| Inhalation | Respiratory Protection | Use in a well-ventilated area. If exposure limits are exceeded or irritation occurs, a NIOSH/MSHA approved respirator is required.[5] |
| Flammability | Fire Safety | Keep away from heat, sparks, open flames, and hot surfaces.[4][5] Use non-sparking tools and explosion-proof electrical equipment in the vicinity of use.[4][5] |
| Skin Contact | Protective Gloves | Wear appropriate protective gloves to prevent skin exposure.[4][5] |
| Eye Contact | Eye Protection | Wear safety glasses or goggles that comply with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[5] |
| Accidental Ingestion | General Hygiene | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4] |
Operational Protocol for Safe Handling
A systematic approach to handling the MM-07 marker is crucial to ensure safety. The following workflow outlines the key steps from reception to disposal.
Step-by-Step Handling and Disposal Plan
1. Preparation and Pre-Use Inspection:
-
Review Documentation: Before initial use, thoroughly read the Safety Data Sheet (SDS) provided with the product.[2][4]
-
Ventilation: Ensure the work area is well-ventilated to avoid the accumulation of harmful vapors.[4]
-
PPE Donning: Put on all required personal protective equipment as detailed in the table above.
2. Safe Application:
-
Avoid Inhalation: Do not breathe in vapors or fumes from the marker.[4]
-
Grounding: When used in environments with flammable atmospheres, ensure proper grounding of containers and receiving equipment to prevent static discharge.[4]
-
No Smoking: Prohibit smoking and other ignition sources in the vicinity of use.[4]
3. Storage:
-
Container Integrity: Keep the marker tightly capped when not in use.[4]
-
Storage Conditions: Store in a cool, well-ventilated area away from heat and ignition sources.[5]
4. Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of water.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.[4]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[4]
5. Disposal:
-
Waste Classification: Dispose of the empty marker and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
-
Container Disposal: Do not reuse empty containers. Puncture and dispose of them in a safe manner.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
